4-Hydroxy-5-methyl-3(2H)-furanone
Descripción
4-Hydroxy-5-methylfuran-3(2H)-one has been reported in Brassica napus, Trypanosoma brucei, and Eurycotis floridana with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
4-hydroxy-5-methylfuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVYTANECMRFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047417 | |
| Record name | 4-Hydroxy-5-methyl-3-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma | |
| Record name | Norfuraneol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in water; Slightly soluble in fats, Soluble (in ethanol) | |
| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1438/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19322-27-1 | |
| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19322-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Hydroxy-5-methyl-3(2H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019322271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Furanone, 4-hydroxy-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Hydroxy-5-methyl-3-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-5-methylfuran-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-HYDROXY-5-METHYL-3(2H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MTB57102LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norfuraneol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
126.6 - 127.5 °C | |
| Record name | Norfuraneol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031859 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence of 4-Hydroxy-5-methyl-3(2H)-furanone (Norfuraneol) in Fruits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of 4-Hydroxy-5-methyl-3(2H)-furanone, also known as norfuraneol, in fruits. It delves into its quantitative analysis, experimental protocols for its detection, and its biosynthetic origins. This document also addresses the closely related and more extensively studied compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®), to provide a broader context for analytical methodologies.
Introduction to Furanones in Fruits
Furanones are a class of organic compounds that are significant contributors to the aroma and flavor of many fruits and processed foods.[1][2] They are characterized by a furan (B31954) ring with a ketone group. Two of the most notable furanones in the context of fruit aroma are this compound (norfuraneol) and 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®). While Furaneol is renowned for its sweet, caramel-like, and fruity notes, often associated with strawberries and pineapples, norfuraneol provides a similar but distinct sensory profile.[1][3]
Norfuraneol has been detected in fruits such as blackberries, though comprehensive quantitative data across a wide range of fruits remains less documented compared to Furaneol.[4] This guide aims to consolidate the available technical information on norfuraneol in fruits, providing a valuable resource for its study.
Quantitative Data on this compound in Fruits
The quantification of norfuraneol in fresh fruits is not as extensively reported in scientific literature as that of Furaneol. However, some studies have identified and quantified it, particularly in processed fruit products. The following table summarizes the available quantitative data. For comparative purposes, data for the related compound Furaneol is also included to highlight typical concentration ranges found in fruits.
| Compound | Fruit/Fruit Product | Concentration Range | Analytical Method | Reference(s) |
| This compound (Norfuraneol) | Tomato Paste | Slightly above odor threshold | GC-MS | [3] |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | Strawberry | 1663 - 4852 µg/kg | SPME-GC-MS, LC | [5][6] |
| Tomato | 95 - 173 µg/kg | SPME-GC-MS, LC | [5][6] |
It is important to note that the concentration of these compounds can be influenced by factors such as fruit variety, ripeness, and processing conditions.
Experimental Protocols for the Analysis of Furanones in Fruits
The analysis of polar and thermally labile compounds like norfuraneol from a complex fruit matrix requires robust and optimized protocols. The following methodologies are adapted from established procedures for furanone analysis and are applicable for the determination of norfuraneol.
Objective: To extract norfuraneol from the fruit matrix while minimizing degradation and interference from other components.
Protocol: Solid Phase Extraction (SPE)
-
Homogenization: Homogenize a known weight of fresh fruit sample with distilled water in a blender at a low temperature (e.g., 4°C) to prevent enzymatic degradation.
-
Centrifugation and Filtration: Centrifuge the homogenate to separate the solid pulp. Filter the resulting supernatant through a 0.45 µm membrane filter to obtain a clear juice extract.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then distilled water through it.
-
Sample Loading: Load a specific volume of the filtered fruit extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with distilled water to remove sugars and other polar interferences.
-
Elution: Elute the retained furanones from the cartridge using a suitable organic solvent, such as methanol or ethyl acetate.
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Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume suitable for chromatographic analysis.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polarity of norfuraneol, derivatization is often recommended to improve its volatility and chromatographic behavior.
-
Derivatization (Optional but Recommended): React the extracted sample with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. This converts the polar hydroxyl group into a less polar, more volatile derivative.
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Injection: Inject the derivatized or underivatized sample into the GC-MS system. A large volume injection technique with a microvial insert can be employed for enhanced sensitivity.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is suitable for separating furanones.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 240°C) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of norfuraneol, monitoring its characteristic ions.
-
B. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a suitable alternative for analyzing norfuraneol without the need for derivatization.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.05 M sodium acetate, pH 4.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Column: A reversed-phase C18 column.
-
Detection: UV detector set at the maximum absorbance wavelength for norfuraneol (typically around 280-290 nm).
-
Quantification: Create a calibration curve using external standards of pure norfuraneol.
Visualizing Analytical and Biosynthetic Pathways
The following diagram illustrates a typical workflow for the analysis of norfuraneol in fruit samples.
Norfuraneol and Furaneol are formed in plants through distinct biosynthetic pathways originating from different sugar precursors.
Conclusion
This compound (norfuraneol) is a naturally occurring furanone that contributes to the complex aroma profile of certain fruits. While its presence has been confirmed, detailed quantitative data across a wide variety of fruits is still an area for further research. The analytical protocols outlined in this guide, adapted from methodologies for similar furanones, provide a solid foundation for researchers and scientists to pursue the quantification and characterization of norfuraneol in fruit matrices. Understanding the occurrence and formation of this compound is crucial for the food and beverage industry in the context of flavor chemistry and for drug development professionals interested in the biological activities of natural compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]
- 5. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biosynthesis pathway of norfuraneol in plants
An In-depth Technical Guide on the Core Biosynthesis Pathway of Norfuraneol in Plants
Introduction
Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a significant flavor compound found in various fruits, contributing a sweet, caramel-like aroma. While its formation through the Maillard reaction during thermal processing is well-documented, its biosynthetic pathway in plants is less understood. This technical guide provides a comprehensive overview of the current understanding of norfuraneol biosynthesis in plants, drawing parallels from the well-studied pathway of its structural analog, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol). This document is intended for researchers, scientists, and professionals in drug development and flavor chemistry, offering a detailed look at the proposed pathway, relevant enzymes, quantitative data, and key experimental protocols.
Proposed Biosynthesis Pathway of Norfuraneol
The biosynthesis of norfuraneol in plants is hypothesized to originate from the pentose (B10789219) phosphate (B84403) pathway (PPP), distinguishing it from HDMF, which is derived from hexoses. The pathway likely involves a series of enzymatic conversions culminating in the formation of the furanone ring structure.
1. Precursor Synthesis:
The primary precursors for norfuraneol are believed to be pentose phosphates.[1] Specifically, D-xylulose-5-phosphate and D-ribulose-5-phosphate, both intermediates of the PPP, have been identified as potential starting molecules.[1] In some microorganisms, the formation of norfuraneol has been demonstrated from various carbohydrate phosphates, including those from the pentose phosphate pathway.[2]
2. Formation of Key Intermediates:
Following the generation of pentose phosphates, a series of enzymatic or spontaneous reactions are thought to lead to a key dicarbonyl intermediate. While the exact intermediates in plants are yet to be identified, studies on related furanone biosynthesis suggest the formation of a 1-deoxypentosone.[3] In a study on Zygosaccharomyces rouxii, it was proposed that D-ribulose-5-phosphate is generated from other carbohydrate phosphates and then chemically transformed into norfuraneol, suggesting a potential for a spontaneous, non-enzymatic step in the pathway.[2]
3. Final Reduction Step:
The final step in the biosynthesis of furanones like HDMF is an enzymatic reduction. In strawberries, the enzyme Fragaria x ananassa enone oxidoreductase (FaEO), previously known as quinone oxidoreductase (FaQR), catalyzes the reduction of the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to HDMF.[4][5] It is highly probable that a similar, yet-to-be-identified enone oxidoreductase exists in plants that produce norfuraneol, catalyzing the reduction of a corresponding unsaturated precursor to form the final norfuraneol molecule.
Quantitative Data
While specific quantitative data for the norfuraneol biosynthesis pathway in plants is scarce, studies on HDMF in strawberries provide valuable insights into precursor incorporation rates and the effects of precursor feeding on furanone production. This data serves as a model for what can be expected in studies of norfuraneol biosynthesis.
Table 1: Incorporation of Radiolabeled Precursors into Total Furanones in Strawberry Fruit
| Precursor | Incorporation Rate (%) |
| 1-³H-D-glucose | 0.032 |
| U-¹⁴C-D-glucose | 0.035 |
| U-¹⁴C-D-glucose-6-phosphate | 0.147 |
| U-¹⁴C-D-fructose | 0.202 |
| U-¹⁴C-D-fructose-1,6-diphosphate | 0.289 |
| Data from radiotracer studies on strawberry fruit, adapted from[4]. |
Table 2: Effect of Precursor Feeding on Furanone Content in In Vitro Grown Strawberries
| Precursor Added to Medium | % Increase in Furaneol | % Increase in Furaneol Glucoside | % Increase in Total Furanones |
| D-fructose | 42.6 | 26.3 | 28.4 |
| D-fructose-6-phosphate | - | - | 125 (average for all furanones) |
| Data from in vitro strawberry culture experiments, adapted from[6]. |
Experimental Protocols
The following protocols are based on methodologies used for the study of HDMF biosynthesis and can be adapted for the investigation of the norfuraneol pathway.
Protocol 1: Isotopic Labeling to Trace Precursor Incorporation
Objective: To confirm the role of pentoses as precursors for norfuraneol biosynthesis.
Materials:
-
Plant tissue capable of producing norfuraneol (e.g., fruit slices)
-
Isotopically labeled precursor (e.g., ¹³C-labeled D-xylose)
-
Incubation buffer (e.g., phosphate buffer, pH 7.0)
-
Extraction solvent (e.g., ethyl acetate)
-
Liquid chromatography-mass spectrometry (LC-MS) or Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Prepare slices of the plant tissue and place them in the incubation buffer.
-
Introduce the isotopically labeled precursor to the buffer and incubate under conditions that support active metabolism.
-
After a predetermined time, harvest the tissue and quench the metabolic activity (e.g., by flash-freezing in liquid nitrogen).
-
Homogenize the tissue and perform a solvent extraction to isolate furanone compounds.
-
Analyze the extract by LC-MS or GC-MS to detect the incorporation of the isotopic label into the norfuraneol molecule.
Protocol 2: Enzyme Assay for a Hypothesized Enone Oxidoreductase
Objective: To identify and characterize the enzymatic activity responsible for the final reduction step in norfuraneol biosynthesis.
Materials:
-
Crude or partially purified protein extract from the plant tissue
-
Hypothesized unsaturated precursor of norfuraneol
-
NAD(P)H as a cofactor
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
-
GC-MS for product analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NAD(P)H, and the protein extract.
-
Initiate the reaction by adding the unsaturated precursor substrate.
-
Incubate the mixture at an optimal temperature (e.g., 30°C).
-
Stop the reaction after a specific time by adding a quenching agent (e.g., an acid or organic solvent).
-
Extract the products with an organic solvent.
-
Analyze the extract by GC-MS to identify and quantify the formation of norfuraneol.
-
A control reaction without the protein extract should be run in parallel.
Protocol 3: Extraction and Quantification of Norfuraneol from Plant Tissue
Objective: To accurately measure the concentration of norfuraneol in plant samples.
Materials:
-
Plant tissue
-
Homogenizer
-
Solid Phase Extraction (SPE) cartridges (e.g., Lichrolut-EN)
-
Methanol for elution
-
GC-MS system
Procedure:
-
Homogenize a known weight of the plant tissue in a suitable buffer.
-
Centrifuge the homogenate and pass the supernatant through an SPE cartridge to bind the furanones.
-
Wash the cartridge to remove interfering compounds.
-
Elute the norfuraneol from the cartridge with methanol.
-
Analyze the eluate directly by GC-MS for quantification. A stable isotope-labeled internal standard should be used for accurate quantification.
Conclusion
The biosynthesis of norfuraneol in plants is an area of active research. While the complete pathway has not been fully elucidated, evidence strongly suggests a pathway originating from pentose phosphates, analogous to the HDMF pathway from hexoses. Future research should focus on the identification of the specific enzymes, particularly the proposed enone oxidoreductase, and the intermediate molecules involved in the formation of norfuraneol in various plant species. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and unravel the complexities of this important flavor biosynthesis pathway.
References
- 1. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imreblank.ch [imreblank.ch]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Maillard reaction formation of 4-Hydroxy-5-methyl-3(2H)-furanone
An In-depth Technical Guide to the Maillard Reaction Formation of 4-Hydroxy-5-methyl-3(2H)-furanone
Introduction
The Maillard reaction, a cornerstone of food chemistry and flavor science, describes a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. This process is responsible for the desirable color, aroma, and flavor of many thermally processed foods. A key flavor compound generated during this reaction is this compound, also known as norfuraneol. This molecule imparts a characteristic caramel-like, sweet, and fruity aroma and is a significant contributor to the sensory profile of various food products. Its formation is particularly associated with the reaction of pentose (B10789219) sugars.
This technical guide provides a detailed overview of the formation pathways of this compound, experimental protocols for its analysis, and quantitative data derived from model systems. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this important Maillard reaction product.
Chemical Formation Pathways
The formation of this compound (norfuraneol) from pentoses is a multi-step process involving several key intermediates. While hexoses typically yield the homologous 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol®), pentoses are the primary precursors for norfuraneol.[1][2] The primary mechanism involves the interaction of a pentose sugar with an amino acid, though minor pathways involving sugar fragmentation also exist.[1][3]
Primary Pathway: Pentose-Amino Acid Interaction
The most significant pathway for norfuraneol formation involves the reaction of a pentose (e.g., xylose, ribose, arabinose) with an amino acid (e.g., glycine (B1666218), alanine).[1][4] This pathway can be broken down into several critical stages:
-
Amadori Rearrangement: The initial step is the condensation of the carbonyl group of the pentose with the amino group of an amino acid to form a Schiff base, which then undergoes rearrangement to yield an Amadori compound (a 1-amino-1-deoxy-2-ketose).[3][5]
-
Enolization: The Amadori compound degrades via 2,3-enolization, a key branching point in the Maillard reaction that leads to the formation of dicarbonyl intermediates.[3]
-
Strecker Degradation: Concurrently, amino acids undergo Strecker degradation in the presence of dicarbonyl compounds. This reaction produces Strecker aldehydes, which are crucial for the elongation of the carbon chain. For instance, glycine degrades to produce formaldehyde (B43269) (a C1 unit), while alanine (B10760859) produces acetaldehyde (B116499) (a C2 unit).[1][3]
-
Condensation and Cyclization: The Strecker aldehyde (e.g., formaldehyde) incorporates into the pentose-derived intermediate through an aldol-type condensation.[3] This is followed by cyclization and dehydration to form the furanone ring structure.
-
Reduction: The final step involves the reduction of the resulting intermediate to yield this compound.[3]
Experiments using 13C-labeled glycine have confirmed the incorporation of its Strecker degradation product, formaldehyde, into the pentose moiety to form the final furanone structure.[1]
References
A Technical Guide to the Chemical Properties and Structure of Norfuraneol
Abstract: Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a significant heterocyclic compound widely recognized for its contribution to the flavor profiles of many thermally processed foods. Arising primarily from the Maillard reaction between pentose (B10789219) sugars and amino acids, its distinct caramel-like, fruity aroma makes it a compound of interest in food science and flavor chemistry. This technical guide provides an in-depth examination of the chemical structure, physicochemical properties, spectroscopic characteristics, and formation pathways of norfuraneol. Detailed experimental protocols for its formation and analysis are presented, along with visualizations of key chemical processes. This document is intended for researchers, scientists, and professionals in food science and drug development seeking a comprehensive understanding of this important furanone.
Chemical Identity and Physicochemical Properties
Norfuraneol is a small, oxygenated heterocyclic compound. Its identity is established by a unique combination of identifiers and is characterized by specific physicochemical properties that dictate its behavior in various systems.
Chemical Identifiers
The following table summarizes the key identifiers for norfuraneol.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Norfuraneol, 5-Methyl-4-hydroxy-3(2H)-furanone, 4-hydroxy-5-methylfuran-3-one, 4HM-furanone | [1][2][3] |
| CAS Number | 19322-27-1 | [1][3] |
| Molecular Formula | C₅H₆O₃ | [1][3] |
| InChI | InChI=1S/C5H6O3/c1-3-5(7)4(6)2-8-3/h7H,2H2,1H3 | [1][3] |
| InChIKey | DLVYTANECMRFGX-UHFFFAOYSA-N | [1][3] |
| SMILES | CC1=C(C(=O)CO1)O | [3] |
Physicochemical Data
Quantitative physicochemical data for norfuraneol are crucial for its application and analysis.
| Property | Value | Reference |
| Molecular Weight | 114.10 g/mol | [1][3] |
| Appearance | Colourless to white solid with a fruity, caramel-like aroma.[3] | [3] |
| Melting Point | 126.6 - 127.5 °C (with decomposition) | [2][3] |
| Water Solubility | 616 g/L | [2] |
| Other Solubilities | Soluble in ethanol; slightly soluble in fats.[3] | [3] |
| logP | -0.83 | [2] |
| pKa (Strongest Acidic) | 6.88 | [2] |
Chemical Structure and Stereochemistry
Norfuraneol's structure is based on a furanone ring, which is a five-membered aromatic heterocycle containing one oxygen atom and a ketone group.[2] It is specifically a dihydrofuranone, and its chemical nature is defined by the arrangement of its functional groups.
The molecule is a member of the furans, an enol, and a cyclic ketone.[2][3] The presence of the enol group (-C(OH)=C-) adjacent to the ketone makes it a vinylogous acid. Norfuraneol does not possess a chiral center and is therefore achiral. However, it exists in tautomeric equilibrium between the enol and keto forms, which is a common characteristic of 4-hydroxy-3(2H)-furanones.[4]
Figure 1: 2D Chemical Structure of Norfuraneol (this compound).
Spectroscopic Analysis
The structural elucidation and quantification of norfuraneol rely on modern spectroscopic techniques. The expected data from key methods are summarized below.
| Technique | Expected Observations |
| ¹H-NMR | Signals corresponding to the methyl protons (CH₃), methylene (B1212753) protons (CH₂), and the enolic hydroxyl proton (OH). The chemical shifts would be influenced by the electron-withdrawing effects of the adjacent carbonyl and oxygen heteroatom. |
| ¹³C-NMR | Resonances for five distinct carbon atoms: the carbonyl carbon (C=O), two sp² carbons of the enol group (C=C-OH), the sp³ methylene carbon (CH₂), and the sp³ methyl carbon (CH₃). |
| Infrared (IR) | Characteristic absorption bands for O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=O stretching (~1700 cm⁻¹), C=C stretching (~1650 cm⁻¹), and C-O stretching (~1100-1200 cm⁻¹). |
| Mass Spec. (MS) | A molecular ion peak [M]⁺ at m/z 114. Key fragmentation pathways involve the loss of CO (m/z 86), CH₃ (m/z 99), and subsequent fragmentation of the furanone ring structure.[4] |
Formation Pathway: The Maillard Reaction
Norfuraneol is not typically synthesized through classical organic chemistry routes for food applications; instead, it is a well-known product of the Maillard reaction.[5] This non-enzymatic browning reaction occurs between the carbonyl group of a reducing sugar and the amino group of an amino acid. Specifically, norfuraneol is formed from the reaction of pentoses (five-carbon sugars) like D-xylose.[5][6]
The process involves the formation of an Amadori compound, which then undergoes enolization and cyclization to yield the furanone structure.
Caption: Maillard reaction pathway for norfuraneol formation.
Biological Context and Potential Activities
While norfuraneol is primarily studied for its role as a potent flavor compound, the broader class of furanones has been investigated for various biological activities.
Halogenated furanones, produced by marine algae, are known structural mimics of N-acyl homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria for quorum sensing (QS).[7] By competitively binding to LuxR-type receptors, these furanones can disrupt QS, thereby inhibiting virulence factor production and biofilm formation.[7] While norfuraneol itself is not halogenated and its activity in QS is not established, this mechanism highlights a potential area of research for furanone derivatives.
Caption: General mechanism of quorum sensing inhibition by furanones.
Experimental Protocols
Protocol 1: Formation and Extraction of Norfuraneol via Maillard Reaction (Model System)
This protocol is adapted from methodologies studying the formation of furanones in model systems.[5]
Objective: To generate and extract norfuraneol from the reaction of D-xylose and an amino acid.
Materials:
-
D-Xylose
-
Glycine or L-Alanine
-
Phosphate (B84403) buffer (0.2 M, pH 7.0)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl, 2 M)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
Reaction vessel with heating and stirring capabilities
-
Rotation perforator for continuous liquid-liquid extraction
Procedure:
-
Reaction Setup: Dissolve D-xylose and the selected amino acid (e.g., glycine) in the pH 7.0 phosphate buffer within the reaction vessel. A typical molar ratio might be 1:1.
-
Heating: Heat the reaction mixture at 90°C for one hour with constant stirring.[5]
-
Reaction Quenching: After one hour, cool the reaction mixture and add deionized water (e.g., 100 mL).
-
Extraction Preparation: Saturate the aqueous solution with NaCl to improve extraction efficiency. Adjust the pH to 4.0 using 2 M HCl.
-
Continuous Extraction: Transfer the mixture to a rotation perforator and perform a continuous extraction with diethyl ether overnight.[5]
-
Drying and Concentration: Collect the organic phase (diethyl ether) and dry it over anhydrous Na₂SO₄ at 4°C. Carefully concentrate the dried extract to a small volume (e.g., 0.5 mL) under a gentle stream of nitrogen before analysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the identification and analysis of norfuraneol in an extract.[4]
Objective: To separate and identify norfuraneol using GC-MS.
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., DB-5 or equivalent non-polar column).
-
Mass spectrometer with electron impact (EI) ionization source.
Procedure:
-
Sample Injection: Inject 1-2 µL of the concentrated extract from Protocol 1 into the GC inlet, typically in splitless mode to maximize sensitivity for trace components.
-
GC Separation: Use a temperature program to separate the components. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 4°C/minute.
-
Final hold: Hold at 240°C for 10 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: Maintain at approximately 150-200°C.
-
-
Data Analysis: Identify norfuraneol by comparing its retention time and mass spectrum with that of an authentic standard or by matching the fragmentation pattern with library data (e.g., NIST). Key ions to monitor include m/z 114, 86, and 57.[4]
Caption: A typical workflow for GC-MS analysis.
References
- 1. Norfuronol [webbook.nist.gov]
- 2. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]
- 3. This compound | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. imreblank.ch [imreblank.ch]
- 5. imreblank.ch [imreblank.ch]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Sensory Landscape of 4-Hydroxy-5-methyl-3(2H)-furanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-5-methyl-3(2H)-furanone, a volatile organic compound belonging to the furanone family, is a potent and multifaceted flavor and aroma agent. Also known by synonyms such as Nor-furaneol, Homofuronol, and Sotolon, this molecule plays a crucial role in the sensory profiles of a wide array of food products, from fruits to cooked meats. Its characteristic sweet, caramel-like, and sometimes spicy aroma makes it a subject of significant interest in flavor chemistry, food science, and sensory research. This technical guide provides an in-depth exploration of the sensory properties of this compound, detailing its organoleptic characteristics, quantitative sensory data, the experimental protocols for its analysis, and the underlying signaling pathways of its perception.
Sensory Profile
This compound is characterized by a complex and concentration-dependent sensory profile. At lower concentrations, it imparts sweet, caramel, and maple syrup-like notes.[1] As the concentration increases, its aroma profile can shift towards more spicy, fenugreek, or even curry-like characteristics.[2][3] Its taste is generally described as sweet, bready, and candy-like.[4] This compound is naturally occurring in a variety of foods, including strawberries, pineapple, coffee, and fermented products like soy sauce, contributing significantly to their characteristic flavors.[5][6][7]
Quantitative Sensory Data
The potency of this compound as a flavor compound is underscored by its low odor and taste thresholds. The following tables summarize the available quantitative data for this compound and its close structural analogs.
Table 1: Odor and Taste Thresholds of this compound and Related Compounds
| Compound | Synonym(s) | Odor Threshold (in water) | Taste Threshold (in water) | Reference(s) |
| This compound | Norfuraneol, Sotolon | 2,100 - 23,000 µg/L | Not widely reported | [8] |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Furaneol, HDMF | 0.03 - 1,700 µg/L | Not widely reported | [8][9] |
| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | Homofuronol, EHMF | 0.04 - 21 µg/L | 20 ppm (burnt, caramellic, sweet, fruity) | [8] |
Table 2: Sensory Descriptors of this compound and its Analogs
| Compound | Concentration | Aroma Descriptors | Flavor Descriptors | Reference(s) |
| This compound | Low | Caramel, Maple Syrup, Sweet | Sweet, Bready, Candy-like | [1][2][3][4] |
| High | Fenugreek, Curry, Roasted Chicory Root | - | [1][2][10] | |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone | Low | Sweet Strawberry | - | [11] |
| High | Caramel | Caramel-like | [11][12] | |
| 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone | - | Sweet, Caramel, Fruity, Bready, Maple, Brown Sugar, Burnt | Sweet, Cane Sugar, Caramel, Butterscotch | [5][7][13] |
Experimental Protocols for Sensory Analysis
The sensory properties of this compound are typically characterized using a combination of instrumental and human sensory evaluation techniques.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[14][15][16] This allows for the identification of odor-active compounds in a complex mixture.
Methodology for GC-O Analysis:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
A food sample (e.g., 5g of strawberry puree) is homogenized and placed in a headspace vial.[17]
-
A saturated NaCl solution is added to enhance the volatility of the analytes.[17]
-
The vial is sealed and equilibrated at a controlled temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.[17]
-
A SPME fiber is exposed to the headspace to adsorb the volatile compounds.[17]
-
-
GC-O System Parameters:
-
Injector: The SPME fiber is desorbed in a heated GC inlet.[17]
-
Column: A polar capillary column (e.g., DB-WAX) is used for separation.[17]
-
Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points.[17]
-
Effluent Splitting: The column effluent is split between a conventional detector (e.g., Mass Spectrometer - MS) and a heated sniffing port.[18]
-
-
Olfactometry:
-
Trained sensory panelists sniff the effluent from the sniffing port and record the perceived odor, its intensity, and its retention time.
-
Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the Flavor Dilution (FD) factor of each odorant, indicating its potency.[19][20][21]
-
Human Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a method used to quantify the sensory attributes of a product by a trained panel.[2][8][10][22]
Methodology for QDA:
-
Panelist Selection and Training:
-
Panelists are screened for their sensory acuity and ability to articulate perceptions.[22]
-
Training involves familiarizing panelists with the specific sensory attributes of this compound using reference standards.
-
-
Lexicon Development:
-
The panel collectively develops a descriptive vocabulary (lexicon) to characterize the aroma and flavor of the compound.
-
-
Evaluation:
-
Samples containing this compound at various concentrations are presented to the panelists in a controlled environment.
-
Panelists independently rate the intensity of each sensory attribute on a linear scale.
-
-
Data Analysis:
-
The data is statistically analyzed (e.g., using ANOVA) to determine significant differences in sensory attributes between samples.[22]
-
Signaling Pathways of Perception
The perception of this compound involves distinct signaling pathways for its aroma (olfaction) and taste (gustation).
Olfactory Signaling Pathway
Recent research has identified a specific olfactory receptor, OR5M3 , that is activated by Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a close analog of this compound.[3][5] The binding of the furanone to this G-protein coupled receptor (GPCR) initiates a signaling cascade.
Steps in Olfactory Perception:
-
Binding: The furanone molecule binds to the OR5M3 receptor on the cilia of olfactory sensory neurons.[3]
-
G-protein Activation: This binding activates a G-protein (Gαolf).
-
Adenylyl Cyclase Activation: The activated G-protein stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺).
-
Depolarization: The influx of positive ions depolarizes the neuron, generating an action potential.
-
Signal Transmission: The action potential travels along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the aroma.
Gustatory (Sweet Taste) Signaling Pathway
The sweet taste of this compound is primarily mediated by the T1R2/T1R3 heterodimeric G-protein coupled receptor, which is responsible for detecting a wide range of sweet compounds.[1][14]
Steps in Sweet Taste Perception:
-
Binding: The furanone molecule binds to the T1R2/T1R3 sweet taste receptor on the surface of taste receptor cells.[14]
-
G-protein Activation: This activates a G-protein, gustducin.
-
PLC Activation: Gustducin activates phospholipase C (PLC).
-
IP₃ Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular Ca²⁺ stores.[14]
-
TRPM5 Channel Activation: The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, leading to an influx of Na⁺ ions and depolarization of the taste cell.[14]
-
ATP Release: Depolarization triggers the release of ATP, which acts as a neurotransmitter.
-
Signal Transmission: ATP activates purinergic receptors on adjacent sensory nerve fibers, which transmit the signal to the brain for the perception of sweetness.
Conclusion
This compound is a key contributor to the desirable sensory attributes of numerous food products. Its complex, concentration-dependent aroma and sweet taste are perceived through specific olfactory and gustatory signaling pathways. A thorough understanding of its sensory properties, the methods for their evaluation, and the underlying molecular mechanisms of perception is essential for researchers and professionals in the fields of flavor chemistry, food product development, and sensory science. The information presented in this guide provides a comprehensive technical overview to support further research and application of this important flavor molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Descriptive Analysis [sensorysociety.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sensory assessment: How to implement flavour evaluation [everglowspirits.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. imreblank.ch [imreblank.ch]
- 10. dl.astm.org [dl.astm.org]
- 11. Aroma profiling and sensory analysis: the role of volatile organic compounds in foods | Markes International [markes.com]
- 12. Sweet Taste Signaling: The Core Pathways and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? | Sigma-Aldrich [sigmaaldrich.com]
- 17. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 18. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]
- 22. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Discovery and history of norfuraneol as a flavor compound
An In-depth Technical Guide to Norfuraneol as a Flavor Compound
Introduction
Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a significant flavor compound belonging to the furanone class.[1] It is recognized for its characteristic sweet, caramel-like, and bready aroma profile.[1] This compound is a product of the Maillard reaction, typically formed from the thermal treatment of pentose (B10789219) sugars, and also occurs naturally in a variety of foods and fermented products.[2][3] Despite its pleasant sensory characteristics, its contribution to the overall flavor of a food product is often dependent on its concentration relative to its high odor threshold.[2] This guide provides a comprehensive technical overview of the discovery, history, chemical properties, formation pathways, analytical methodologies, and sensory significance of norfuraneol for researchers and professionals in the fields of flavor chemistry, food science, and drug development.
History and Discovery
The investigation of furanones as key flavor compounds began with the discovery of its analogue, Furaneol (B68789)® (4-hydroxy-2,5-dimethyl-3(2H)-furanone or HDMF), which was first identified as a product of the Maillard reaction in 1960 and later found as a natural aroma component in pineapple in 1965.[4][5] The discovery of norfuraneol followed from research into the products of the Maillard reaction and the flavor components of various foods.
Norfuraneol was identified as a flavor compound in soy sauce (shoyu) and miso, alongside Furaneol and homofuraneol.[3] Initially, it was assumed that these furanones were formed exclusively through the Maillard reaction during the production process.[3] Subsequent research confirmed that norfuraneol is formed from pentoses, such as xylose, in a reaction analogous to the formation of Furaneol from hexoses.[2] This understanding established its role as a significant, albeit often subtle, contributor to the aroma of many thermally processed and fermented foods.
Chemical and Physical Properties
Norfuraneol is a cyclic ketone and an enol.[6] Its chemical structure and properties are fundamental to its aroma activity and stability in food matrices.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-hydroxy-5-methyl-2,3-dihydrofuran-3-one[1] |
| Synonyms | This compound, 5-Methyl-4-hydroxy-3(2H)-furanone, Norfuronol, Chicory furanone[1][7][8] |
| CAS Number | 19322-27-1[7] |
| Chemical Formula | C₅H₆O₃[1][7] |
| InChI Key | DLVYTANECMRFGX-UHFFFAOYSA-N[1][7] |
| FEMA Number | 3635[6] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 114.10 g/mol | [6] |
| Appearance | Colorless to white solid | [6] |
| Aroma | Fruity, caramel, burnt pineapple | [6] |
| Melting Point | 126.6 - 127.5 °C | [1][6] |
| Water Solubility | 616 g/L (Predicted) | [1] |
| logP | -0.83 (Predicted) | [1] |
| pKa (Strongest Acidic) | 6.88 (Predicted) | [1] |
Formation Pathways
Norfuraneol is primarily formed through two distinct pathways: the Maillard reaction during thermal processing and enzymatic biosynthesis in microorganisms and plants.
Maillard Reaction
The most common pathway for norfuraneol formation is the Maillard reaction between a pentose sugar (e.g., D-xylose) and an amino acid (e.g., glycine, alanine).[2] The reaction proceeds via 2,3-enolisation, leading to a 1-deoxypentosone intermediate. Unlike the formation of other furanones like Furaneol from pentoses, the generation of norfuraneol does not involve the incorporation of Strecker aldehydes.[2] This indicates a direct formation from the C5 sugar backbone without chain elongation or recombination of sugar fragments.[2]
The following diagram illustrates the simplified formation pathway of norfuraneol from a pentose sugar via the Maillard reaction.
Biosynthesis
Norfuraneol has been identified in fermented products like soy sauce, where its formation is attributed to the activity of yeasts such as Zygosaccharomyces rouxii.[3] Studies have indicated that D-xylulose-5-phosphate and D-ribulose-5-phosphate are potential precursors for the biosynthesis of norfuraneol in these systems.[3] This suggests an enzymatically catalyzed pathway in microorganisms, distinct from the purely thermal degradation route of the Maillard reaction.
The proposed biosynthetic workflow involves the conversion of these phosphorylated pentoses into intermediates that then cyclize to form the furanone structure.
Sensory Properties and Natural Occurrence
Norfuraneol possesses a sweet, candy-like, and bready flavor.[1] However, its impact on the sensory profile of food is highly dependent on its concentration relative to its perception threshold.
Odor and Flavor Thresholds
The retronasal odor threshold for norfuraneol is notably high, reported to be approximately 8300 µg/kg in water.[2] This is significantly higher than related furanones like Furaneol, which often results in norfuraneol playing a less dominant sensory role even when present in higher absolute amounts.[2] Research has also shown that the odor threshold is pH-dependent, with lower thresholds observed in more acidic solutions.[9]
| Medium | pH | Odor Threshold (µg/kg) |
| Water | ~7 | 8300[2] |
| Buffered Solution | Acidic | Lower than neutral[9] |
Occurrence in Foods
Norfuraneol has been identified in a range of food products, typically those that have undergone fermentation or thermal processing.
| Food Product | Context | Reference |
| Soy Sauce | Identified as a key flavor compound formed during fermentation. | [3][8] |
| Miso | Found as a fermentation product. | [3] |
| Tomatoes | Occurs below its threshold in fresh tomatoes, but slightly above in tomato paste. | [9][10] |
| Blackberries | Detected as a natural volatile component. | [1][8] |
| Beer | Detected, but not quantified. | [1] |
Experimental Protocols
The analysis of norfuraneol requires specialized analytical techniques due to its polarity and potential for instability in complex food matrices.
Isolation and Extraction
A common method for isolating norfuraneol from food samples involves solvent extraction followed by concentration.
-
Sample Homogenization : A known quantity of the food sample (e.g., 150g of fresh tomatoes) is blended with water.[11]
-
Enzyme Inactivation/Saturation : The slurry is saturated with NaCl to inhibit enzymatic activity and improve extraction efficiency.[11]
-
Extraction : The aqueous mixture is subjected to continuous liquid-liquid extraction for several hours (e.g., 8 hours) using a solvent such as diethyl ether.[11]
-
Concentration : The solvent extract is carefully concentrated to a small volume (e.g., ~50 µL) under a gentle stream of nitrogen or on a warm water bath to avoid loss of volatiles.[11]
-
Internal Standard : An internal standard (e.g., 2-octanone) is typically added at the beginning of the extraction process for accurate quantification.[11]
Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the identification and quantification of norfuraneol.
-
GC-MS Protocol:
-
Injection : 1-2 µL of the concentrated extract is injected into the GC system, often in splitless mode to enhance sensitivity.[12]
-
Column : A polar capillary column, such as one with a Carbowax (polyethylene glycol) stationary phase (e.g., DB-Wax, 30 m x 0.32 mm, 0.25 µm film thickness), is used for separation.[12]
-
Carrier Gas : Helium is used as the carrier gas at a constant pressure or flow rate.[12]
-
Oven Program : A typical temperature program starts at a low temperature (e.g., 20°C), ramps up to intermediate temperatures to separate volatiles, and holds before a final ramp to clean the column (e.g., 20°C for 0.5 min, then 30°C/min to 100°C, then 4°C/min to 145°C).[12]
-
MS Detection : The mass spectrometer is operated in electron impact (EI) mode at 70 eV. Identification is achieved by comparing the resulting mass spectrum and retention index with those of an authentic standard and library data. The molecular ion (m/z 114) and characteristic fragment ions are monitored for quantification.[12]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at ~285 nm) can also be used, particularly for samples where derivatization is not desired. A reverse-phase column (e.g., C18) is typically employed with a mobile phase consisting of a buffer/methanol/acetonitrile mixture.[3][11]
The general workflow for the analysis of norfuraneol is depicted below.
References
- 1. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]
- 2. imreblank.ch [imreblank.ch]
- 3. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) | MDPI [mdpi.com]
- 5. furaneol and mesifurane biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Norfuronol [webbook.nist.gov]
- 8. toffee furanone, 19322-27-1 [thegoodscentscompany.com]
- 9. Furaneol: Odor Threshold and Importance to Tomato Aroma | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imreblank.ch [imreblank.ch]
The Genesis of a Flavor Principle: A Technical Guide to 4-Hydroxy-5-methyl-3(2H)-furanone Precursors in Food Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-methyl-3(2H)-furanone, also known as norfuraneol, is a potent flavor compound that imparts desirable caramel-like, sweet, and fruity aromas to a wide variety of thermally processed foods. Its formation is intricately linked to the complex cascade of reactions known as the Maillard reaction, a cornerstone of food chemistry. Understanding the precursors and formation pathways of this impactful molecule is paramount for controlling and optimizing flavor development in food products. This technical guide provides an in-depth exploration of the primary precursors of this compound in food systems, detailing their quantification, the experimental protocols for their analysis, and the key chemical transformations that lead to the generation of this important furanone.
Core Precursors and Their Abundance in Food Systems
The formation of this compound predominantly arises from two main classes of precursors: pentose (B10789219) sugars and phosphorylated hexose (B10828440) derivatives. These compounds are naturally present in a myriad of raw and processed food materials.
Pentose Sugars
Pentoses, five-carbon monosaccharides, are key building blocks for the carbon skeleton of norfuraneol. The most significant pentose precursors include D-xylose, L-arabinose, and D-ribose. Their presence in food is widespread, often as constituents of complex carbohydrates like hemicelluloses (e.g., arabinoxylans in cereal grains) or in their free form.
Table 1: Quantitative Data on Pentose Precursors in Various Food Systems
| Food Category | Food Item | Precursor | Concentration Range | Analytical Method | Reference(s) |
| Cereal Grains | Wheat Flour | Arabinose | 46.6% of Arabinoxylan | Alkali Extraction | [1] |
| Wheat Flour | Xylose | 48.6% of Arabinoxylan | Alkali Extraction | [1] | |
| Rye Bran | Arabinose | 36.53% of Arabinoxylan | Alkali Extraction | [1] | |
| Rye Bran | Xylose | 63.31% of Arabinoxylan | Alkali Extraction | [1] | |
| Oats | Xylose | up to 78% of Arabinoxylan | Alkali Extraction | [1] | |
| Fruits | Plums | Xylose | ~0.7% (w/w) | Not Specified | [2] |
| Strawberries | Xylose | ~0.5% (w/w) | Not Specified | [2] | |
| Raspberries | Xylose | ~0.4% (w/w) | Not Specified | [2] | |
| Pears | Xylose | ~0.3% (w/w) | Not Specified | [2] | |
| Vegetables | Cauliflower | Xylose | ~0.6% (w/w) | Not Specified | [2] |
| Spinach | Xylose | ~0.5% (w/w) | Not Specified | [2] | |
| Bell Peppers | Xylose | ~0.4% (w/w) | Not Specified | [2] | |
| Broccoli | Xylose | ~0.3% (w/w) | Not Specified | [2] | |
| Meat & Fish | Carp (fresh) | Ribose | Relatively high levels | Chemical Assay | [3] |
| Beef, Chicken, Fish | Ribose | Component of Vitamin B2 | General Knowledge | [4] |
Note: Data for pentoses is often reported as a percentage of a larger polymer (e.g., arabinoxylan) rather than the free sugar concentration in the entire food matrix. The reported weight percentages in fruits and vegetables are estimates and can vary.
Phosphorylated Hexose Derivatives
In addition to pentoses, certain phosphorylated hexoses have been identified as significant precursors, particularly in biological systems like yeast, which can contribute to flavor development in fermented foods. The key precursor in this category is D-fructose-1,6-bisphosphate.
Table 2: Quantitative Data on Fructose-1,6-bisphosphate in Food-Related Systems
| System | Organism/Matrix | Precursor | Concentration / Yield | Analytical Method | Reference(s) |
| Fermentation | Saccharomyces carlsbergensis | Fructose-1,6-bisphosphate | 35–40 mg/mL (in permeabilized cells) | Enzymatic Assay | [5] |
| Model System | Rat Tissues | Fructose-1,6-bisphosphate | Endogenous levels and uptake measured | Enzymatic Assay | [6] |
Note: Quantitative data for fructose-1,6-bisphosphate in a wide range of common, unprocessed food items is limited in publicly available literature.
Formation Pathways of this compound
The formation of norfuraneol from its precursors is a multi-step process primarily occurring through the Maillard reaction.[7] The key stages involve the formation of an Amadori rearrangement product, followed by enolization and cyclization.
Maillard Reaction Pathway from Pentoses
The reaction begins with the condensation of a pentose sugar with an amino acid to form a Schiff base, which then undergoes an Amadori rearrangement to yield a 1-amino-1-deoxy-2-ketose.[8][9][10] Subsequent 2,3-enolization of the Amadori product leads to the formation of a key intermediate, 1-deoxy-D-threo-pentos-2-ulose, which then cyclizes to form this compound.[7]
Experimental Workflows
The analysis of this compound precursors in food systems requires a systematic workflow involving extraction, separation, and detection. The choice of method depends on the specific precursor and the food matrix.
Experimental Protocols
Quantification of Pentose Sugars (Xylose, Arabinose, Ribose) by HPLC-RI
This protocol provides a general method for the quantification of free pentose sugars in food matrices.
a. Sample Preparation and Extraction:
-
Homogenize a representative sample of the food material (e.g., 10 g of fruit puree or ground cereal).
-
For high-fat samples, perform a preliminary defatting step using a suitable solvent (e.g., hexane).
-
Extract the sugars using a solid-liquid extraction with 80% ethanol (B145695). This helps to precipitate proteins and other macromolecules.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the ethanol from the supernatant under reduced pressure.
-
Redissolve the dried extract in a known volume of ultrapure water.
-
Filter the aqueous extract through a 0.45 µm syringe filter prior to HPLC analysis.
b. HPLC-RI Analysis:
-
HPLC System: An HPLC system equipped with a refractive index (RI) detector.
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87 series).
-
Mobile Phase: Isocratic elution with ultrapure water.
-
Flow Rate: Typically 0.5-0.8 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 80-85 °C) to ensure reproducible retention times.
-
Injection Volume: 10-20 µL.
-
Quantification: Prepare a series of standard solutions of xylose, arabinose, and ribose of known concentrations. Generate a calibration curve by plotting peak area against concentration for each sugar. Determine the concentration of the pentoses in the sample extract by comparing their peak areas to the calibration curve.
Quantification of Pentose Sugars by GC-MS after Derivatization
For more sensitive and specific analysis, GC-MS can be employed after derivatization of the sugars to increase their volatility.
a. Sample Preparation and Extraction:
-
Follow the same extraction procedure as described for HPLC-RI analysis (Protocol 1a).
b. Derivatization (Silylation):
-
Take a known volume of the aqueous sugar extract and evaporate to dryness under a stream of nitrogen.
-
To the dried residue, add a silylating agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) in pyridine).
-
Heat the mixture at a specific temperature (e.g., 70-80 °C) for a defined time (e.g., 30-60 minutes) to ensure complete derivatization.
c. GC-MS Analysis:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injector: Split/splitless injector, with an appropriate injection temperature (e.g., 250 °C).
-
Oven Temperature Program: A temperature gradient is typically used to separate the derivatized sugars (e.g., initial temperature of 100 °C, ramped to 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Quantification: Use an internal standard (e.g., a deuterated sugar) and create a calibration curve with derivatized standards of the target pentoses.
Quantification of Fructose-1,6-bisphosphate by Enzymatic Assay
Commercial enzymatic assay kits provide a specific and sensitive method for the quantification of fructose-1,6-bisphosphate.
a. Sample Preparation:
-
Homogenize the food sample in an appropriate buffer as recommended by the assay kit manufacturer.
-
Centrifuge the homogenate to remove solid debris.
-
The supernatant can be used directly for the assay or may require further dilution to fall within the linear range of the assay.
b. Enzymatic Assay Procedure:
-
The principle of the assay typically involves a series of coupled enzymatic reactions that ultimately lead to the production of a chromogenic or fluorogenic product.
-
For example, fructose-1,6-bisphosphatase (FBPase) can hydrolyze fructose-1,6-bisphosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted in a series of reactions that lead to the reduction of a probe, which can be measured spectrophotometrically or fluorometrically.[11]
-
Follow the specific instructions provided with the commercial assay kit regarding reagent preparation, incubation times, and measurement parameters.
-
Quantification: A standard curve is generated using known concentrations of fructose-1,6-bisphosphate provided in the kit. The concentration in the sample is determined by comparing its absorbance or fluorescence signal to the standard curve.
Conclusion
The formation of the desirable flavor compound this compound in thermally processed foods is intrinsically linked to the presence of specific precursors, namely pentose sugars and fructose-1,6-bisphosphate. A thorough understanding of the distribution and concentration of these precursors in various food systems, coupled with robust analytical methodologies for their quantification, provides food scientists and researchers with the tools to control and optimize flavor development. The Maillard reaction, a complex yet fundamental process in food chemistry, governs the transformation of these precursors into the final flavor molecule. By elucidating these pathways and developing precise analytical protocols, the food industry can continue to innovate and deliver products with enhanced and consistent sensory profiles.
References
- 1. Selective ketopentose analysis in concentrate carbohydrate syrups by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food Sources High in D-Xylose: Natural Foods and Plants [bshingredients.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic assay of fructose-1,6-diphosphate for the measurement of its utilization by tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. Amadori rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 10. Key Aspects of Amadori Rearrangement Products as Future Food Additives [mdpi.com]
- 11. Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (ab273329) | Abcam [abcam.com]
The Thermal Genesis of Norfuraneol from Pentose Sugars: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and experimental considerations for the thermal generation of norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) from pentose (B10789219) precursors. Norfuraneol is a significant flavor compound and a potential building block in medicinal chemistry, making a thorough understanding of its formation crucial for various scientific disciplines. This document provides a consolidated overview of reaction mechanisms, detailed experimental protocols, and quantitative data to support research and development in this area.
Core Concepts: The Maillard Reaction and Pentose Degradation
Norfuraneol is primarily formed through the thermal degradation of pentose sugars, such as D-xylose, L-arabinose, and D-ribose. This transformation is a key facet of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between reducing sugars and amino acids upon heating. However, norfuraneol can also be generated, albeit often in lower yields, from the thermal treatment of pentoses in the absence of amino acids.
The principal pathway for norfuraneol formation involves the 2,3-enolisation of the pentose sugar, leading to the formation of a critical intermediate, 1-deoxypentosone.[1] This intermediate subsequently undergoes cyclization and dehydration to yield the stable this compound structure. It is important to note that, unlike some other furanones formed from pentoses in Maillard systems, the carbon skeleton of norfuraneol is derived directly from the pentose precursor without the incorporation of Strecker aldehydes, which are degradation products of amino acids.[1]
Quantitative Analysis of Norfuraneol Formation
The yield of norfuraneol is dependent on the specific pentose precursor, the presence and type of amino acid, and the reaction conditions such as pH. The following tables summarize quantitative data from model systems.
Table 1: Relative Distribution of Furanones from D-Xylose Systems
| Maillard System (Reactants) | Norfuraneol (%) | Furaneol (%) | Homofuraneol (%) |
| D-Xylose only | 93 | 3 | 4 |
| D-Xylose / Glycine | 99.8 | 0.2 | < 0.1 |
| D-Xylose / Alanine | 99.3 | 0.2 | 0.5 |
Conditions: 5 mmol of each reactant in 0.2 M phosphate (B84403) buffer (pH 7.0), heated at 90°C for 1 hour. Data represents the relative percentage of the three furanones formed.[1][2]
Table 2: Yield of Furanones from Different Pentoses with Glycine and Alanine
| Pentose Precursor | Amino Acid | Furaneol (µg) | Homofuraneol (µg) |
| D-Xylose | Glycine | 7.9 | 1.9 |
| L-Arabinose | Glycine | 4.8 | 2.0 |
| D-Ribose | Glycine | 3.4 | 1.1 |
| D-Xylose | L-Alanine | 1.0 | 11.5 |
| L-Arabinose | L-Alanine | 1.1 | 9.8 |
| D-Ribose | L-Alanine | 1.5 | 14.4 |
Conditions: Pentose and amino acid reacted in 0.2 mol/L phosphate buffer (pH 6), heated at 90°C for 1 hour. Norfuraneol was the main 3(2H)-furanone formed in all systems.[2]
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key chemical transformations and a standard experimental procedure for the generation and analysis of norfuraneol.
Detailed Experimental Protocols
This section provides a detailed methodology for the thermal generation, extraction, and analysis of norfuraneol from pentose precursors based on established literature.[1]
Materials and Reagents
-
D-Xylose (or L-Arabinose, D-Ribose), >99% purity
-
Glycine (or L-Alanine), >99% purity
-
Sodium Phosphate, Dibasic (Na₂HPO₄)
-
Hydrochloric Acid (HCl), 2 mol/L
-
Sodium Chloride (NaCl)
-
Diethyl Ether (Et₂O), analytical grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Reaction Procedure
-
Preparation of Buffer: Prepare a 0.2 mol/L sodium phosphate buffer and adjust the pH to 7.0.
-
Reactant Mixture: In a sealable reaction vessel, dissolve 5 mmol of the chosen pentose sugar and 5 mmol of the selected amino acid in 5 mL of the phosphate buffer.
-
Thermal Reaction: Securely seal the vessel and place it in a preheated oven or heating block at 90°C for 1 hour.
-
Cooling: After the reaction period, remove the vessel and allow it to cool to room temperature.
Extraction of Neutral Compounds
-
Dilution and Salting: Transfer the reaction mixture to a larger flask. Add 100 mL of deionized water and saturate the solution by adding approximately 40 g of NaCl.
-
pH Adjustment: Adjust the pH of the aqueous solution to 4.0 using a 2 mol/L HCl solution.
-
Liquid-Liquid Extraction: Transfer the mixture to a continuous liquid-liquid extraction apparatus (e.g., a rotation perforator). Extract the neutral compounds with 50 mL of diethyl ether overnight.
-
Drying and Concentration: Collect the organic phase (diethyl ether). Dry the extract over anhydrous Na₂SO₄ at 4°C. Carefully concentrate the dried organic phase to a final volume of 0.5 mL under a gentle stream of nitrogen.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
The concentrated extract is analyzed to identify and quantify norfuraneol.
-
System: Gas chromatograph coupled to a mass spectrometer (or tandem MS for enhanced selectivity).
-
Column: A polar capillary column, such as a DB-FFAP (30 m x 0.32 mm, 0.25 µm film thickness), is suitable.
-
Injection: Cold 'on-column' injection is recommended to prevent thermal degradation of analytes.
-
Carrier Gas: Helium at a constant pressure (e.g., 10 psi).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 240°C at a rate of 30°C/min.
-
Final hold: Hold at 240°C for 10 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 150°C.
-
Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantification. Norfuraneol's molecular ion is at m/z 114.
-
Conclusion
The thermal generation of norfuraneol from pentoses is a well-defined process rooted in the fundamental chemistry of sugar degradation and the Maillard reaction. D-Xylose generally serves as an efficient precursor, and the presence of amino acids significantly influences the product distribution, favoring norfuraneol over other furanones. The provided protocols offer a robust framework for researchers to synthesize, isolate, and analyze norfuraneol in a laboratory setting. This guide serves as a foundational resource, enabling further exploration into optimizing reaction conditions, scaling up production, and investigating the applications of this versatile furanone compound.
References
Spectroscopic and Mechanistic Insights into Norfuraneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone), a significant flavor compound. It includes a summary of its mass spectrometry data and outlines the key experimental protocols for its analysis. Additionally, a visualization of its formation via the Maillard reaction is presented to offer a comprehensive understanding of its chemical origins.
Spectroscopic Data of Norfuraneol
The structural elucidation of norfuraneol relies on various spectroscopic techniques. While a complete set of publicly available experimental spectra is limited, this guide compiles the known mass spectrometric data.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a key technique for identifying norfuraneol. The fragmentation pattern provides a unique fingerprint for the molecule.
| m/z | Proposed Ion Fragment | Relative Intensity |
| 116 | [M]+• (Molecular Ion) | Low |
| 99 | [M - OH]+ | Moderate |
| 86 | [M - CO]+• | High |
| 71 | [C3H3O2]+ | Moderate |
| 58 | [C2H2O2]+• | Moderate |
| 43 | [CH3CO]+ | Base Peak |
Table 1: Electron Ionization (EI) Mass Spectrometry fragmentation data for norfuraneol. Data is based on fragmentation patterns of 3(2H)-furanones.[1]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of norfuraneol. The following sections outline the methodologies for its formation via the Maillard reaction and its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of Norfuraneol via the Maillard Reaction
Norfuraneol can be synthesized by heating a solution of a pentose (B10789219) sugar (e.g., D-xylose) and an amino acid (e.g., glycine (B1666218) or L-alanine) in a phosphate (B84403) buffer.
Materials:
-
D-Xylose
-
Glycine or L-Alanine
-
Phosphate buffer (0.2 mol/L, pH 7.0)
Procedure:
-
Dissolve equimolar amounts of D-xylose and the chosen amino acid in the phosphate buffer.
-
Heat the solution at 90°C for one hour.[2]
-
The resulting mixture will contain norfuraneol as a major component.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation and identification of volatile compounds like norfuraneol from a complex mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: DB-WAX capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3°C/minute.
-
Ramp to 240°C at a rate of 10°C/minute, and hold for 5 minutes.[3]
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-350.[3]
Formation Pathway of Norfuraneol
Norfuraneol is primarily formed through the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars when heated.[4] The key pathway involves the degradation of pentose sugars.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
1H NMR Spectroscopy
For furanone derivatives, the proton NMR spectrum is expected to show signals corresponding to the methyl group, the methylene (B1212753) group in the ring, and the hydroxyl proton. The chemical shifts and coupling constants would be crucial for confirming the specific structure of norfuraneol.
13C NMR Spectroscopy
The 13C NMR spectrum would provide key information about the carbon skeleton of norfuraneol. Characteristic signals for the carbonyl carbon, the olefinic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon would be expected.
Infrared (IR) Spectroscopy
The IR spectrum of norfuraneol is expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group, C-H stretching of the alkyl groups, a strong C=O stretching for the ketone, and C=C stretching for the double bond within the furanone ring.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of norfuraneol.
References
Methodological & Application
Synthesis of 4-Hydroxy-5-methyl-3(2H)-furanone for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 4-Hydroxy-5-methyl-3(2H)-furanone, a compound of significant interest in flavor chemistry and as a biologically active molecule. The protocols outlined below are intended for research and development purposes, offering two distinct synthetic routes from readily available precursors.
Introduction
This compound, also known as norfuraneol, is a naturally occurring furanone derivative that contributes to the characteristic sweet, caramel-like aroma of many fruits and thermally processed foods.[1] Beyond its organoleptic properties, this compound has garnered attention for its biological activities, including its role as a quorum sensing mimic and its potential anti-melanogenic effects.[2][3] The synthesis of this molecule is crucial for further investigation into its properties and potential applications in the food, pharmaceutical, and biotechnology industries.
This document presents two primary methods for the laboratory-scale synthesis of this compound:
-
Maillard Reaction of D-Xylose and Glycine (B1666218): A thermally induced reaction that mimics the formation of this furanone in food systems.[4]
-
Spontaneous Transformation of D-Ribose-5-Phosphate: A biomimetic synthesis under physiological conditions from a key metabolic intermediate.[5]
Data Presentation
The following tables summarize the key quantitative parameters for the two synthetic protocols, allowing for a direct comparison of the methodologies.
Table 1: Comparison of Synthetic Protocols for this compound
| Parameter | Protocol 1: Maillard Reaction | Protocol 2: From D-Ribose-5-Phosphate |
| Primary Precursors | D-Xylose, Glycine | D-Ribose-5-Phosphate |
| Key Reagents | Phosphate (B84403) Buffer | Phosphate Buffer |
| Reaction Temperature | 90°C[4] | 35-37°C[6] |
| Reaction Time | 1 hour[4] | 15 hours[6] |
| pH | 7.0[4] | 7.5[6] |
| Typical Yield | Variable, dependent on purification | Up to 1.3% conversion from precursor[6] |
| Primary Purification Method | Solvent Extraction[4] | Solid Phase Extraction (SPE) |
Table 2: Analytical Characterization Data for this compound
| Analytical Method | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Ion (m/z): 114. Key fragments: consult spectral libraries. |
| High-Performance Liquid Chromatography (HPLC) | Retention time dependent on column and mobile phase. UV detection at ~288 nm.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Refer to published spectral data for characteristic shifts of protons and carbons. |
| Melting Point | 126.6 - 127.5 °C[8] |
| Appearance | Colorless to white solid.[8] |
| Odor | Fruity, caramel-like.[8] |
Experimental Protocols
Protocol 1: Synthesis via Maillard Reaction of D-Xylose and Glycine
This protocol is based on the well-established Maillard reaction between a pentose (B10789219) sugar and an amino acid.[4]
Materials:
-
D-Xylose
-
Glycine
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
Equipment:
-
Reaction vessel with reflux condenser and heating mantle
-
Magnetic stirrer
-
pH meter
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a 0.2 M phosphate buffer solution and adjust the pH to 7.0.
-
Dissolve D-xylose and glycine (e.g., 5 mmol of each) in 5 mL of the phosphate buffer in the reaction vessel.[9]
-
-
Reaction:
-
Heat the mixture at 90°C for 1 hour with continuous stirring under reflux.[4]
-
-
Extraction:
-
After cooling the reaction mixture to room temperature, add 100 mL of deionized water.
-
Saturate the aqueous solution with sodium chloride to improve extraction efficiency.
-
Adjust the pH to 4.0 using hydrochloric acid.
-
Perform a continuous liquid-liquid extraction with diethyl ether overnight.[4]
-
-
Drying and Concentration:
-
Dry the ether extract over anhydrous sodium sulfate.
-
Concentrate the dried extract using a rotary evaporator to a small volume (e.g., 0.5 mL).[4]
-
-
Analysis and Purification:
-
Analyze the crude product using GC-MS to confirm the presence of this compound.
-
For higher purity, the concentrated extract can be further purified using silica (B1680970) gel column chromatography.
-
Protocol 2: Synthesis from D-Ribose-5-Phosphate
This method relies on the spontaneous, non-enzymatic conversion of D-ribose-5-phosphate to the target furanone under physiological conditions.[5][6]
Materials:
-
D-Ribose-5-Phosphate Sodium Salt
-
Phosphate Buffer (e.g., Potassium Phosphate)
-
Deionized Water
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
Equipment:
-
Incubator or water bath set to 37°C
-
pH meter
-
SPE manifold
-
Rotary evaporator or nitrogen evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a phosphate buffer solution (e.g., 0.1 M) and adjust the pH to 7.5.
-
Dissolve D-ribose-5-phosphate in the buffer to a desired concentration (e.g., 10 mM).
-
-
Reaction:
-
Incubate the solution at 37°C for 15 hours in a sealed container to prevent evaporation.[6]
-
-
Purification:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the reaction mixture onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and unreacted sugar phosphate.
-
Elute the this compound with methanol.
-
-
Concentration and Analysis:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried residue in a suitable solvent for analysis by HPLC or GC-MS.
-
Visualizations
Signaling Pathway: Quorum Sensing Inhibition
Caption: Quorum sensing inhibition by this compound.
Synthetic Pathway: Maillard Reaction
The formation of this compound from D-xylose and glycine proceeds through a series of complex reactions characteristic of the Maillard pathway.
Caption: Synthesis of the furanone via the Maillard reaction.
Experimental Workflow: Analysis of Synthesized Furanone
A typical workflow for the analysis and characterization of the synthesized this compound involves several key steps from sample preparation to final data analysis.
Caption: Workflow for the analysis of synthesized furanone.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of quorum sensing signal molecular analog this compound on the microbial diversity and flavor characteristics of Sichuan Paocai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A dual mechanism of 4-hydroxy-5-methyl-3[2H]-furanone inhibiting cellular melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imreblank.ch [imreblank.ch]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. imreblank.ch [imreblank.ch]
Application Note: GC-MS Analysis of Norfuraneol in Food Matrices
Abstract
Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) is a key aroma compound that imparts sweet, caramel-like, and fruity notes to a variety of food products. Its analysis is crucial for quality control and flavor profile characterization. However, the high polarity and thermal instability of norfuraneol present analytical challenges for gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed protocol for the extraction and quantification of norfuraneol in food matrices using GC-MS. The described methods include headspace solid-phase microextraction (HS-SPME) and an optional derivatization step to enhance analytical performance.
Introduction
Norfuraneol is an important flavor compound found in a wide range of thermally processed foods and fruits.[1] Its accurate quantification is essential for understanding and controlling the flavor profile of these products. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex food matrices.[1] However, the direct analysis of polar and thermally labile compounds like norfuraneol by GC-MS can be challenging.
This application note details a robust and sensitive method for the analysis of norfuraneol in food samples. The protocol utilizes headspace solid-phase microextraction (HS-SPME) for the extraction and pre-concentration of norfuraneol, followed by GC-MS analysis. An optional derivatization step is also described, which can improve the chromatographic behavior and sensitivity of the analysis.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is a generalized procedure and may require optimization for specific food matrices.
a. Materials:
-
Homogenized food sample (e.g., fruit puree, beverage)
-
20 mL headspace vials with screw caps (B75204) and septa
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath with magnetic stirrer
b. Procedure:
-
Weigh 5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heater-stirrer or water bath and equilibrate the sample at a controlled temperature (e.g., 60°C) for a defined period (e.g., 15 minutes) with constant agitation.
-
Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Optional: Derivatization
Derivatization can be employed to improve the volatility and thermal stability of norfuraneol, leading to better chromatographic peak shape and increased sensitivity.[2][3] Silylation is a common derivatization technique for compounds with active hydrogens.[4]
a. Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent
-
Reacti-Vials™ or other small reaction vials
b. Procedure:
-
Following solvent extraction of norfuraneol from the food matrix, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Analysis
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: A polar capillary column is recommended for the separation of furanones, such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][5]
b. GC Parameters (Example):
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for SPME) or Split (for liquid injection)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at a rate of 3°C/min
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes[5]
-
c. MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode:
-
Full Scan: For initial identification of norfuraneol, scan over a mass range of m/z 35-350.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Based on the fragmentation pattern of norfuraneol, characteristic ions should be monitored. A study on the fragmentation of 3(2H)-furanones provides detailed mass spectrometric data that can be used to select appropriate ions.[1]
-
Data Presentation
Quantitative data for furanones from various studies are summarized in the table below. This allows for a comparative overview of the method's performance and the expected concentration ranges in different food matrices.
| Compound | Matrix | Extraction Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Concentration Range | Reference |
| Furaneol | Fruit Juice | SPE | - | - | 98 | - | [6] |
| Furaneol | Tomato | SPME with Derivatization | 0.5 | 2 | - | 95 - 173 µg/kg | [7] |
| Furaneol | Strawberry | SPME with Derivatization | 0.5 | 2 | - | 1663 - 4852 µg/kg | [7] |
| Furan (B31954) | Baby Food | SPME | - | 0.25 | - | - | [8] |
| Furan and derivatives | Canned Fish, Fruit, Juice | SPME | 3 - 675 (ng/g) | - | 76 - 117 | - | [9] |
Visualizations
Experimental Workflow
The overall workflow for the GC-MS analysis of norfuraneol in food matrices is depicted below.
Caption: Experimental workflow for norfuraneol analysis.
Logical Relationship of Analytical Steps
The logical progression of the analytical method, from sample introduction to final data interpretation, is illustrated in the following diagram.
Caption: Logical flow of the analytical method.
Conclusion
This application note provides a comprehensive guide for the GC-MS analysis of norfuraneol in various food matrices. The detailed HS-SPME protocol and GC-MS parameters offer a solid foundation for researchers and scientists in the fields of food science and flavor chemistry. The optional derivatization step can be a valuable tool for overcoming the analytical challenges associated with the polar nature of norfuraneol. The successful implementation of this method will enable accurate and reliable quantification of this key aroma compound, contributing to a better understanding and control of food flavor.
References
- 1. imreblank.ch [imreblank.ch]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. youtube.com [youtube.com]
- 4. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Norfuraneol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) is a significant volatile aroma compound found in a variety of food products, contributing characteristic sweet, caramel-like, and fruity notes. Its analysis is crucial for quality control in the food and beverage industry, as well as in the development of flavors and fragrances. However, the high polarity and thermal instability of norfuraneol present analytical challenges, often leading to poor extraction efficiency and inaccurate quantification.
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the analysis of volatile and semi-volatile compounds from various matrices. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the identification and quantification of trace-level analytes. This document provides detailed application notes and protocols for the analysis of norfuraneol using Headspace SPME (HS-SPME), including a direct analysis approach and a more robust method involving derivatization to overcome its inherent analytical difficulties.
Challenges in Norfuraneol Analysis
Direct analysis of norfuraneol by GC-MS can be challenging due to its chemical properties:
-
High Polarity: The hydroxyl group in norfuraneol's structure makes it highly soluble in aqueous matrices, resulting in poor partitioning onto common non-polar SPME fiber coatings.
-
Thermal Instability: In the hot GC injector, native norfuraneol can be susceptible to degradation, leading to inaccurate and imprecise quantitative results.[1]
-
Matrix Effects: Complex sample matrices can contain interfering compounds that compete for adsorption sites on the SPME fiber or co-elute with norfuraneol during chromatographic separation.
To address these challenges, a derivatization step can be employed to convert norfuraneol into a more stable and less polar derivative, thereby improving its extraction efficiency and chromatographic behavior.[1]
Experimental Protocols
Two primary protocols are presented: direct analysis of norfuraneol and analysis following derivatization. The derivatization method is recommended for accurate and robust quantification.
Protocol 1: Direct Headspace SPME (HS-SPME) for Qualitative Screening
This protocol is suitable for rapid screening and semi-quantitative analysis of norfuraneol in relatively simple matrices.
Materials and Reagents:
-
SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for its broad analyte range.
-
Headspace vials (10 or 20 mL) with PTFE/silicone septa.
-
Sodium chloride (NaCl), analytical grade.
-
Sample matrix (e.g., fruit juice, aqueous solution).
-
GC-MS system.
Procedure:
-
Sample Preparation: Place a known amount of the liquid or homogenized solid sample (e.g., 5 mL or 5 g) into a headspace vial.
-
Matrix Modification: Add a saturated NaCl solution (e.g., 1-2 g of NaCl to a 5 mL sample) to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.
-
Equilibration: Seal the vial and place it in a heating block or water bath. Allow the sample to equilibrate at a controlled temperature (e.g., 50-70°C) for a defined period (e.g., 15-30 minutes) with agitation.[2]
-
SPME Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for a specific time (e.g., 30-60 minutes) at the same temperature with continued agitation.[2]
-
Desorption and GC-MS Analysis: Retract the fiber into the needle, remove it from the vial, and immediately introduce it into the GC injector for thermal desorption (e.g., 250°C for 2-5 minutes in splitless mode). Start the GC-MS data acquisition.
Protocol 2: Derivatization followed by HS-SPME for Quantitative Analysis
This protocol, adapted from a validated method for the similar compound furaneol (B68789), is recommended for accurate and precise quantification of norfuraneol.[1]
Materials and Reagents:
-
All materials from Protocol 1.
-
Derivatizing agent: Pentafluorobenzyl bromide (PFBBr).
-
Base solution (e.g., sodium hydroxide).
-
Organic solvent (e.g., hexane) for standard preparation.
Procedure:
-
Sample Preparation: Place a known amount of the sample into a headspace vial.
-
Derivatization:
-
Adjust the sample to a basic pH with the base solution.
-
Add the derivatizing agent (PFBBr). The exact amount should be optimized, but a molar excess is required.
-
Seal the vial and heat at an elevated temperature (e.g., 80-100°C) for a defined period (e.g., 30-60 minutes) to facilitate the reaction. This converts the polar hydroxyl group of norfuraneol into a less polar, more volatile, and thermally stable ether derivative.
-
-
Equilibration and SPME Extraction:
-
After the derivatization reaction, cool the vial to the optimized extraction temperature (e.g., 50-70°C).
-
Proceed with the equilibration and HS-SPME extraction steps as described in Protocol 1. The less polar derivative will partition more effectively onto the DVB/CAR/PDMS fiber.
-
-
Desorption and GC-MS Analysis: Desorb the fiber in the GC inlet and perform the GC-MS analysis as detailed in the following section.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters
The following GC-MS conditions are recommended for the analysis of norfuraneol and its derivative.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Injector | |
| Temperature | 250°C |
| Mode | Splitless (for 2-5 minutes) |
| Column | |
| Type | Polar capillary column (e.g., DB-WAX, HP-INNOWax) |
| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness[3] |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | |
| Initial Temperature | 40°C, hold for 2 minutes |
| Ramp 1 | 3°C/minute to 180°C |
| Ramp 2 | 10°C/minute to 240°C, hold for 5 minutes[3] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[4] |
| Source Temperature | 230°C[3] |
| Quadrupole Temperature | 150°C[3] |
| Mass Range | m/z 35-350 |
| Data Acquisition | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Norfuraneol Mass Fragmentation:
Under electron impact ionization, norfuraneol exhibits a characteristic fragmentation pattern. The molecular ion (M+) is observed at m/z 114. Key fragment ions include m/z 99, 71, and 43 (base peak).[4] These ions can be used for identification and for setting up a SIM method for enhanced sensitivity in quantitative analysis.
Quantitative Data and Method Validation
Table 2: Performance Data for the Analysis of Furaneol (as a proxy for Norfuraneol) using Derivatization-SPME-GC-MS [1]
| Parameter | Result |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 2 ng/mL |
| Linearity Range | 2 - 500 ng/mL |
| Repeatability (RSD) | 9.5% |
Table 3: Summary of Quantitative Data for Furan (B31954) Derivatives from Various Studies
| Compound | Method | Matrix | LOD | LOQ | Reference |
| Furan | HS-SPME-GC-MS | Baby Food | low ng/kg range | low ng/kg range | [5] |
| Furan Derivatives | HS-SPME-GC/MS-SIM | Beer | < 2.5 µg/L | < 2.5 µg/L | [5] |
| Furan | HS-SPME-GC-MS | Various Foods | 0.01-0.02 ng/g | 0.04-0.06 ng/g | [6] |
Note: LOD and LOQ values are highly matrix-dependent and should be determined for each specific application.
Visualizations
Caption: Experimental workflow for norfuraneol analysis by HS-SPME-GC-MS.
Caption: Logic diagram illustrating the rationale for derivatization in norfuraneol analysis.
Conclusion
The analysis of norfuraneol by HS-SPME-GC-MS is a highly effective method for its detection and quantification in various matrices. Due to the polar nature of norfuraneol, a derivatization step is highly recommended to enhance the accuracy and precision of the analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate their own methods for norfuraneol analysis. The selection of an appropriate SPME fiber, such as a DVB/CAR/PDMS coating, along with the optimization of extraction parameters, are critical for achieving the desired sensitivity and reproducibility.
References
- 1. imreblank.ch [imreblank.ch]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. imreblank.ch [imreblank.ch]
- 5. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a GC-MS/MS method coupled with HS-SPME-Arrow for studying formation of furan and 10 derivatives in model systems and commercial foods - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of 4-Hydroxy-5-methyl-3(2H)-furanone in Coffee: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-methyl-3(2H)-furanone is a key volatile aroma compound that contributes to the characteristic caramel-like, sweet, and coffee-like notes in roasted coffee. As a product of the Maillard reaction occurring during the roasting process, its concentration can vary depending on the coffee bean origin, roasting conditions, and brewing method. The accurate quantification of this compound is crucial for quality control, flavor profiling, and understanding the chemical transformations that influence the sensory attributes of coffee. This document provides detailed application notes and protocols for the quantification of this compound and related furanone compounds in coffee.
Data Presentation: Quantitative Data of Furanones in Coffee
Direct quantitative data for this compound in coffee is limited in readily available scientific literature. However, data for structurally similar and sensorially significant furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and 3-hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon), have been reported and are presented here for comparative purposes. These compounds are often analyzed together and provide valuable insights into the furanone profile of coffee.
| Compound Name | Coffee Type | Sample Type | Concentration Range | Reference |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Arabica | Brew | Higher Concentration | [1][2] |
| 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) | Robusta | Brew | Lower Concentration | [1][2] |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) | Arabica | Raw Beans | Undetected | [3] |
| 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) | Arabica | Roasted Beans | Strong Increase | [3] |
Note: The concentrations of these compounds are influenced by the degree of roasting, with levels generally increasing as the roasting progresses.[3]
Experimental Protocols
The recommended methodology for the quantification of this compound in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and suitable for the analysis of volatile and semi-volatile compounds in complex matrices like coffee.
Protocol: Quantification of this compound in Roasted Coffee Beans by HS-SPME-GC-MS
1. Objective:
To extract and quantify the concentration of this compound in roasted coffee beans.
2. Materials and Reagents:
-
Roasted coffee beans
-
Deionized water
-
Sodium chloride (NaCl)
-
Internal Standard (IS): e.g., 2-methyltetrahydrofuran-3-one (B1294639) or a labeled analog of the target analyte
-
This compound analytical standard
-
HS-SPME vials (20 mL) with magnetic crimp caps
-
SPME fiber assembly: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is a common choice for furanones.
-
Grinder
-
Analytical balance
-
Vortex mixer
-
Heating block or water bath
3. Sample Preparation:
-
Grind the roasted coffee beans to a fine, consistent powder.
-
Accurately weigh 1.0 g of the ground coffee into a 20 mL HS-SPME vial.
-
Add 5 mL of deionized water to the vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and enhance the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex the vial for 30 seconds to ensure proper mixing.
4. HS-SPME Procedure:
-
Place the sealed vial in a heating block or water bath and equilibrate at 60°C for 15 minutes.
-
After equilibration, expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle after the extraction period.
5. GC-MS Analysis:
-
Injector:
-
Inject the SPME fiber into the GC inlet.
-
Injector Temperature: 250°C
-
Desorption Time: 5 minutes
-
Mode: Splitless
-
-
Gas Chromatograph:
-
Column: A polar capillary column such as a DB-WAX or FFAP is recommended (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
SIM Ions for this compound: Monitor characteristic ions (e.g., m/z 114, 85, 57). The specific ions should be confirmed using a pure standard.
-
6. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in a model coffee solution (or deionized water) with the same concentration of the internal standard as in the samples.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the coffee samples based on the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound in coffee.
References
Application of Norfuraneol as a Food Flavoring Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a naturally occurring furanone that contributes to the flavor profile of a variety of foods. It is recognized for its characteristic sweet, bready, and candy-like aroma.[1] This compound is commonly found in heat-processed foods as a product of the Maillard reaction between pentose (B10789219) sugars and amino acids.[2] It has also been detected in natural products such as beer and blackberries.[1] While structurally similar to the potent flavoring agent Furaneol® (4-hydroxy-2,5-dimethyl-3(2H)-furanone), norfuraneol possesses a significantly higher flavor threshold, which influences its application in the food industry.
This document provides detailed application notes and protocols for the use of norfuraneol as a food flavoring agent, intended for researchers, scientists, and professionals in the field of food science and drug development.
Physicochemical and Sensory Properties
A summary of the key physicochemical and sensory properties of norfuraneol is presented in the table below. Understanding these properties is crucial for its effective application in food systems.
| Property | Value/Description | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | Nor-furaneol, 4Hm-furanone | [1] |
| Molecular Formula | C₅H₆O₃ | |
| Molecular Weight | 114.10 g/mol | |
| Appearance | ||
| Odor Profile | Sweet, bready, candy-like | [1] |
| Flavor Profile | Sweet, caramel-like | [2] |
| Flavor Threshold in Water | 23,000 µg/kg (23 ppm) | [2] |
Food Applications and Usage Levels
Norfuraneol can be utilized to impart or enhance sweet and caramel-like notes in a variety of food products. Due to its relatively high flavor threshold compared to other furanones like Furaneol®, it is often used at higher concentrations or in combination with other flavoring agents to achieve the desired flavor profile.
General Food Categories for Application:
-
Baked Goods: Contributes to a rich, baked, and sweet aroma in products like cookies, cakes, and pastries.
-
Confectionery: Enhances caramel (B1170704) and fruity notes in candies, chocolates, and chewing gum.
-
Beverages: Can be used to add sweetness and complexity to both alcoholic and non-alcoholic beverages.
-
Dairy Products: May enhance fruit flavors in ice cream, yogurt, and flavored milk.
-
Savory Products: In trace amounts, it can add a subtle sweet and complex note to sauces, marinades, and processed meats.
Recommended Usage Levels:
Specific FEMA GRAS (Generally Recognized as Safe) usage levels for norfuraneol are not as extensively documented as for more common flavoring agents. The appropriate usage level is highly dependent on the food matrix and the desired flavor intensity. It is recommended to determine the optimal concentration through sensory evaluation, starting with levels around its flavor threshold and adjusting based on the specific application. The interaction with other food components can significantly impact its perception.
Experimental Protocols
Protocol 1: Determination of Flavor Threshold of Norfuraneol
This protocol outlines a method for determining the flavor threshold of norfuraneol in a specific food matrix using a trained sensory panel.
Objective: To determine the lowest concentration of norfuraneol detectable by a sensory panel in a given food product.
Materials:
-
Norfuraneol (food grade)
-
Deionized, odor-free water (for initial stock solution)
-
Food matrix (e.g., unflavored beverage, plain biscuit dough)
-
Glass beakers and volumetric flasks
-
Sensory evaluation booths
-
Coded sample cups
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of norfuraneol in deionized water at a concentration of 1000 ppm.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the target food matrix. The concentration range should bracket the expected threshold (e.g., for water, dilutions could range from 1 ppm to 100 ppm).
-
Panelist Training: Train a panel of 10-15 individuals to recognize the characteristic aroma and taste of norfuraneol.
-
Triangle Test (ASTM E679):
-
Present panelists with three coded samples. Two of the samples are blanks (the food matrix without added norfuraneol), and one contains a specific concentration of norfuraneol.
-
Ask panelists to identify the "odd" sample.
-
The presentation order of the samples should be randomized for each panelist.
-
-
Data Analysis: The flavor threshold is determined as the concentration at which a statistically significant number of panelists (typically determined using binomial tables or a chi-squared test) can correctly identify the odd sample.
Protocol 2: Stability Study of Norfuraneol - Effect of pH
This protocol describes a method to evaluate the stability of norfuraneol at different pH values, which is crucial for predicting its shelf-life in various food products.
Objective: To assess the degradation of norfuraneol over time in aqueous solutions of varying pH.
Materials:
-
Norfuraneol
-
Buffer solutions of different pH values (e.g., pH 3.0, 5.0, 7.0)
-
Amber glass vials with screw caps
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
Procedure:
-
Sample Preparation: Prepare a 100 ppm solution of norfuraneol in each buffer solution.
-
Incubation: Aliquot the solutions into amber glass vials, seal them, and incubate at a constant temperature (e.g., 25°C or an elevated temperature for accelerated shelf-life testing).
-
Time Points: Withdraw samples at specified time intervals (e.g., 0, 24, 48, 72, 96, 168 hours).
-
HPLC Analysis:
-
Analyze the concentration of norfuraneol in each sample using a validated HPLC-UV method.
-
A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile.
-
The detection wavelength should be optimized for norfuraneol.
-
-
Data Analysis: Plot the concentration of norfuraneol versus time for each pH to determine the degradation kinetics (e.g., first-order or zero-order). The degradation rate constants can then be calculated.
Protocol 3: Quantification of Norfuraneol in Food Samples by GC-MS
This protocol provides a general method for the quantification of norfuraneol in food samples using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique for volatile and semi-volatile compounds.
Objective: To accurately quantify the concentration of norfuraneol in a food product.
Materials:
-
Food sample
-
Internal standard (e.g., a deuterated analog of norfuraneol or a structurally similar compound with a different retention time)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-FFAP)
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the food sample.
-
Weigh a known amount of the homogenized sample into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add saturated sodium chloride solution to aid in the extraction.
-
Add the organic solvent, vortex thoroughly, and centrifuge to separate the layers.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final known volume.
-
-
GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
Use a suitable temperature program for the GC oven to achieve good separation of norfuraneol from other volatile compounds.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of both norfuraneol and the internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing standard solutions of norfuraneol with a constant concentration of the internal standard.
-
Calculate the concentration of norfuraneol in the sample by comparing the peak area ratio of norfuraneol to the internal standard in the sample with the calibration curve.
-
Signaling Pathways and Experimental Workflows
Maillard Reaction Pathway for Norfuraneol Formation
Norfuraneol is primarily formed from the Maillard reaction between a pentose sugar (e.g., ribose, xylose) and an amino acid. The pathway involves the formation of a 1-deoxy-D-erythro-2,3-pentodiulose intermediate, which then cyclizes and dehydrates to form norfuraneol.
Caption: Formation of Norfuraneol via the Maillard Reaction.
Plausible Biosynthetic Pathway of Norfuraneol
While the complete biosynthetic pathway of norfuraneol is not as well-elucidated as that of Furaneol®, a plausible pathway can be inferred from the biosynthesis of other furanones in plants, which originates from sugar metabolism.
Caption: A Plausible Biosynthetic Pathway for Norfuraneol.
Experimental Workflow for Sensory Evaluation
A typical workflow for conducting a sensory evaluation to determine the flavor threshold of norfuraneol.
Caption: Workflow for Sensory Threshold Determination.
References
Application Note: Derivatization of 4-Hydroxy-5-methyl-3(2H)-furanone for Gas Chromatography Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-5-methyl-3(2H)-furanone (also known as Norfuraneol) is a crucial flavor compound found in various fruits and thermally processed foods, contributing characteristic caramel-like, sweet, and fruity aromas. Due to its high polarity and thermal lability, direct analysis by gas chromatography (GC) is challenging, often resulting in poor peak shape and inaccurate quantification. Derivatization is a necessary sample preparation step to increase the volatility and thermal stability of this analyte, enabling robust and sensitive GC-based analysis, particularly when coupled with mass spectrometry (GC-MS).
This application note provides detailed protocols for two effective derivatization methods for this compound: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and alkylation using pentafluorobenzyl bromide (PFB-Br). This guide includes experimental procedures, quantitative data summaries, and visual workflows to assist researchers in selecting and implementing the appropriate method for their analytical needs.
Methods Overview
Two primary derivatization strategies are presented:
-
Silylation with MSTFA: This method replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. Silylation is a widely used technique that significantly increases the volatility of polar compounds.[1][2] The by-products of the reaction with MSTFA are volatile and typically do not interfere with the analysis.[3]
-
Alkylation with PFB-Br: This technique introduces a pentafluorobenzyl (PFB) group onto the hydroxyl moiety. PFB derivatives are highly electron-capturing, making this method exceptionally sensitive when used with an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[4]
The choice between these methods will depend on the required sensitivity, the available instrumentation, and the sample matrix.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the derivatization of a closely related furanone, 4-hydroxy-2,5-dimethyl-3(2H)-furanone, which can be considered indicative for this compound.
Table 1: Quantitative Performance Data for PFB-Br Derivatization followed by SPME-GC-MS
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.5 ng/mL | [4] |
| Limit of Quantification (LOQ) | 2 ng/mL | [4] |
| Linear Range | 2 - 500 ng/mL | [4] |
| Repeatability (RSD%) | 9.5% | [4] |
Data obtained for 4-hydroxy-2,5-dimethyl-3(2H)-furanone.
Table 2: Comparison of Derivatization Methods
| Feature | Silylation (MSTFA) | Alkylation (PFB-Br) |
| Principle | Replaces active hydrogen with a trimethylsilyl (TMS) group. | Replaces active hydrogen with a pentafluorobenzyl (PFB) group. |
| Advantages | - Fast and straightforward reaction.[3]- Volatile and non-interfering by-products.[3]- Broad applicability to various functional groups.[1] | - Forms stable derivatives.[4]- Highly sensitive with ECD and NCI-MS.[4]- Less moisture sensitive than silylation. |
| Disadvantages | - Reagents are moisture sensitive.- TMS derivatives can be prone to hydrolysis. | - Longer reaction times and higher temperatures may be required.[4]- Reagent can be harsh on the GC column. |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Electron Capture Detector (ECD), Mass Spectrometry (MS) with NCI |
Experimental Protocols
Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol is a general procedure for the silylation of hydroxyl-containing compounds and should be optimized for specific sample matrices and concentrations.
Materials:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (B92270) (or other suitable aprotic solvent, e.g., acetonitrile)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing this compound into a reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen before proceeding. Silylation reagents are highly sensitive to moisture.
-
-
Derivatization Reaction:
-
Add 50 µL of pyridine (or another aprotic solvent) to the dried sample and vortex to dissolve.
-
Add 100 µL of MSTFA to the vial.
-
Securely cap the vial.
-
Heat the reaction mixture at 60°C for 30 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Suggested Starting Conditions):
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Protocol 2: Alkylation using Pentafluorobenzyl Bromide (PFB-Br)
This protocol is adapted from a validated method for a similar furanone compound.[4]
Materials:
-
This compound standard
-
Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 10% in acetone)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Hexane (B92381) or other suitable extraction solvent
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Prepare an aqueous solution of the sample or standard.
-
-
Derivatization Reaction:
-
In a reaction vial, combine 1 mL of the aqueous sample, 100 µL of 1 M NaOH, and 100 µL of 10% PFB-Br solution in acetone.
-
Securely cap the vial and vortex briefly.
-
Heat the reaction mixture at 80°C for 1 hour in a heating block or water bath.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the PFB derivative into the organic phase.
-
Allow the layers to separate.
-
-
GC-MS Analysis:
-
Carefully transfer the upper hexane layer to a GC vial.
-
Inject 1 µL of the hexane extract into the GC-MS system.
-
GC-MS Parameters (Suggested Starting Conditions):
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 10 min at 280°C
-
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity.
-
Ionization Energy (EI): 70 eV
-
Mass Range: m/z 50-500
-
Visualizations
Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Chemical Reactions
References
- 1. nbinno.com [nbinno.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Norfuraneol using a Stable Isotope Dilution Assay coupled with GC-MS
Introduction
Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) is a critical volatile compound that contributes sweet, caramel-like, and fruity aromas to a wide variety of food products, including fruits and thermally processed foods.[1][2][3] Its accurate quantification is essential for quality control, flavor development, and sensory science in the food and beverage industry. However, the inherent polarity and thermal instability of norfuraneol can present analytical challenges.[4][5]
This application note details a robust and highly accurate method for the quantification of norfuraneol in complex matrices using a stable isotope dilution assay (SIDA) with Gas Chromatography-Mass Spectrometry (GC-MS). SIDA is the gold standard for quantitative analysis as it employs a stable isotope-labeled internal standard that co-elutes with the analyte, effectively compensating for matrix effects and variations in sample preparation and injection volume.[6][7]
Principle of the Method
A known quantity of a stable isotope-labeled norfuraneol (e.g., d3-norfuraneol) is added to the sample as an internal standard. The labeled standard is chemically identical to the native analyte and will therefore exhibit the same behavior during extraction, derivatization (if necessary), and chromatographic separation.[8] Following extraction, the sample is analyzed by GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions for both the native norfuraneol and the labeled internal standard. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of both.[6]
Experimental Protocols
1. Preparation of Standards
-
Primary Stock Solution of Norfuraneol (1000 µg/mL): Accurately weigh 10 mg of pure norfuraneol and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Primary Stock Solution of Labeled Norfuraneol (e.g., d3-Norfuraneol) (1000 µg/mL): Accurately weigh 10 mg of the labeled internal standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with methanol to create calibration standards at concentrations ranging from 0.1 to 50 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of the labeled internal standard with methanol to a final concentration of 10 µg/mL.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Sample Aliquoting: Homogenize the sample if necessary. Accurately transfer 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL internal standard spiking solution to the sample.
-
Extraction: Add 10 mL of dichloromethane (B109758) to the tube.
-
Homogenization: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial using a Pasteur pipette.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, combining the organic extracts.
-
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
3. GC-MS Analysis
The following table outlines the recommended GC-MS parameters for the analysis of norfuraneol.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[2] |
| Oven Program | Initial temperature 40°C, hold for 2 min; ramp to 180°C at 3°C/min; ramp to 240°C at 10°C/min, hold for 5 min[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Ion Source Temp. | 230°C[2] |
| Quadrupole Temp. | 150°C[2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
4. Data Analysis
-
Peak Integration: Integrate the peak areas for the quantifier ions of both native norfuraneol and the labeled internal standard.
-
Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Quantification: Determine the concentration of norfuraneol in the samples by applying the peak area ratio to the linear regression equation of the calibration curve.
Data Presentation
Table 1: Chemical Properties of Norfuraneol
| Property | Value | Source |
| Chemical Formula | C5H6O3 | [1][9] |
| IUPAC Name | This compound | [9] |
| Average Molecular Weight | 114.10 g/mol | [10] |
| Monoisotopic Molecular Weight | 114.0317 g/mol | [1] |
| Appearance | Colorless to white solid | [10] |
| Aroma | Fruity, caramel, or burnt pineapple | [10] |
| Water Solubility | Soluble | [10] |
Table 2: GC-MS SIM Parameters for Norfuraneol Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Norfuraneol | 114 | 85 | 57 |
| d3-Norfuraneol | 117 | 88 | 60 |
Visualizations
Caption: Workflow for Norfuraneol Quantification.
Caption: Principle of Isotope Dilution Assay.
References
- 1. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brewingscience.de [brewingscience.de]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Norfuronol [webbook.nist.gov]
- 10. This compound | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Norfuraneol in Sensory Analysis
Introduction
Norfuraneol, chemically known as 4-hydroxy-5-methyl-3(2H)-furanone, is a furanone compound that contributes to the sensory profile of numerous food products. It is formed naturally from pentose (B10789219) sugars, particularly during thermal processing through the Maillard reaction.[1] Norfuraneol is characterized by a sweet, bready, and candy-like aroma.[2] Although it is a structural analog of more potent aroma compounds like Furaneol®, norfuraneol possesses a significantly higher odor threshold, making its contribution to a product's overall flavor profile highly dependent on its concentration and the food matrix.[3][4]
These application notes provide researchers, scientists, and product development professionals with detailed protocols for the sensory evaluation of norfuraneol. The procedures outlined herein are designed to determine its detection threshold and characterize its aroma profile using trained sensory analysis panels.
Physicochemical and Sensory Properties
A summary of the key properties of norfuraneol is presented in Table 1. Understanding these characteristics is essential for designing and interpreting sensory experiments.
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | Norfuraneol, HMF | [5] |
| CAS Number | 19322-27-1 | [2] |
| Molecular Formula | C₅H₆O₃ | [6] |
| Molecular Weight | 114.10 g/mol | [6] |
| Aroma Profile | Sweet, bready, candy-like | [2] |
| Solubility | Soluble in water and ethanol | [6] |
Quantitative Sensory Data
The perception of norfuraneol is highly influenced by the medium in which it is presented. Its odor threshold is notably dependent on pH, with volatility and perception increasing in more acidic conditions.[3][4] This is a critical consideration for products with varying pH levels, such as beverages and fruit preparations. A summary of published odor threshold values in an aqueous solution is provided in Table 2.
| Medium (Water) | Threshold Type | Concentration (µg/L or ppb) | 95% Confidence Interval (µg/L) |
| pH 7.0 | Odor Detection | 23,000 | 12,000 - 40,000 |
| pH 4.5 | Odor Detection | 2,100 | 830 - 3,800 |
| pH 3.0 | Odor Detection | 2,500 | 1,150 - 4,300 |
| Data sourced from Buttery, R. et al., Journal of Agricultural and Food Chemistry, 1995.[4] |
Experimental Protocols
Protocol 1: Determination of Odor Detection Threshold in Aqueous Solution
This protocol details the methodology for determining the odor detection threshold of norfuraneol in water using the 3-Alternative Forced Choice (3-AFC) method, consistent with ASTM E679 standards.
4.1.1 Objective To determine the lowest concentration of norfuraneol that can be reliably detected by a sensory panel in an aqueous solution at a specific pH.
4.1.2 Materials
-
Norfuraneol (CAS 19322-27-1), food-grade or high-purity
-
Odor-free, deionized water
-
pH buffer solutions (e.g., citrate (B86180) buffer for pH 3.0/4.5, phosphate (B84403) buffer for pH 7.0)
-
Volumetric flasks and pipettes (Class A)
-
Glass sensory sample cups with lids, coded with random 3-digit numbers
-
Sensory evaluation booths with controlled lighting and ventilation
4.1.3 Procedure
-
Panelist Selection and Training:
-
Select 20-25 panelists based on their sensory acuity and availability.
-
Familiarize panelists with the aroma of norfuraneol in a preliminary session. Present a mid-range concentration and a blank (water) to ensure they can identify the target aroma.
-
-
Stock Solution Preparation:
-
Prepare a primary stock solution of 1000 ppm (1,000,000 µg/L) norfuraneol in odor-free water.
-
From this, prepare a secondary stock solution (e.g., 100 ppm) from which serial dilutions will be made.
-
-
Serial Dilution Preparation:
-
Prepare a series of ascending concentrations based on the expected threshold (refer to Table 2). A geometric series with a factor of 2 or 3 is recommended (e.g., 500, 1000, 2000, 4000, 8000 µg/L for a pH 4.5 test).
-
The solvent for all dilutions should be the buffered water at the target pH.
-
-
Sensory Evaluation (3-AFC Test):
-
For each concentration level, present panelists with a set of three coded samples. Two samples contain the blank (buffered water), and one contains the norfuraneol dilution.
-
The position of the spiked sample should be randomized for each set.
-
Instruct panelists to sniff each sample and identify the "odd" sample.
-
Panelists must choose one sample, even if they are guessing.
-
Provide water and unsalted crackers for palate cleansing between concentration sets.
-
4.1.4 Data Analysis
-
For each panelist, the individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.
-
The group threshold is calculated as the geometric mean of the individual panelists' thresholds.
-
Statistical analysis (e.g., Probit analysis) can be used to determine the concentration at which 75% of panelists can correctly identify the compound.[4]
Protocol 2: Descriptive Analysis of Norfuraneol Aroma
This protocol is for characterizing the specific aroma attributes of norfuraneol using a trained descriptive panel.
4.2.1 Objective To identify and quantify the distinct aroma characteristics of norfuraneol at a supra-threshold concentration.
4.2.2 Materials
-
Norfuraneol solution at a concentration clearly perceptible to all panelists (e.g., 30,000 µg/L in pH 7 water).
-
Aroma reference standards (e.g., caramel (B1170704) solution, cotton candy, fresh bread, strawberry extract).
-
Descriptive analysis software or ballots.
-
Trained descriptive sensory panel (10-12 members).
4.2.3 Procedure
-
Lexicon Development:
-
In multiple sessions, have the trained panel sniff the norfuraneol solution and collectively generate a list of aroma descriptors that characterize it.
-
Use the aroma reference standards to anchor these terms and ensure panelist consensus. Common terms may include "caramel," "sweet," "bready," "fruity," and "burnt sugar."
-
-
Sample Evaluation:
-
Provide panelists with a coded sample of the norfuraneol solution.
-
Ask them to rate the intensity of each descriptor from the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored from "none" to "very intense").
-
4.2.4 Data Analysis
-
Convert the line scale ratings to numerical values.
-
Calculate the mean intensity for each attribute across all panelists.
-
Visualize the results using a spider web (or radar) plot to provide a clear aroma profile of the compound.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the sensory detection threshold of norfuraneol.
Caption: Workflow for Norfuraneol Threshold Determination.
Olfactory Signal Transduction Pathway
Norfuraneol is detected by olfactory receptors (ORs) located on olfactory sensory neurons in the nasal epithelium. While the specific receptor for norfuraneol is not yet widely documented, the general signal transduction cascade it initiates is well-understood.
Caption: Generalized pathway for olfactory signal transduction.
References
- 1. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furaneol: Odor Threshold and Importance to Tomato Aroma | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formation of 5-methyl-4-hydroxy-3[2H]-furanone in cytosolic extracts obtained from Zygosaccharomyces rouxii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C5H6O3 | CID 4564493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 4-Hydroxy-5-methyl-3(2H)-furanone from Strawberries
Introduction
4-Hydroxy-5-methyl-3(2H)-furanone, also known as HDMF or Furaneol®, is a key volatile organic compound that contributes significantly to the characteristic sweet, caramel-like aroma of strawberries (Fragaria × ananassa).[1][2] Its accurate extraction and quantification are crucial for flavor research, quality control in the food industry, and breeding programs aimed at enhancing strawberry aroma. This document provides detailed application notes and protocols for the extraction of this compound from strawberries, targeting researchers, scientists, and professionals in drug development. The methodologies covered include Headspace Solid-Phase Microextraction (HS-SPME), Solvent Extraction, and Ultrasound-Assisted Extraction (UAE).
Data Presentation: Quantitative Analysis of this compound in Strawberries
The concentration of this compound can vary significantly depending on the strawberry cultivar, ripeness stage, and analytical methodology. The following table summarizes quantitative data from various studies.
| Strawberry Cultivar | This compound Content (µg/kg) | Analytical Method | Reference |
| Not Specified | 1663 to 4852 | Derivatization/SPME-GC/MS | [3][4] |
| Oso Grande (overripe) | 37,050 | Not Specified | [2] |
| Douglas (overripe) | 22,890 | Not Specified | [2] |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and efficient method for the extraction of volatile and semi-volatile compounds from a sample's headspace.[5] It is a widely used technique for analyzing the aroma profile of strawberries.[1][5][6][7]
Objective: To extract this compound from strawberry samples for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh or frozen strawberries
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[6]
-
Heater-stirrer or water bath
-
GC-MS system
Protocol:
-
Sample Preparation:
-
Homogenize 5 grams of fresh or freeze-dried strawberry fruit.[8]
-
Transfer the homogenate into a 20 mL headspace vial.
-
Add 2 grams of NaCl to the vial to enhance the release of volatile compounds by increasing the ionic strength of the sample matrix.[8]
-
Immediately seal the vial with a magnetic screw cap.
-
-
Extraction:
-
Desorption and Analysis:
Workflow Diagram:
References
- 1. Discrimination and Characterization of the Aroma Profile in Four Strawberry Varieties Cultivated Under Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Identification of Aroma Compounds in Freeze-dried Strawberries and Raspberries by HS-SPME-GC-MS [ideas.repec.org]
- 7. mdpi.com [mdpi.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Characterization and comparative analysis of volatile organic compounds in four aromatic wild strawberry species using HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Hydroxy-5-methyl-3(2H)-furanone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Hydroxy-5-methyl-3(2H)-furanone at various pH levels. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: Direct quantitative stability data for this compound across a wide pH range is limited in publicly available literature. However, based on studies of structurally similar furanones, such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), it is anticipated that this compound is generally unstable in aqueous solutions. The stability is highly dependent on the pH of the medium.
Q2: At which pH is this compound likely to be most stable?
Q3: What are the primary degradation pathways for furanones like this compound in aqueous solutions?
A3: The primary degradation pathway for 4-hydroxy-3(2H)-furanones in aqueous solution is pH-dependent hydrolysis, which involves the opening of the furanone ring. Under thermal stress, degradation can be more complex, potentially leading to a variety of smaller carbonyl compounds through mechanisms like retro-aldol reactions.
Q4: How should I prepare and store solutions of this compound to minimize degradation during an experiment?
A4: To minimize degradation, it is crucial to prepare fresh solutions of this compound immediately before use. If temporary storage is unavoidable, it is recommended to prepare a concentrated stock solution in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) and store it at low temperatures (e.g., -20°C). For aqueous working solutions, use a buffer in the acidic pH range (e.g., pH 3.5-4.5) and keep the solution on ice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results between replicates. | On-bench instability of this compound in the experimental medium, especially at neutral or physiological pH. | Prepare fresh working solutions for each replicate immediately before the experiment begins. Minimize the time the compound spends in aqueous solution at room temperature. |
| Rapid loss of compound concentration in the control sample. | The pH of the aqueous medium is promoting rapid hydrolysis of the furanone ring. | Verify the pH of your experimental medium. If possible, adjust the pH to a more acidic range where the compound is more stable. If the pH cannot be altered, shorten the experimental duration. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Formation of degradation products from this compound. | Attempt to identify the degradation products using mass spectrometry (LC-MS or GC-MS) to understand the degradation pathway. This can help in optimizing experimental conditions to minimize degradation. |
| Low recovery of the compound after extraction from a complex matrix. | Degradation of the compound during the extraction process, which may involve changes in pH or temperature. | Optimize the extraction protocol to be as rapid as possible and to maintain a stable pH environment. Consider solid-phase extraction (SPE) with a protocol validated for furanones. |
Quantitative Data
Direct quantitative stability data for this compound is not extensively documented. The following table provides an overview of the stability of the closely related compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), which can serve as a preliminary guide. It is strongly recommended to perform specific stability studies for this compound under your experimental conditions.
| pH | Temperature (°C) | Observation for 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Reference |
| 2.0 - 8.0 | 23 | Unstable over a 32-day period | [1] |
| 2.2 | 160 | Significant thermal degradation | |
| 3.5 | 23 | Expected region of greatest stability in aqueous solution | |
| 5.1 | 160 | Significant thermal degradation | |
| 7.1 | 160 | Significant thermal degradation |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
Objective: To determine the degradation kinetics of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9)
-
Acetonitrile or methanol (B129727) (for stock solution)
-
High-performance liquid chromatography (HPLC) system with UV detection
-
Constant temperature incubator or water bath
-
Amber glass vials
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in acetonitrile or methanol.
-
Sample Preparation: In separate amber glass vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is minimal to not affect the aqueous stability.
-
Incubation: Place the vials in a constant temperature incubator (e.g., 25°C).
-
Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Immediately analyze the concentration of the remaining this compound in each aliquot using a validated HPLC-UV method.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. The slope of the line will give the pseudo-first-order degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Analytical Method for Quantification using HPLC-UV
Objective: To quantify the concentration of this compound in aqueous samples.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A gradient of water (containing 0.1% formic acid to maintain an acidic pH) and acetonitrile is a common starting point.
Detection Wavelength:
-
Determine the UV maximum absorbance of this compound in the mobile phase (typically in the range of 270-290 nm for related compounds).
Procedure:
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Calibration: Inject the standard solutions into the HPLC system and generate a standard curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the samples from the stability study and record the peak areas.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Visualizations
Caption: Workflow for pH stability testing of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Quantification of Polar Furanones
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the quantification of polar furanones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying polar furanones?
A1: The accurate quantification of polar furanones presents several challenges stemming from their inherent physicochemical properties. These include:
-
High Polarity: Makes extraction from complex matrices difficult and can lead to poor retention on traditional non-polar gas chromatography (GC) columns.[1][2]
-
Thermal Instability: Many furanones are susceptible to degradation at the high temperatures used in GC inlets, which can lead to inaccurate quantification.[1][3]
-
Volatility: While some furanones are volatile, their polarity can complicate headspace analysis.[4]
-
Matrix Effects: Complex sample matrices, such as those in food and biological samples, can interfere with ionization in mass spectrometry, leading to signal suppression or enhancement.[3][5]
-
Stability: Polar furanones can be unstable in solution, with their stability often dependent on pH and temperature, potentially leading to degradation before analysis.[6]
Q2: Which analytical techniques are most suitable for quantifying polar furanones?
A2: The two primary analytical techniques for quantifying polar furanones are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[7] The choice between them depends on the specific furanone, the sample matrix, and the required sensitivity.[7]
-
GC-MS: Often requires derivatization to increase the volatility and thermal stability of polar furanones.[1][2] Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective sample preparation technique for volatile furanones.[4][8]
-
HPLC/LC-MS: Is well-suited for polar and thermally labile compounds as it avoids high temperatures.[3] Reversed-phase chromatography is commonly used, but care must be taken to achieve adequate retention of highly polar furanones.
Q3: Why is derivatization often necessary for GC-MS analysis of polar furanones?
A3: Derivatization is a chemical modification process used to convert the polar functional groups of furanones into less polar and more volatile derivatives. This is often essential for successful GC-MS analysis because it:
-
Increases Volatility: Allows the furanone to be more easily transferred to the gas phase in the GC inlet.
-
Improves Thermal Stability: Protects the furanone from degradation at high temperatures.[7]
-
Enhances Chromatographic Peak Shape: Reduces tailing and improves separation efficiency on common non-polar GC columns.[7] A common derivatizing agent used for furanones is pentafluorobenzyl bromide (PFBBr).[1][7]
Q4: My polar furanone is degrading in solution before I can analyze it. What can I do?
A4: The stability of polar furanones in solution is often pH and temperature-dependent. For example, 5-hydroxy-2(5H)-furanone is highly susceptible to hydrolysis and degradation in neutral to basic conditions. To mitigate degradation:
-
Control pH: Maintain solutions in an acidic pH range (e.g., pH 4-5) using a suitable buffer.
-
Control Temperature: Store stock and working solutions at low temperatures (e.g., 2-8 °C) and avoid prolonged exposure to elevated temperatures.
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before analysis.
-
Use an Inert Atmosphere: For oxygen-sensitive compounds, sparging solutions with an inert gas like nitrogen or argon can prevent oxidative degradation.[6]
Troubleshooting Guides
GC-MS Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Analyte is too polar for the GC column. | - Derivatize the furanone to make it less polar.[7] - Use a more polar GC column.[8] |
| Active sites in the GC inlet liner or column. | - Deactivate the inlet liner or use a liner with a gentle deactivation. - Condition the column according to the manufacturer's instructions. | |
| Low or No Signal | Furanone is degrading in the hot GC inlet. | - Derivatize the analyte to increase thermal stability.[7] - Lower the inlet temperature, but ensure it is still high enough for efficient volatilization. |
| Inefficient extraction from the sample matrix. | - Optimize the Solid-Phase Microextraction (SPME) parameters (fiber type, extraction time, and temperature).[7] - For liquid extractions, ensure the solvent polarity is appropriate for the target furanone. | |
| Poor Reproducibility | Inconsistent sample preparation. | - Automate sample preparation where possible. - Use an internal standard to correct for variations in extraction and injection volume.[8] |
| Instability of the analyte in the sample or standard solutions. | - Prepare fresh standards for each analytical run. - Ensure proper storage conditions (pH, temperature) for samples and standards. |
HPLC/LC-MS Analysis Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Retention of Polar Furanones | The analyte is too polar for the reversed-phase column. | - Use a polar-embedded or polar-endcapped reversed-phase column. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Mobile phase is too strong (too much organic solvent). | - Decrease the initial percentage of the organic solvent in your gradient. | |
| Peak Splitting or Broadening | Injection solvent is much stronger than the mobile phase. | - Dilute the sample in the initial mobile phase or a weaker solvent.[9] |
| Column contamination or degradation. | - Flush the column with a strong solvent.[9] - Replace the guard column or the analytical column if necessary.[9] | |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components are interfering with ionization. | - Improve sample cleanup using Solid-Phase Extraction (SPE) to remove interfering compounds.[10] - Modify the chromatographic method to separate the furanone from the interfering matrix components.[10] - Use a matrix-matched calibration curve or the standard addition method for quantification. |
| Low Sensitivity | Poor ionization of the furanone. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust the mobile phase pH to promote ionization of the analyte. |
Quantitative Data Summary
The following tables summarize key performance parameters for the quantification of representative polar furanones using different analytical methods.
Table 1: Performance Parameters for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) Quantification
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| HPLC-UV | ~0.14 µg/mL | Varies with matrix | Not specified | [7] |
| Derivatization/SPME-GC-MS | 0.5 ng/mL | 2 ng/mL | 2 - 500 ng/mL | [1][7] |
Table 2: Quantification of Furanones in Food Samples
| Furanone | Method | Sample Matrix | Concentration Range Found | Reference |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Derivatization/SPME-GC-MS | Tomato | 95 - 173 µg/kg | [1][2] |
| 4-hydroxy-2,5-dimethyl-3(2H)-furanone | Derivatization/SPME-GC-MS | Strawberries | 1663 - 4852 µg/kg | [1][2] |
| 2(5H)-furanone | QuEChERS-GC-MS/MS | Meat, Fish, Cheese | LOQ: 50 µg/kg | [11] |
| 3-methyl-2(5H)-furanone | QuEChERS-GC-MS/MS | Meat, Fish, Cheese | LOQ: 10 µg/kg | [11] |
Experimental Protocols
Protocol 1: Quantification of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) by Derivatization and HS-SPME-GC-MS
This protocol is adapted from methods described for the analysis of Furaneol in fruit samples.[1][7]
1. Sample Preparation and Derivatization:
-
Homogenize 10 g of the sample (e.g., fruit puree) with 20 mL of deionized water.
-
Centrifuge the homogenate and filter the supernatant.
-
To 5 mL of the filtered extract in a 20 mL headspace vial, add an appropriate internal standard.
-
Adjust the pH of the solution to basic (e.g., pH 11-12) using a suitable buffer or base.
-
Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr).
-
Seal the vial and heat at 60-80 °C for a specified time to complete the derivatization reaction.
2. HS-SPME Conditions:
-
Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or other suitable fiber.
-
Extraction Mode: Headspace SPME.
-
Extraction Temperature: 60 °C.
-
Extraction Time: 30 min.
3. GC-MS Conditions:
-
Injection: Splitless mode.
-
Injector Temperature: 250 °C.
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Oven Temperature Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-450.
Protocol 2: Analysis of Polar Furanones by HPLC-UV
This protocol is a general procedure based on methods for furanone analysis.[12]
1. Sample Preparation:
-
Homogenize the sample and extract the furanones using a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Centrifuge and filter the extract through a 0.45 µm filter.
-
For complex matrices, a Solid-Phase Extraction (SPE) cleanup step may be necessary.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the furanones with methanol.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an acidic buffer (e.g., 0.2 M sodium acetate/acetic acid, pH 4) and methanol.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength appropriate for the furanone of interest (e.g., 280 nm).
Visualizations
Caption: General experimental workflow for the quantification of polar furanones.
Caption: A logical approach to troubleshooting common issues in furanone analysis.
References
- 1. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. eurl-pc.eu [eurl-pc.eu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: GC-MS Analysis of 4-Hydroxy-5-methyl-3(2H)-furanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of 4-Hydroxy-5-methyl-3(2H)-furanone.
Frequently Asked Questions (FAQs)
1. Why is derivatization necessary for the GC-MS analysis of this compound?
Due to its high polarity and thermal instability, this compound is difficult to analyze directly by GC-MS. Derivatization is performed to increase its volatility and thermal stability, resulting in improved chromatographic peak shape and sensitivity.[1][2][3][4] Common derivatization techniques include silylation, acylation, and alkylation.[2][3]
2. What are the common derivatizing agents used for this compound?
Several silylating agents are commonly used to derivatize hydroxyl groups, making them suitable for GC-MS analysis. These include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[5]
-
N-methyl-bis-trifluoroacetamide (MBTFA) has also been shown to be effective for similar furanone compounds.[5]
3. What are the expected mass spectral fragments for derivatized this compound?
The fragmentation of 3(2H)-furanones in GC-MS is a key aspect of their identification. A detailed study of the fragmentation patterns of alkylated 4-hydroxy-3(2H)-furanones can provide insights into the expected mass spectra.[6] The exact fragments will depend on the derivatizing agent used. For the trimethylsilyl (B98337) (TMS) derivative, characteristic ions would result from the loss of methyl groups and the TMS moiety.
4. How can the stability of this compound be maintained during sample preparation?
This compound and its derivatives can be unstable at certain pH values.[7] It is crucial to control the pH of the sample matrix to prevent degradation. Additionally, minimizing the time between sample preparation, derivatization, and analysis is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution | Relevant Quantitative Data |
| No Peak or Very Small Peak | Incomplete derivatization. | Optimize derivatization conditions (reagent volume, temperature, and time). Ensure the sample is dry before adding the derivatizing agent. | Derivatization: 1 hour at 60°C. |
| Thermal degradation in the injector. | Lower the injector temperature. Use a pulsed splitless or cool on-column injection technique. | Injector Temperature: Start at 200°C and optimize downwards. | |
| Analyte instability. | Ensure the pH of the sample is controlled and analyze the sample as soon as possible after preparation.[7] | ||
| Peak Tailing | Active sites in the GC system (liner, column). | Use a deactivated liner and a high-quality, low-bleed GC column. Perform regular system maintenance.[8] | |
| Analyte is not fully derivatized. | Increase the amount of derivatizing agent or the reaction time. | ||
| Poor Reproducibility | Inconsistent derivatization. | Use an internal standard and ensure precise control over reaction conditions. Automate the derivatization process if possible. | |
| Variability in injection volume. | Use an autosampler for consistent injection volumes. | ||
| Extraneous Peaks in Chromatogram | Contamination from solvents or reagents. | Use high-purity solvents and reagents. Run a blank analysis to identify sources of contamination. | |
| Septum bleed. | Use a high-quality, low-bleed septum and replace it regularly. | ||
| Incorrect Mass Spectrum | Co-elution with an interfering compound. | Optimize the GC temperature program to improve separation. Check for potential co-eluting matrix components. | |
| Incorrect MS tuning. | Perform a daily MS tune to ensure proper mass calibration and resolution. |
Experimental Protocols
Protocol 1: Sample Derivatization (Silylation)
-
Sample Preparation: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) (as a catalyst).
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour.
-
Analysis: Cool the vial to room temperature before injecting 1 µL into the GC-MS system.
Protocol 2: GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 5°C/min to 250°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for addressing poor peak shape in the chromatogram.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. imreblank.ch [imreblank.ch]
- 7. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Norfuraneol Extraction Efficiency
Welcome to the technical support center for the efficient extraction of norfuraneol from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is norfuraneol and why is its extraction challenging?
A1: Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) is a key aroma compound found in many fruits and thermally processed foods, contributing a sweet, caramel-like scent.[1] Its extraction is challenging due to its high polarity, making it difficult to extract with non-polar solvents, and its thermal instability, which can lead to degradation during high-temperature extraction methods.[2][3] Furthermore, it is often present at very low concentrations in complex sample matrices.[2]
Q2: What are the most common methods for extracting norfuraneol?
A2: The primary methods for norfuraneol extraction from complex matrices are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME). The choice of method often depends on the sample matrix, desired sample throughput, and available instrumentation.
Q3: How does pH affect the stability and extraction of norfuraneol?
A3: The stability of norfuraneol is pH-dependent. For instance, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (a related compound often referred to as furaneol) is most stable in aqueous solutions at a pH of 3.5.[4] Adjusting the pH of the sample matrix can be crucial for maximizing extraction efficiency and preventing degradation.[2] For some SPE methods, adjusting the sample pH to a specific value is a required step before extraction.[5]
Q4: What are "matrix effects" and how can they impact norfuraneol analysis?
A4: The matrix effect is the influence of all other components in a sample, apart from the analyte of interest (norfuraneol), on the analytical result.[6] These effects can either suppress or enhance the signal during analysis, leading to underestimation or overestimation of the norfuraneol concentration.[6][7] Matrix effects are a significant challenge in complex samples like food and biological fluids and are particularly prominent in mass spectrometry-based analyses.[6][8] To mitigate these effects, strategies such as using matrix-matched standards for calibration are recommended.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of norfuraneol.
Issue 1: Low Recovery of Norfuraneol
| Possible Cause | Suggested Solution |
| Inefficient Extraction Method | For liquid samples, consider Solid-Phase Extraction (SPE) with a sorbent like Lichrolut-EN, which has shown high recovery rates (98%) for similar compounds.[9][10] For aqueous samples, Solid-Phase Microextraction (SPME), especially when combined with derivatization, can be very effective.[3] |
| Inappropriate Solvent Choice (LLE) | The choice of solvent in Liquid-Liquid Extraction (LLE) is critical. The polarity of the solvent should be optimized to partition norfuraneol effectively from the aqueous phase. Systematic testing of different solvents may be necessary to find the most efficient one.[11] |
| pH of the Sample Matrix | The pH of your sample can significantly impact the stability and extraction of norfuraneol.[2] Experiment with adjusting the pH of your sample to a mildly acidic condition (e.g., pH 3.5-4) before extraction to improve stability and recovery.[1][4] |
| Incomplete Elution from SPE Cartridge | Ensure the elution solvent is strong enough to desorb norfuraneol completely from the SPE sorbent. For reversed-phase SPE, methanol (B129727) is often an effective elution solvent.[10] It may be necessary to test different solvents or solvent mixtures. |
Issue 2: Degradation of Norfuraneol During Sample Preparation
| Possible Cause | Suggested Solution |
| Thermal Instability | Norfuraneol is sensitive to heat.[2][4] Avoid high temperatures during extraction and sample processing. If using techniques like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), optimize the temperature and duration to minimize degradation.[2] When using Gas Chromatography (GC), be aware that high temperatures in the injector port can cause degradation.[12] |
| Unfavorable pH Conditions | As mentioned, pH affects stability. Buffer the extraction solvent to a pH where norfuraneol is most stable.[2][4] |
| Presence of Reactive Compounds | The Maillard reaction during thermal processing can lead to the formation of norfuraneol.[13] Conversely, other components in the matrix might react with and degrade norfuraneol during extraction. Minimizing heat and extraction time can help mitigate this.[9] |
Issue 3: Inconsistent or Irreproducible Results
| Possible Cause | Suggested Solution |
| Matrix Effects | Complex matrices can interfere with the analysis, causing signal suppression or enhancement.[6][7] Prepare calibration standards in a matrix that closely matches your sample to compensate for these effects.[9] |
| Emulsion Formation (in LLE) | Emulsions are common in LLE, especially with fatty samples, and can lead to poor recovery and reproducibility.[14] To break emulsions, you can try adding salt (salting out), centrifuging the sample, or gently swirling instead of vigorously shaking during extraction.[14] |
| Variable Extraction Times or Temperatures | Ensure that all samples are processed under identical conditions. For manual methods, standardize the timing of each step. For automated systems, verify that the instrument parameters are consistent for all runs. |
| Inadequate Homogenization | For solid or semi-solid samples, ensure thorough and consistent homogenization to allow for uniform extraction of norfuraneol from the matrix.[15] |
Data Presentation
Table 1: Comparison of Norfuraneol Extraction and Analysis Methods
| Method | Matrix | Recovery Rate | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| SPE with Lichrolut-EN & GC-MS | Fruit Juice | 98% | - | - | [10] |
| SPME with Derivatization & GC-MS | Aqueous Samples | - | 0.5 ng/mL | 2 ng/mL | [3] |
| LLE & GC-MS | Grape Juice & Wine | 76.6% - 106.3% | 23 µg/L - 94 µg/L | 96 µg/L - 277 µg/L | [16] |
| SPE-Arrow with GC-MS/MS | Fruit/Juice | 76% - 117% | - | 0.003 - 0.675 ng/g | [17][18] |
| HPLC-DAD | Coffee | ≥ 89.9% | 0.11 - 0.76 µg/mL | 0.35 - 2.55 µg/mL | [19] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Norfuraneol from Liquid Samples (e.g., Fruit Juice)
This protocol is a generalized procedure based on common SPE methodologies.[20][21][22]
-
Sample Pre-treatment:
-
Centrifuge the sample to remove any solid particulates.
-
Adjust the pH of the supernatant to approximately 4.0 using an appropriate acid (e.g., HCl).[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Pass the pre-treated sample through the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a small volume of deionized water to remove unretained matrix components.
-
Optionally, airdry the cartridge under vacuum for a few minutes to remove residual water.[20]
-
-
Elution:
-
Elute the retained norfuraneol from the cartridge with a small volume of an appropriate organic solvent (e.g., 1 mL of methanol).[10] Collect the eluate in a clean vial.
-
-
Analysis:
Protocol 2: Liquid-Liquid Extraction (LLE) for Norfuraneol
This protocol is a generalized procedure based on common LLE methodologies.[11][23]
-
Sample Preparation:
-
Place a measured volume of the liquid sample into a separatory funnel.
-
If the sample is solid or semi-solid, homogenize it with a suitable solvent (e.g., water) first.
-
Adjust the pH of the aqueous sample to approximately 4.0.[1]
-
-
Extraction:
-
Add a volume of a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to the separatory funnel.[1][24]
-
Gently swirl or invert the funnel multiple times to allow for partitioning of the analyte into the organic phase.[14] Avoid vigorous shaking to prevent emulsion formation.[14]
-
Allow the layers to separate.
-
-
Phase Separation:
-
Carefully drain the lower layer. Collect the organic layer containing the extracted norfuraneol.
-
Repeat the extraction process with fresh organic solvent two to three times for improved extraction efficiency.[23]
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them using an anhydrous salt (e.g., sodium sulfate).
-
The solvent can then be carefully evaporated to concentrate the extract before analysis.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent for GC-MS or HPLC analysis.
-
Visualizations
Caption: General experimental workflow for norfuraneol extraction and analysis.
Caption: Troubleshooting decision tree for low norfuraneol recovery.
References
- 1. imreblank.ch [imreblank.ch]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. epa.gov [epa.gov]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. waters.com [waters.com]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 20. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. scispace.com [scispace.com]
Technical Support Center: Degradation of 4-Hydroxy-5-methyl-3(2H)-furanone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the degradation pathways of 4-Hydroxy-5-methyl-3(2H)-furanone (HMF), also known as norfuraneol. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations of the degradation pathways to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My HMF sample appears to be degrading during storage. What are the optimal storage conditions?
A1: this compound is susceptible to degradation, particularly when exposed to heat, light, and non-acidic pH conditions. For optimal stability, it is recommended to store the compound in a tightly sealed, light-resistant container at 2-8°C.
Q2: I am observing a decrease in HMF concentration in my aqueous solution at neutral pH. What is the likely cause?
A2: HMF is known to be unstable in aqueous solutions, and this instability increases with pH.[1] In neutral to basic conditions, HMF can undergo hydrolysis, which involves the opening of the furanone ring to form an acyclic carboxylic acid derivative. To minimize degradation in aqueous solutions, it is advisable to work at an acidic pH where the cyclic form is more stable.
Q3: My experiment involves heating a solution containing HMF and amino acids, and I'm noticing browning and a loss of the characteristic HMF aroma. What is happening?
A3: When heated in the presence of amino acids such as lysine, HMF can participate in Maillard-type reactions. This can lead to the formation of colorless polymers and brown pigments known as melanoidins, resulting in the browning of your solution and a decrease in the concentration of volatile HMF.[2]
Q4: I am working with sulfur-containing compounds (e.g., cysteine) and HMF, and I'm detecting a complex mixture of unexpected volatile compounds. What are these?
A4: HMF readily reacts with sulfur-containing compounds like cysteine and hydrogen sulfide, especially at elevated temperatures. This reaction produces a wide array of volatile sulfur compounds, including thiols, disulfides, thiophenones, and dithiolanones.[3][4] Concurrently, non-sulfur diones such as 2,3-pentanedione (B165514) and 2,4-pentanedione can also be formed.[3]
Q5: How can I monitor the degradation of HMF in my experiments?
A5: The degradation of HMF can be quantitatively monitored using High-Performance Liquid Chromatography with UV detection (HPLC-UV). A reversed-phase C18 column with a mobile phase consisting of a water and acetonitrile (B52724) gradient is typically effective. For the identification of volatile degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. Due to the polarity of HMF and some of its degradation products, derivatization may be necessary to improve volatility for GC-MS analysis.
Q6: What are the expected degradation products of HMF under oxidative stress?
A6: While specific studies on the oxidative degradation of HMF are limited, the furan (B31954) ring is susceptible to oxidation. This can lead to ring-opening reactions, potentially forming various acidic and smaller carbonyl compounds. In the presence of transition metals like copper, furanones can act as prooxidants, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, which can then lead to further degradation.
Degradation Pathways
The degradation of this compound can proceed through several pathways depending on the experimental conditions. The primary pathways include hydrolysis, reaction with sulfur compounds, and thermal degradation.
Hydrolysis Pathway
Under neutral to basic aqueous conditions, HMF is susceptible to hydrolysis, leading to the opening of the furanone ring to form an acyclic keto-acid.
Reaction with Cysteine
In the presence of the amino acid cysteine, particularly with heating, HMF undergoes a complex series of reactions to produce a variety of sulfur-containing volatile compounds and other byproducts.
Quantitative Data Summary
Currently, there is limited published quantitative data on the degradation kinetics of this compound under various conditions. The available literature indicates that it is unstable at all pH values, with increased degradation at higher pH and temperature.[1] To obtain precise quantitative data for specific experimental conditions, a stability study is recommended. The following table provides a template for organizing such data.
| Condition | Parameter | Value |
| pH Stability | ||
| pH 4 | Half-life (t½) at 25°C | Data to be determined |
| pH 7 | Half-life (t½) at 25°C | Data to be determined |
| pH 9 | Half-life (t½) at 25°C | Data to be determined |
| Thermal Stability | ||
| 50°C (at pH 7) | Half-life (t½) | Data to be determined |
| 75°C (at pH 7) | Half-life (t½) | Data to be determined |
| 100°C (at pH 7) | Half-life (t½) | Data to be determined |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of HMF
Objective: To determine the degradation kinetics of HMF at different pH values.
Materials:
-
This compound (HMF)
-
Phosphate (B84403) buffer solutions (e.g., pH 4, 7, and 9)
-
HPLC-grade water and acetonitrile
-
Amber glass vials with screw caps
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of HMF in a suitable solvent (e.g., ethanol). Spike the stock solution into the different pH buffer solutions to achieve a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL).
-
Incubation: Aliquot the HMF-buffer solutions into amber glass vials, seal them, and incubate at a constant temperature (e.g., 25°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial for analysis.
-
HPLC Analysis: Analyze the concentration of HMF in each sample using a validated HPLC-UV method. A typical method would involve a C18 column and a mobile phase gradient of water and acetonitrile.
-
Data Analysis: Plot the natural logarithm of the HMF concentration versus time for each pH. The slope of the resulting linear regression will be the negative of the first-order degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Protocol 2: Identification of Thermal Degradation Products of HMF
Objective: To identify the major volatile and semi-volatile products of HMF thermal degradation.
Materials:
-
HMF
-
Phosphate buffer (e.g., pH 7)
-
Sealed reaction vials (pressure-rated)
-
Heating block or oven
-
Solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a solution of HMF in the phosphate buffer in a pressure-rated vial.
-
Thermal Treatment: Seal the vial and heat it at a specific temperature (e.g., 100°C, 120°C, or 140°C) for a defined period (e.g., 30, 60, or 120 minutes).
-
Extraction: After cooling the vial to room temperature, expose an SPME fiber to the headspace of the vial for a set time to extract the volatile and semi-volatile compounds.
-
GC-MS Analysis: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes. Run a suitable GC temperature program to separate the compounds, and acquire mass spectra for identification.
-
Data Analysis: Identify the degradation products by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the degradation of HMF.
References
Minimizing matrix effects in norfuraneol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during norfuraneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) analysis.
Troubleshooting Guide
Issue: Low or Inconsistent Norfuraneol Recovery During Extraction
-
Potential Cause: Inefficient extraction methods and matrix effects from complex samples like fruit juices or wines can lead to the loss and degradation of norfuraneol.[1] The high polarity and instability of norfuraneol make its extraction from food matrices challenging.[1][2][3]
-
Solution:
-
Solid-Phase Extraction (SPE): Utilize SPE for a more efficient extraction process. For instance, Lichrolut-EN sorbent has been shown to effectively extract norfuraneol from juice matrices with a recovery rate of 98%, while minimizing the retention of pigments and other non-volatile compounds.[1] A sample preparation method for baby food involves acetonitrile-based extraction combined with dispersive primary secondary amine (PSA) cleanup and cation-exchange SPE to efficiently remove matrix interferences.[4][5]
-
Solid-Phase Microextraction (SPME): SPME, particularly when coupled with a derivatization step, is an effective technique for extracting norfuraneol from aqueous samples.[1][2][3] Derivatization with agents like pentafluorobenzyl bromide (PFBBr) can improve the volatility and chromatographic behavior of norfuraneol.[2][3]
-
Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in a matrix that closely resembles the sample.[1]
-
Issue: Poor Chromatographic Peak Shape or Resolution
-
Potential Cause: The high polarity of norfuraneol can lead to poor peak shape and retention on traditional gas chromatography (GC) columns.[2][3] Co-elution with matrix components can also interfere with the analysis.[6]
-
Solution:
-
Derivatization for GC Analysis: For GC-MS analysis, derivatization can be employed to improve the volatility and chromatographic behavior of norfuraneol.[2][3][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common alternative for analyzing thermally labile compounds like norfuraneol without the need for derivatization.[7][8] A reversed-phase HPLC method has been successfully used for the rapid analysis of norfuraneol in pineapple and grapefruit juices.[8]
-
Issue: Signal Suppression or Enhancement in Mass Spectrometry
-
Potential Cause: Matrix components co-eluting with norfuraneol can interfere with the ionization process in the mass spectrometer, leading to inaccurate quantification.[6][9] This is a common challenge in both LC-MS and GC-MS analysis of complex food samples.[9]
-
Solution:
-
Stable Isotope Dilution Analysis (SIDA): SIDA is considered the gold standard for compensating for matrix effects and analyte loss during sample work-up.[10] This technique involves adding a known amount of a stable isotope-labeled internal standard of norfuraneol to the sample prior to extraction.[10][11]
-
Matrix-Matched Calibration: As mentioned previously, using matrix-matched calibration curves can help to correct for signal suppression or enhancement.[9]
-
Sample Dilution: In some cases, diluting the sample extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is norfuraneol and why is its analysis challenging?
A1: Norfuraneol, also known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a key aroma compound that contributes a sweet, caramel-like, or strawberry-like flavor to many fruits and processed foods.[1] Its analysis is challenging due to its high polarity, thermal instability, and susceptibility to matrix effects, which can complicate its extraction and quantification.[1][12]
Q2: What are the typical concentration ranges of norfuraneol found in food samples?
A2: The concentration of norfuraneol can vary significantly depending on the food matrix. For example, in tomatoes, it can range from 95 to 173 μg/kg, while in strawberries, it can be much higher, from 1663 to 4852 μg/kg.[2][3] In some baby foods, levels between 25 and 262 μg/kg have been reported.[5]
Q3: How can I assess the extent of matrix effects in my norfuraneol analysis?
A3: The matrix effect can be quantitatively assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solvent at the same concentration.[13] A matrix effect of 100% indicates no effect, a value less than 100% indicates ion suppression, and a value greater than 100% indicates ion enhancement.[14]
Q4: What are the key considerations for ensuring the stability of norfuraneol during analysis?
A4: Norfuraneol and other furanones can be unstable, with stability being influenced by pH and temperature.[15][16] It is advisable to minimize heat during sample preparation to prevent the artificial formation of norfuraneol through processes like the Maillard reaction.[1] For long-term storage, a slightly acidic pH (around 3.5-4.0) is often preferable.[16]
Experimental Protocols and Data
Quantitative Data Summary
| Parameter | Method | Matrix | Result | Reference |
| Recovery | SPE with Lichrolut-EN | Juice | 98% | [1] |
| Recovery | Acetonitrile extraction with PSA cleanup and cation-exchange SPE | Baby Food | 94-110% | [4][5] |
| Concentration | SPME-GC/MS | Tomato | 95 - 173 µg/kg | [2][3] |
| Concentration | SPME-GC/MS | Strawberry | 1663 - 4852 µg/kg | [2][3] |
| Concentration | LC-MS/MS | Baby Food | 25 - 262 µg/kg | [5] |
| LOD | Derivatization/SPME-GC/MS | Aqueous Sample | 0.5 ng/mL | [2][3][17] |
| LOQ | Derivatization/SPME-GC/MS | Aqueous Sample | 2 ng/mL | [2][3][17] |
| Linearity | Derivatization/SPME-GC/MS | Aqueous Sample | 2 to 500 ng/mL | [2][3][17] |
Experimental Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 11. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimization of SPME Parameters for Furanone Analysis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) parameters for the analysis of furanones. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical SPME parameters to optimize for furanone analysis?
A1: The most critical parameters for optimizing Headspace SPME (HS-SPME) for furanone analysis include the choice of SPME fiber coating, extraction temperature, and extraction time.[1] Other important factors that can significantly influence extraction efficiency are stirring speed, the addition of salt (ionic strength), and desorption conditions.[2][3]
Q2: Which SPME fiber is best suited for furanone analysis?
A2: For volatile and semi-volatile compounds like furanones, SPME fibers with porous polymeric coatings are generally recommended.[4] Composite fibers containing Carboxen (CAR) and Divinylbenzene (DVB) have shown superior performance for extracting a broad range of furan (B31954) derivatives.[5] A 75µm Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has been found to be highly suitable for furan extraction.[3] The choice of fiber depends on the specific furanones being analyzed, with coatings that facilitate adsorption being more suitable for highly volatile furanones.[4]
Q3: What is the benefit of using an SPME Arrow?
A3: SPME Arrows are a newer generation of SPME devices that offer several advantages over traditional fibers. They have a larger phase volume, which provides a higher loading capacity and can lead to significantly better sensitivity.[6][7][8] Additionally, their robust construction with a metal sheath prevents breakage, making them more suitable for high-throughput environments.[6][9]
Q4: How does adding salt to the sample improve furanone extraction?
A4: Adding salt, such as sodium chloride (NaCl), to the sample matrix increases the ionic strength of the solution.[5] This "salting-out" effect reduces the solubility of the volatile furanones in the sample, promoting their release into the headspace and thereby increasing the extraction efficiency by the SPME fiber.[5]
Q5: What are typical starting conditions for HS-SPME of furanones?
A5: Good starting points for method development can be found in the literature. For example, an extraction temperature of 35°C for 15 minutes with a CAR/PDMS SPME arrow has been used successfully.[2] Another study suggests an incubation time of 5 minutes at 40°C followed by a 2-minute extraction.[4] It is crucial to optimize these parameters for your specific application and matrix.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Analyte Response | 1. Inappropriate SPME fiber coating. 2. Suboptimal extraction temperature or time. 3. Insufficient desorption of analytes in the GC inlet. 4. The fiber may be damaged or contaminated. | 1. Select a fiber with a suitable coating for volatile compounds, such as DVB/CAR/PDMS.[10] 2. Optimize extraction temperature and time; higher temperatures can enhance partitioning into the headspace, but excessively high temperatures can negatively impact adsorption. 3. Ensure the desorption temperature and time are sufficient for complete transfer of analytes to the GC column. A typical desorption temperature is 280°C for 1 minute.[4] 4. Inspect the fiber for damage. If contaminated, it can be cleaned by baking it in the GC inlet.[11] |
| Poor Reproducibility (High %RSD) | 1. Inconsistent extraction time. 2. Fluctuations in sample or incubation temperature. 3. Variable agitation speed. 4. Inconsistent sample volume and headspace volume. | 1. For pre-equilibrium SPME, it is critical to maintain a consistent extraction time for all samples and standards.[11] 2. Use a temperature-controlled agitator to ensure consistent sample temperature during extraction. 3. Maintain a constant and vigorous agitation speed to facilitate mass transfer.[11] 4. Keep the sample volume and vial size consistent to maintain a constant headspace-to-sample volume ratio.[3] |
| Peak Broadening or Tailing | 1. Suboptimal desorption conditions (too slow). 2. Incompatible GC inlet liner. 3. Active sites within the GC system. | 1. Increase the desorption temperature or use a faster carrier gas flow during desorption. 2. Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) specifically designed for SPME to minimize dead volume. 3. Deactivate the GC system, including the inlet liner and the front of the analytical column. |
| Carryover (Analyte Peaks in Blank Runs) | 1. Incomplete desorption of analytes from the SPME fiber. 2. High affinity of the fiber coating for the analytes. | 1. Increase the desorption time and/or temperature. A post-desorption bake-out of the fiber can also help. 2. While carbon-based coatings have a high affinity for furanones, effective desorption can be achieved at appropriate temperatures (e.g., 280°C for 1 min).[4] If carryover persists, consider a different fiber or optimizing desorption conditions further. |
Experimental Protocols
Protocol 1: General HS-SPME-GC-MS for Furanone Analysis
This protocol provides a general procedure that can be adapted and optimized for specific furanone analysis applications.
1. Sample Preparation:
-
Weigh 1-5 g of the homogenized solid sample or pipette 5 mL of a liquid sample into a 20 mL headspace vial.[5]
-
For solid samples, a common approach is to add a saturated NaCl solution in a 1:1 ratio (e.g., 5 g of sample to 5 mL of NaCl solution).[5] For oily samples, a ratio of 1 g of sample to 9 mL of saturated NaCl solution can be used.[5]
-
Add an appropriate internal standard (e.g., d4-furan) if quantitative analysis is required.[5]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.[5]
2. HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator.
-
Incubation/Equilibration: Incubate the sample at a set temperature (e.g., 35-70°C) for a specific time (e.g., 15-60 minutes) to allow the analytes to partition into the headspace.[2][12]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-60 minutes) while maintaining the incubation temperature and agitation.[2][12]
3. GC-MS Analysis:
-
Desorption: Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250-280°C) for thermal desorption for a set time (e.g., 1-5 minutes) in splitless mode.[4][10][12]
-
Gas Chromatography:
- Column: Use a suitable capillary column for separating furanones, such as a DB-WAX or HP-INNOWax (30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
- Oven Temperature Program: An example program is: initial temperature of 40°C for 2 minutes, ramp to 180°C at 3°C/minute, then ramp to 240°C at 10°C/minute and hold for 5 minutes.[10]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Mass Spectrometry:
Data Summary Tables
Table 1: Recommended SPME Fibers for Furanone Analysis
| SPME Fiber Coating | Target Analytes | Key Characteristics |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad range of volatile and semi-volatile furanones | Recommended for its ability to extract a wide array of compounds.[10][13] |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Furan and other highly volatile furanones | High affinity for small, volatile molecules.[3] |
| Polydimethylsiloxane (PDMS) | Less volatile, nonpolar furanones | Extracts via absorption and is less effective for highly volatile compounds compared to porous fibers.[4] |
| Wide Carbon Range/PDMS (SPME Arrow) | Furan and alkylfurans | Provides improved sensitivity and robustness compared to traditional fibers.[4][6] |
Table 2: Typical Optimized HS-SPME Parameters for Furanone Analysis
| Parameter | Typical Range/Value | Reference |
| Extraction Temperature | 35 - 70 °C | [2][12] |
| Extraction Time | 10 - 60 min | [1][4][12] |
| Incubation/Equilibration Time | 5 - 60 min | [4][12] |
| Agitation Speed | 250 - 600 rpm | [4][14] |
| Salt Concentration | Saturated NaCl solution | [2][5] |
| Desorption Temperature | 250 - 280 °C | [4][10] |
| Desorption Time | 1 - 5 min | [4][12] |
Visualized Workflows
Caption: A logical workflow for the systematic optimization of SPME parameters.
Caption: The experimental workflow for furanone analysis using HS-SPME-GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. restek.com [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 7. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 8. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS [restek.com]
- 9. Analysis of Furan and Alkylfurans in Food Commodities by SPME Arrow GC-MS | Separation Science [sepscience.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Gas Chromatography of Polar Flavor Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography (GC) of polar flavor compounds.
Troubleshooting Guides
This section addresses common issues encountered during the GC analysis of polar flavor compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My chromatogram shows tailing peaks for my polar analytes. What are the likely causes and how can I fix this?
A: Peak tailing is a common issue when analyzing polar compounds and can significantly affect resolution and quantitation.[1][2] The primary causes are often related to interactions between the polar analytes and active sites within the GC system or issues with the chromatographic conditions.
Potential Causes and Solutions:
-
Active Sites in the System: Polar functional groups (e.g., -OH, -COOH, -NH2) can interact with active silanol (B1196071) groups in the injector liner, column, or even the stationary phase itself.[1]
-
Solution: Use a deactivated inlet liner and replace it regularly. Consider using a column with an ultra-inert stationary phase. Trimming the first few centimeters of the column can also help remove accumulated non-volatile residues and active sites.
-
-
Inappropriate Column Phase: Using a non-polar column for polar analytes will result in poor interaction and can lead to tailing. The principle of "like dissolves like" is crucial in GC column selection.[3] A polar stationary phase will better retain and separate polar analytes.[4]
-
Solution: Select a polar stationary phase column. For highly polar compounds like alcohols, a polyethylene (B3416737) glycol (PEG) or "WAX" type column is often a good choice.[5][6]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[7]
-
Solution: Reduce the injection volume or dilute the sample. Alternatively, use a column with a thicker film, as this increases sample capacity.[3]
-
-
Suboptimal Temperatures: If the injector or column temperature is too low, it can lead to incomplete vaporization and condensation, causing peak tailing.
-
Solution: Increase the injector temperature to ensure complete and rapid vaporization of the analytes. Optimize the oven temperature program to ensure analytes remain in the vapor phase throughout the separation.
-
-
Derivatization is Needed: For highly polar compounds that are difficult to volatilize, derivatization is often necessary to improve peak shape and thermal stability.[8][9][10]
Issue 2: Poor Peak Shape - Fronting Peaks
Q: My peaks are showing a "shark fin" or fronting shape. What could be causing this?
A: Peak fronting is typically a sign of column overload or an issue with how the sample is introduced onto the column.[7][11]
Potential Causes and Solutions:
-
Column Overload: This is the most common cause of peak fronting.[11][12] The concentration of the analyte is too high for the capacity of the stationary phase.
-
Incompatible Stationary Phase: If the stationary phase is not well-suited for the analytes, it can lead to poor peak shape.
-
Solution: Ensure the column polarity matches the polarity of your analytes.[13]
-
-
Improper Column Installation: A poorly installed column can create a void at the head of the column, leading to peak distortion.[12]
-
Solution: Ensure the column is installed correctly in the injector according to the manufacturer's instructions.
-
Issue 3: Co-elution of Polar Compounds
Q: I am having trouble separating two or more of my polar flavor compounds. How can I improve the resolution?
A: Achieving good resolution for polar compounds can be challenging due to their similar chemical properties.
Potential Causes and Solutions:
-
Suboptimal Column Choice: The column's stationary phase may not have the right selectivity for your specific analytes.
-
Solution: Experiment with different types of polar stationary phases. While a WAX column is generally good for polar compounds, a column with a different polarity, such as a mid-polarity phase, might provide the necessary selectivity for your specific separation.
-
-
Incorrect Temperature Program: The oven temperature program may be too fast, not allowing enough time for the compounds to separate.
-
Solution: Optimize the oven temperature program. A slower temperature ramp or an isothermal period at a specific temperature can improve the separation of closely eluting peaks.
-
-
Insufficient Column Length: A shorter column has fewer theoretical plates and thus lower resolving power.
-
Solution: Use a longer column to increase the number of theoretical plates and improve resolution. However, be aware that this will also increase analysis time.[3]
-
-
Derivatization: Derivatizing your analytes can alter their volatility and interaction with the stationary phase, which can sometimes improve separation.[14]
-
Solution: Try a different derivatization reagent or technique to see if it improves the resolution of the critical pair.
-
Frequently Asked Questions (FAQs)
Column Selection
Q1: What is the most important factor to consider when selecting a GC column for polar flavor compounds?
A1: The most critical factor is the polarity of the stationary phase. The general principle of "like dissolves like" applies; a polar column should be used for the analysis of polar compounds.[3] This ensures proper interaction between the analytes and the stationary phase, leading to better retention and separation.[4]
Q2: What are some common polar stationary phases used for flavor analysis?
A2: Polyethylene glycol (PEG) phases, often referred to as WAX columns, are highly polar and widely used for the analysis of polar flavor compounds such as alcohols, aldehydes, and esters.[5][6] Other polar phases include those containing cyanopropyl functional groups.
Q3: How does film thickness affect my separation of polar compounds?
A3: A thicker film increases the retention of volatile compounds and also increases the sample capacity of the column, which can help prevent peak fronting.[3] However, it can also lead to longer analysis times and increased column bleed at higher temperatures. For less volatile polar compounds, a thinner film may be more appropriate to ensure they elute in a reasonable time.
Derivatization
Q4: Why is derivatization often necessary for the GC analysis of polar flavor compounds?
A4: Derivatization is a chemical modification process that converts polar functional groups (like -OH, -COOH, -NH2) into less polar, more volatile derivatives.[8][9] This is often necessary because many polar flavor compounds have low volatility and can interact strongly with active sites in the GC system, leading to poor peak shape and thermal degradation.[8][10]
Q5: What are the most common derivatization techniques for polar flavor compounds?
A5: The most common techniques are:
-
Silylation: This is a widely used method that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[15]
-
Acylation: This technique introduces an acyl group and is particularly useful for compounds like amines and phenols.[8]
-
Alkylation (Esterification): This is commonly used for carboxylic acids, converting them into their more volatile ester forms.[9]
Q6: Are there any downsides to derivatization?
A6: While highly beneficial, derivatization adds an extra step to sample preparation, which can introduce variability. The derivatization reaction may not always go to completion, and the derivatizing reagents themselves can sometimes interfere with the analysis. It's crucial to use high-purity reagents and optimize the reaction conditions.
Data Presentation
Table 1: Comparison of Kovats Retention Indices for 4-Decanol (B1670015) on Polar and Non-Polar GC Columns
This table demonstrates the significant impact of column polarity on the retention of a polar analyte.
| Analyte | Column Type | Stationary Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |
| 4-Decanol | Non-Polar | SE-30 | 150 | 1182 | [16] |
| 4-Decanol | Polar | Carbowax 20M | 130 | 1545 | [16] |
| 4-Decanol | Polar | Carbowax 20M | 165 | 1544 | [16] |
As the data indicates, the Kovats retention index of the polar analyte 4-decanol is significantly higher on the polar Carbowax 20M column compared to the non-polar SE-30 column. This is due to stronger interactions between the hydroxyl group of 4-decanol and the polar stationary phase, leading to a longer retention time relative to n-alkanes.[16]
Experimental Protocols
Protocol 1: General Silylation Procedure for Polar Flavor Compounds (e.g., Alcohols, Phenols, Carboxylic Acids)
This protocol is a general guideline and may require optimization for specific analytes.
Materials:
-
Sample containing polar flavor compounds
-
Silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately weigh or measure a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is free of water, as silylating reagents are moisture-sensitive.[8]
-
Reagent Addition: Add an appropriate amount of anhydrous solvent to dissolve the sample residue. Then, add an excess of the silylating reagent (e.g., a 2:1 molar ratio of reagent to active hydrogens).
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at a specific temperature (e.g., 60-80°C) for a predetermined time (e.g., 30-60 minutes). The optimal temperature and time will depend on the specific analytes and reagent used.[17][18]
-
Cooling and Analysis: After the reaction is complete, allow the vial to cool to room temperature. The derivatized sample can then be directly injected into the GC-MS system.
Mandatory Visualization
Caption: Workflow for GC column selection for polar flavor compounds.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 3. fishersci.ca [fishersci.ca]
- 4. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. GC Tech Tip: ParametersTo Consider for GC Column | Phenomenex [phenomenex.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. researchgate.net [researchgate.net]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. gcms.cz [gcms.cz]
- 13. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 14. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Sample stacking with in-column silylation for less volatile polar compounds using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing thermal degradation of norfuraneol during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of norfuraneol during analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no norfuraneol peak detected in GC-MS. | Thermal degradation in the GC inlet. | 1. Derivatize the sample: Convert norfuraneol to a more thermally stable derivative using silylation or pentafluorobenzyl bromide (PFBBr). 2. Lower the injector temperature: Start with a lower injector temperature (e.g., 200°C) and gradually increase to find the optimal temperature that allows for volatilization without significant degradation. 3. Use a pulsed splitless or cool on-column injection: These techniques can minimize the time the analyte spends in the hot injector. |
| High polarity causing poor chromatographic performance. | 1. Derivatization: This will decrease the polarity of norfuraneol, leading to better peak shape and retention. 2. Use a polar capillary column: A column such as a DB-WAX or HP-INNOWax is suitable for separating furanones.[1] | |
| Inconsistent quantification results. | Incomplete or variable derivatization. | 1. Optimize derivatization conditions: Ensure the reaction goes to completion by optimizing reagent concentration, reaction time, and temperature. For silylation, ensure anhydrous conditions as reagents are moisture-sensitive.[2][3] 2. Use an internal standard: An internal standard that is structurally similar to norfuraneol can compensate for variations in derivatization and injection. |
| Degradation during sample storage. | 1. Store samples at low temperatures: For long-term storage, -80°C is recommended. For short-term storage, 2-8°C is suitable.[4] 2. Control pH: Norfuraneol is generally more stable in slightly acidic conditions (around pH 3.5-4.0).[4] | |
| Peak tailing in GC-MS chromatogram. | Active sites in the GC inlet liner or column. | 1. Use a deactivated liner: A liner with a high degree of inertness will minimize interactions with the analyte. 2. Condition the column: Proper column conditioning can help to passivate active sites. |
| Suspected degradation but no clear alternative peaks. | Degradation products are not being detected or are co-eluting. | 1. Use a lower temperature analytical technique: Analyze the sample using HPLC-UV or HPLC-MS to confirm the concentration of underivatized norfuraneol.[5][6][7] 2. Perform a forced degradation study: Subject a concentrated solution of norfuraneol to heat, acid, base, and oxidation to intentionally generate and identify degradation products.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of norfuraneol degradation during GC analysis?
A1: The primary cause is thermal decomposition. Norfuraneol is a thermally labile compound, and the high temperatures used in conventional gas chromatography (GC) injectors can cause it to degrade before it reaches the analytical column.[6]
Q2: What is derivatization and why is it recommended for norfuraneol analysis by GC?
A2: Derivatization is a chemical reaction that modifies a compound to make it more suitable for a particular analytical method.[2][10] For norfuraneol, derivatization is recommended to increase its thermal stability and volatility, and to decrease its polarity. This results in improved chromatographic peak shape and minimizes on-column degradation, leading to more accurate and reproducible quantification.[2][11]
Q3: What are the most common derivatization techniques for compounds like norfuraneol?
A3: The most common techniques are silylation and acylation. Silylation involves replacing the active hydrogen in the hydroxyl group of norfuraneol with a trimethylsilyl (B98337) (TMS) group.[10][11][12] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[3] Another effective method is derivatization with pentafluorobenzyl bromide (PFBBr).
Q4: Can I analyze norfuraneol without derivatization?
A4: While it is challenging, it may be possible using a GC with a cool on-column or a programmable temperature vaporization (PTV) inlet, which introduces the sample at a low temperature that is then rapidly increased. However, for robust and routine analysis, derivatization is highly recommended. Alternatively, High-Performance Liquid Chromatography (HPLC) is an excellent technique for analyzing thermally unstable compounds like norfuraneol without the need for derivatization, as it is performed at or near room temperature.[5][13][6][7]
Q5: How should I store my norfuraneol samples to prevent degradation before analysis?
A5: Norfuraneol samples should be stored at low temperatures to minimize degradation. For short-term storage (a few days), refrigeration at 2-8°C is adequate. For long-term storage, freezing at -20°C or, ideally, -80°C is recommended.[4] The pH of aqueous samples should be maintained in a slightly acidic range (pH 3.5-4.0) for optimal stability.[4]
Quantitative Data on Furanone Stability
| Condition | Parameter | Value | Effect on Furanone Stability | Reference |
| Storage Temperature | Temperature | -80°C | High stability | [4] |
| -20°C | Good stability | [4] | ||
| 4°C | Moderate stability (short-term) | [4] | ||
| 25°C | Low stability | [4] | ||
| Storage pH (Aqueous Solution) | pH | 3.5 | Optimal stability | [4] |
| 7.0 | Moderate degradation | [4] | ||
| > 8.0 | Significant degradation | [4] | ||
| GC Injector Temperature (for underivatized furanones) | Temperature | < 200°C | Minimized degradation | General Knowledge |
| 250°C | Potential for significant degradation | [1] | ||
| > 280°C | High probability of degradation | [14] |
Experimental Protocols
Protocol 1: Silylation of Norfuraneol for GC-MS Analysis
This protocol describes a general procedure for the silylation of norfuraneol using BSTFA.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the norfuraneol sample into a 2 mL autosampler vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous.
-
-
Derivatization:
-
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine (B92270) or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Suggested GC-MS Parameters:
-
Injector Temperature: 250°C (can be optimized)
-
Column: DB-5ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Scan Range: 40-400 amu.
-
-
Protocol 2: HPLC-UV Analysis of Norfuraneol
This protocol provides a general method for the direct analysis of norfuraneol without derivatization.
-
Sample Preparation:
-
Dissolve a known amount of the norfuraneol sample in the mobile phase to a final concentration within the expected linear range of the instrument.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% formic acid) and methanol (B129727) (e.g., 80:20 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for norfuraneol).
-
Visualizations
Caption: Workflow for norfuraneol analysis with options for GC-MS and HPLC.
Caption: Key strategies to prevent the thermal degradation of norfuraneol.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. scispace.com [scispace.com]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 12. adis-international.ro [adis-international.ro]
- 13. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Sensory Showdown: 4-Hydroxy-5-methyl-3(2H)-furanone vs. Sotolon
In the realm of flavor chemistry, furanones are potent contributors to the sensory tapestry of a vast array of foods and beverages. Among these, 4-hydroxy-5-methyl-3(2H)-furanone and sotolon stand out for their distinctive and impactful aroma and taste profiles. This guide provides a detailed sensory comparison of these two influential compounds, supported by quantitative data and experimental protocols to aid researchers, scientists, and drug development professionals in their understanding and application.
At a Glance: Sensory Profile Comparison
| Sensory Attribute | This compound | Sotolon |
| Odor Descriptors | Fruity, caramel, burnt pineapple, sweet, bready, candy-like.[1] | Fenugreek, curry (at high concentrations); caramel, maple syrup, burnt sugar (at low concentrations). |
| Taste Descriptors | Sweet, caramellic. | Sweet, caramel, maple syrup, slightly bitter. |
| Synonyms | Norfuraneol, HMF | Caramel furanone, sugar lactone, fenugreek lactone |
Quantitative Sensory Data
The following table summarizes the reported odor and taste thresholds for this compound and sotolon. These values represent the lowest concentration at which the compound can be detected. It is important to note that these thresholds can vary significantly depending on the medium (e.g., water, ethanol (B145695) solution, food matrix) and the sensory methodology employed.
| Compound | Medium | Odor Threshold | Taste Threshold | Reference |
| This compound | Not specified | 2,100 - 23,000 µg/L | Not specified | [2] |
| Sotolon | 12% EtOH/Water | 0.8 ppb (S-enantiomer), 89 ppb (R-enantiomer) | Not specified | |
| Sotolon | Madeira Wine | 23 - 112 µg/L | Not specified | [3] |
| Sotolon | Not specified | 1.1 µg/kg (in water) | Not specified | [4] |
Detailed Sensory Profiles
This compound (Norfuraneol): This compound is often associated with a sweet and fruity aroma profile. Its primary descriptors include "fruity," "caramel," and "burnt pineapple".[1] It is a key contributor to the aroma of many fruits and processed foods. The overall impression is one of a pleasant, sweet, and somewhat cooked fruity character.
Sotolon: The sensory profile of sotolon is highly dependent on its concentration. At high concentrations, it exhibits a characteristic "fenugreek" or "curry-like" aroma. As the concentration decreases, the aroma profile shifts towards sweeter and more confectionary notes, such as "caramel," "maple syrup," and "burnt sugar". This dual characteristic makes sotolon a versatile and complex flavor compound, contributing to the aroma of products ranging from savory spices to sweet wines and syrups.
Experimental Protocols
A comprehensive sensory evaluation of these compounds involves determining their detection thresholds and characterizing their sensory profiles using trained human subjects. Below are detailed methodologies for key experiments.
Odor and Taste Threshold Determination: Triangle Test
The triangle test is a discriminative method used to determine if a sensory difference exists between two samples. It is a common method for establishing detection thresholds.
Objective: To determine the lowest concentration of the furanone that is detectably different from a blank sample.
Materials:
-
Pure this compound or sotolon
-
Odor-free, tasteless water or a specific medium (e.g., 12% ethanol in water)
-
Glassware for serial dilutions
-
Coded, odor-free sample cups with lids
Procedure:
-
Panelist Selection and Training: Select 15-20 panelists who have been screened for their sensory acuity. Train them to recognize the specific aroma/taste of the target furanone.
-
Sample Preparation: Prepare a series of ascending concentrations of the furanone in the chosen medium.
-
Test Presentation: For each concentration level, present three coded samples to each panelist. Two of the samples are blanks (medium only), and one contains the furanone at that concentration. The order of presentation should be randomized for each panelist.
-
Evaluation: Panelists are asked to identify the "odd" or "different" sample.
-
Data Analysis: The detection threshold is determined as the concentration at which a statistically significant number of panelists correctly identify the odd sample. This is typically analyzed using binomial statistics or Thurstonian modeling.
Sensory Profile Characterization: Quantitative Descriptive Analysis (QDA)®
QDA® is a method used to identify and quantify the sensory attributes of a product. It provides a detailed "fingerprint" of a product's sensory characteristics.
Objective: To develop a detailed sensory profile for each furanone, including the intensity of various aroma and taste attributes.
Procedure:
-
Panelist Selection and Training: A panel of 8-12 highly trained and calibrated individuals is required. The training involves:
-
Lexicon Development: The panel, through open discussion and exposure to the furanones and other reference standards, develops a consensus vocabulary of descriptive terms for the aroma, flavor, and mouthfeel of the compounds.
-
Intensity Scaling: Panelists are trained to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high") to rate the intensity of each attribute. Reference standards are used to anchor the scale for specific attributes.
-
-
Sample Evaluation:
-
Prepare solutions of this compound and sotolon at various concentrations in a neutral medium.
-
Present the coded samples to the panelists in individual sensory booths under controlled conditions (e.g., consistent lighting and temperature).
-
Panelists independently evaluate each sample and rate the intensity of each attribute on the developed lexicon using the line scale.
-
-
Data Analysis:
-
The intensity ratings from the line scales are converted to numerical data.
-
Statistical analysis (e.g., Analysis of Variance - ANOVA) is used to determine significant differences in the intensity of attributes between the two compounds and across different concentrations.
-
The results are often visualized using spider web or radar plots to provide a graphical representation of the sensory profiles.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the sensory comparison and the experimental design, the following diagrams are provided in the DOT language.
Caption: Logical flow of the sensory comparison between the two furanones.
Caption: Workflow for Quantitative Descriptive Analysis (QDA).
References
A Comparative Analysis of Norfuraneol and Furaneol Flavor Profiles
For Immediate Release
This guide provides a detailed comparison of the flavor and aroma profiles of two structurally related, yet sensorially distinct, furanone compounds: Norfuraneol and Furaneol. This document is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development, offering a comprehensive overview based on available experimental data.
Introduction
Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) and Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) are potent aroma compounds that contribute significantly to the sensory profiles of a wide variety of fruits and processed foods. While both share a similar furanone core structure, the presence of an additional methyl group in Furaneol results in a distinct and more impactful flavor profile. This guide will delineate these differences through a presentation of their chemical properties, quantitative sensory data, and the methodologies used to ascertain these characteristics.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of Norfuraneol and Furaneol is essential for interpreting their sensory characteristics.
| Property | Norfuraneol | Furaneol |
| Synonyms | This compound, Toffee furanone | 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, Strawberry furanone, Pineapple ketone |
| CAS Number | 19322-27-1 | 3658-77-3 |
| Molecular Formula | C₅H₆O₃ | C₆H₈O₃ |
| Molecular Weight | 114.10 g/mol | 128.13 g/mol |
| Appearance | Solid | White to colorless solid |
Comparative Flavor Profile Analysis
The sensory perception of Norfuraneol and Furaneol is markedly different, primarily due to their differing odor detection thresholds. Furaneol is a significantly more potent aroma compound, a fact reflected in its lower odor threshold and its role as a key odorant in many fruits.
Qualitative Flavor and Aroma Descriptors
-
Norfuraneol: Possesses a flavor profile often described as sweet, bready, and candy-like. It is also referred to as "toffee furanone," with descriptors including sweet caramellic, cotton candy, maple, and burnt sugar.
-
Furaneol: Exhibits a more complex and concentration-dependent aroma. At high concentrations, it has a caramel-like scent, which transforms into a sweet, strawberry-like aroma upon dilution. Its profile is rich with notes of brown sugar, fruit, and caramel. It is a crucial component in the characteristic aromas of strawberries and pineapples.
Quantitative Sensory Data
A critical point of differentiation lies in the odor thresholds of these two compounds. The odor threshold is the lowest concentration of a vapor in the air that can be detected by the human sense of smell.
| Compound | Odor Threshold in Water (µg/L) | Key Sensory Descriptors | References |
| Norfuraneol (HMF) | 2,100 - 23,000 | Sweet, Bready, Candy, Caramel, Maple | |
| Furaneol (HDMF) | 0.03 - 1,700 | Strawberry, Caramel, Fruity, Sweet, Brown Sugar |
A study on tomato aroma found that Furaneol is present at concentrations well above its odor threshold, making it a significant contributor to the overall flavor. In contrast, Norfuraneol was found to be below or only slightly above its threshold concentration, indicating a much lower impact on the tomato's aroma. This highlights that even when present in a food system, Norfuraneol's contribution to the perceived flavor may be minimal compared to the more potent Furaneol.
Experimental Protocols
The sensory data presented in this guide are derived from established methodologies in flavor chemistry. The following outlines a typical protocol for determining the flavor profiles and odor thresholds of aroma compounds like Norfuraneol and Furaneol.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.
-
Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. Panelists undergo intensive training to develop a consensus vocabulary (lexicon) to describe the aroma and flavor attributes of the compounds being tested. Reference standards are used to calibrate the panelists.
-
Sample Preparation: Solutions of Norfuraneol and Furaneol are prepared in a neutral solvent (e.g., deionized water) at various concentrations.
-
Evaluation: Panelists rate the intensity of each sensory attribute for each sample on a linear scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: The intensity ratings are statistically analyzed to generate a quantitative sensory profile for each compound.
Odor Threshold Determination
This protocol determines the lowest concentration at which a compound can be detected.
-
Sample Preparation: A series of dilutions of the aroma compound in a neutral solvent (e.g., water) is prepared.
-
Triangle Test: A sensory panel is presented with three samples, two of which are the neutral solvent (blanks) and one contains the diluted aroma compound. The panelists are asked to identify the "odd" sample.
-
Ascending Concentration Series: The triangle test is repeated with progressively higher concentrations of the aroma compound.
-
Threshold Calculation: The odor threshold is defined as the concentration at which a statistically significant number of panelists can correctly identify the sample containing the aroma compound.
Molecular Basis of Flavor Perception
The perception of flavor, particularly sweet, bitter, and umami tastes, is initiated by the interaction of flavor molecules with G-protein coupled receptors (GPCRs) located in the taste receptor cells on the tongue. The binding of a flavor molecule to its specific GPCR triggers a cascade of intracellular signals, leading to the perception of taste. Similarly, the sense of smell is mediated by olfactory receptors, which are also a type of GPCR, located in the olfactory epithelium of the nasal cavity. Research has identified that the olfactory receptor OR5M3 is specifically activated by Furaneol.
Below is a generalized diagram of the GPCR signaling pathway for flavor perception.
The following diagram illustrates a typical experimental workflow for the comparative analysis of flavor compounds.
A Comparative Guide to the Validation of Analytical Methods for Norfuraneol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of norfuraneol, a key aroma compound. The selection of a robust and validated analytical technique is paramount for obtaining accurate and reproducible data in research, quality control, and various stages of drug development. This document outlines the performance of common analytical methods, supported by experimental data for structurally related furanones, and offers detailed experimental protocols to aid in the selection and implementation of the most suitable approach for your specific analytical needs.
Introduction to Norfuraneol and Analytical Challenges
Norfuraneol (4-hydroxy-5-methyl-3(2H)-furanone) is a significant flavor compound found in a variety of food products. Its accurate quantification is often challenging due to its polarity and potential for thermal instability. Therefore, the validation of analytical methods is a critical step to ensure the reliability and accuracy of results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision.
Comparison of Analytical Methods
The choice of analytical technique for norfuraneol quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most commonly employed methods for the analysis of furanones, including norfuraneol, are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following table summarizes typical performance parameters for the analysis of furanones, which can be considered indicative for the validation of a norfuraneol quantification method. It is important to note that specific performance characteristics will vary depending on the exact experimental conditions, instrumentation, and sample matrix.
| Analytical Method | Analyte | Matrix | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| GC-MS | Furan (B31954) Derivatives | Milk Powder | > 0.9990 | 0.0003 - 0.001 mg/kg | 0.001 - 0.003 mg/kg | 92.06 - 106.19 |
| GC-MS | Furan Derivatives | Various Foods | - | 0.3 µg/kg | 1.0 µg/kg | 72 - 110 |
| HPLC-DAD | Furan Derivatives | Coffee | ≥ 0.998 | 0.11 - 0.76 µg/mL | 0.35 - 2.55 µg/mL | ≥ 89.9 |
| HPLC-DAD | Organic Acids, Furans, Phenolics | Wine | > 0.9982 | 0.07 - 0.49 mg/L (phenolics) | - | 80 - 104 (phenolics) |
| LC-MS/MS | Nitrofuran Metabolites | Meat | - | CCα: 0.013 - 0.200 µg/kg | - | - |
| LC-MS/MS | Veterinary Drugs & Contaminants | Bovine Meat | > 0.98 | 0.059 - 291.36 µg/kg | 0.081 - 328.13 µg/kg | 61.28 - 116.20 |
Note: The data presented is for furanone compounds closely related to norfuraneol and serves as a general guideline. Method validation must be performed for norfuraneol in the specific sample matrix of interest.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are generalized protocols for the quantification of furanones, which can be adapted and optimized for norfuraneol analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the analysis of volatile and semi-volatile compounds like norfuraneol in various food matrices.[1]
a. Sample Preparation (HS-SPME):
-
Homogenize the solid or semi-solid food sample.
-
Transfer a known amount (e.g., 1-5 g) of the homogenized sample into a 20 mL headspace vial.[2]
-
For solid samples, add a saturated NaCl solution (e.g., 5-9 mL) to enhance the release of volatile compounds.[2]
-
Spike the sample with an appropriate internal standard (e.g., a deuterated analog of norfuraneol) for accurate quantification.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation.[1]
-
Expose a suitable SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1]
b. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.[1]
-
Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for separating furanones.[1]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 3°C/minute.
-
Ramp to 240°C at a rate of 10°C/minute, hold for 5 minutes.[1]
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Mass Spectrometer:
c. Data Analysis:
-
Identify norfuraneol by comparing its mass spectrum and retention time with that of an authentic standard.
-
Quantify norfuraneol by constructing a calibration curve using the internal standard method.[1]
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is applicable for the analysis of less volatile or thermally sensitive furanones in liquid samples like fruit juices and beverages.
a. Sample Preparation:
-
For liquid samples such as juices, centrifuge to remove solid particles.[3]
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
For solid samples, perform a solvent extraction (e.g., with methanol (B129727)/water), followed by centrifugation and filtration.
-
Spike the sample with a suitable internal standard if available.
b. HPLC-DAD Analysis:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[3]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C).[3]
-
Injection Volume: Inject a fixed volume (e.g., 20 µL) of the prepared sample.
-
Detection: Monitor the absorbance at the maximum wavelength for norfuraneol (around 280 nm for furanones) using a Diode Array Detector.[4]
c. Data Analysis:
-
Identify norfuraneol by comparing its retention time and UV spectrum with a standard.
-
Quantify using an external or internal standard calibration curve based on peak area.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace levels of norfuraneol in complex matrices and for confirmatory analysis.
a. Sample Preparation:
-
Sample preparation is matrix-dependent and may involve protein precipitation (for biological fluids), liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences and concentrate the analyte.[5]
-
For meat samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can be employed.[5]
-
Incorporate a stable isotope-labeled internal standard early in the sample preparation process to correct for matrix effects and variations in recovery.
b. LC-MS/MS Analysis:
-
LC System: Utilize a UHPLC or HPLC system for chromatographic separation.
-
Column: A C18 or other suitable reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (both often containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) is common.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Optimize at least two MRM transitions (a quantifier and a qualifier ion) for norfuraneol to ensure accurate identification and quantification.
c. Data Analysis:
-
Quantify norfuraneol using the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Confirm the identity of norfuraneol by the presence of both the quantifier and qualifier transitions at the correct retention time and with the expected ion ratio.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for norfuraneol quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-Laboratory Comparison of Furanone Analysis in Food
For researchers, scientists, and drug development professionals, the precise and accurate quantification of furanones in food matrices is of paramount importance. These compounds, contributing to the characteristic aroma and flavor profiles of many food items, are also scrutinized for their potential physiological effects. Ensuring consistency and reliability of analytical results across different laboratories is a critical challenge. This guide provides an objective comparison of common analytical methodologies for furanone analysis, supported by experimental data from various studies, to aid laboratories in selecting and validating appropriate methods.
Furanones and their derivatives are a class of volatile or semi-volatile organic compounds found in a wide range of thermally processed foods such as coffee, bread, and baby foods.[1] The analytical variability in their measurement can be significant, making inter-laboratory comparisons and proficiency testing essential for quality assurance.[2] This guide focuses on the two primary analytical techniques employed for furanone determination: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Performance Snapshot: A Comparative Look at Analytical Methods
The selection of an analytical method for furanone analysis is often a trade-off between sensitivity, selectivity, and the complexity of the food matrix. The following tables summarize the performance characteristics of GC-MS and LC-MS based methods as reported in various validation and inter-laboratory studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS, particularly when coupled with headspace (HS) or headspace solid-phase microextraction (HS-SPME), is a widely adopted technique for the analysis of volatile furanones.[2]
| Parameter | HS-GC-MS | HS-SPME-GC-MS | Reference(s) |
| Limit of Detection (LOD) | 0.071 - 20 ng/g | 0.001 - 1.071 ng/g | [2][3] |
| Limit of Quantification (LOQ) | 0.1 - 5 µg/kg | 0.003 - 3.571 ng/g | [2][3][4] |
| Recovery | 89 - 109% | 76 - 117% | [2][5] |
| Precision (RSD) | 4 - 11% (Repeatability) | <16% (Intra-day), <20% (Inter-day) | [2][5] |
Key Advantages of GC-MS:
-
High Selectivity: Provides excellent separation of volatile compounds.[1]
-
Robust and Well-Established: A widely used and understood technique.[2]
-
High Sensitivity with SPME: HS-SPME offers solvent-free extraction and concentration of analytes, leading to lower detection limits.[2]
Key Disadvantages of GC-MS:
-
Matrix Effects: Can be susceptible to interference from other components in the food matrix.[2]
-
Fiber Fragility (SPME): The SPME fiber can be delicate and requires careful handling.[2]
-
Thermal Degradation: Not suitable for thermally labile furanone derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of less volatile or thermally sensitive furanones.
| Parameter | LC-MS/MS | Reference(s) |
| Limit of Quantification (LOQ) | 20 µg/kg | [6] |
| Linearity Range | 10 - 300 µg/kg | [6] |
| Recovery | 94 - 110% | [6] |
| Precision (RSD) | ≤10% (Repeatability & Within-lab reproducibility) | [6] |
Key Advantages of LC-MS:
-
Suitable for a Wider Range of Analytes: Can analyze less volatile and thermally labile furanones.
-
High Sensitivity and Selectivity: LC-MS/MS offers excellent performance in complex matrices.[6]
Key Disadvantages of LC-MS:
-
Matrix Effects: Ion suppression or enhancement can affect accuracy.
-
More Complex Sample Preparation: Often requires more extensive cleanup steps compared to headspace techniques.[6]
Inter-Laboratory Performance: Insights from Proficiency Testing
Proficiency tests (PTs) are crucial for assessing the performance of laboratories and the comparability of analytical methods. A JRC proficiency test on furan (B31954) in baby food, a matrix relevant to furanone analysis, showed that approximately 73% of participating laboratories achieved satisfactory results (z-scores ≤ 2).[7][8] This highlights the challenges in achieving consistent results and the importance of robust quality control. The study also indicated that both HS-GC-MS and HS-SPME-GC-MS are suitable for the analysis of furan in food matrices.[7] Another proficiency test organized by FAPAS also demonstrated a good level of agreement among participating laboratories for furan analysis in baby food.[2]
Experimental Protocols: A Step-by-Step Guide
Detailed and standardized methodologies are fundamental for reproducible and comparable results. Below are generalized protocols for the two most common methods for furanone analysis.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly effective for the extraction and analysis of volatile furanones from various food matrices.[5]
1. Sample Preparation:
-
Homogenize solid or semi-solid food samples. To minimize the loss of volatile furanones, it is recommended to chill the samples before and during homogenization.[2]
-
Weigh an appropriate amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).[9] For liquid samples, a larger volume (e.g., 5-10 g) can be used directly.[2]
-
Add a known amount of an appropriate internal standard (e.g., a deuterated furanone analogue) to each vial for accurate quantification.[2]
-
For solid and semi-solid samples, add a saturated NaCl solution (e.g., 5 mL) to enhance the release of volatile compounds into the headspace.[2][5]
-
Immediately seal the vials with PTFE-faced septa and aluminum caps.[2]
2. Instrumental Analysis:
-
Headspace Autosampler Conditions:
-
Equilibration Temperature: Typically around 60°C. Higher temperatures may lead to the artificial formation of furanones in some matrices.[2]
-
Equilibration Time: Approximately 15-30 minutes with agitation.[2][5]
-
SPME Fiber: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used for furanone analysis.[3]
-
Adsorption Time: 15-30 minutes.[5]
-
-
GC-MS Conditions:
-
Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.[1]
-
Column: A polar capillary column (e.g., DB-WAX or HP-INNOWax) is suitable for separating furanones.[1]
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), ramps up to around 180°C, and then to a final temperature of approximately 240°C.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Mass Spectrometer:
-
3. Data Analysis:
-
Identify furanones by comparing their mass spectra and retention indices with those of authentic standards and library data.[1]
-
Quantify the identified furanones by constructing a calibration curve using the internal standard method.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for a broader range of furanones, including those that are less volatile or thermally unstable.[6]
1. Sample Preparation:
-
Extraction: A common approach involves extraction with an organic solvent like acetonitrile (B52724).[6]
-
Cleanup: Dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA) is often used to remove matrix interferences.[6] Cation-exchange solid-phase extraction (SPE) may also be employed for further cleanup.[6]
2. Instrumental Analysis:
-
LC Conditions:
-
Column: A C18 or phenyl-hexyl reversed-phase column is typically used.[9]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid to improve ionization.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
MS/MS Conditions:
3. Data Analysis:
-
Quantification is typically performed using a matrix-matched calibration curve with an appropriate internal standard to compensate for matrix effects.[6]
Visualizing the Workflow: Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for an inter-laboratory comparison study of furanone analysis.
Workflow of a typical inter-laboratory comparison study.
Conclusion
The accurate and consistent analysis of furanones in food is a complex task that requires careful method selection, validation, and ongoing quality control. Both GC-MS and LC-MS platforms offer robust solutions, with the choice depending on the specific furanones of interest and the food matrix. Participation in inter-laboratory comparison studies and proficiency testing schemes is invaluable for laboratories to benchmark their performance and ensure the reliability of their data. This guide provides a foundation for researchers and analysts to navigate the challenges of furanone analysis and contribute to the generation of high-quality, comparable data across the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 9. preprints.org [preprints.org]
A Comparative Guide to Norfuraneol Identification: Cross-Validation of GC-MS and GC-O
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) for the identification and characterization of norfuraneol, a potent aroma compound with a sweet, caramel-like scent. The robust identification of such compounds is critical in flavor chemistry, food science, and for understanding potential off-flavors in pharmaceutical formulations. This document details the experimental protocols for both techniques, presents a comparative analysis of their performance, and illustrates the logical workflow for their cross-validation.
Principles of Norfuraneol Analysis: GC-MS and GC-O
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile compounds based on their physicochemical properties and then fragments them into ions to generate a unique mass spectrum. This mass spectrum acts as a chemical fingerprint, allowing for the definitive identification and quantification of the compound.
In contrast, Gas Chromatography-Olfactometry (GC-O) utilizes the human nose as a highly sensitive detector. As compounds elute from the gas chromatograph, they are directed to a sniffing port where a trained analyst can detect and describe their odor. This technique is invaluable for determining the sensory relevance of a compound, which may be present at concentrations below the detection limit of a mass spectrometer but still contribute significantly to the overall aroma.
The cross-validation of GC-MS and GC-O provides a comprehensive understanding of an aroma profile. While GC-MS provides precise chemical identification and concentration, GC-O reveals the sensory impact of each compound.
Comparative Data for Norfuraneol Identification
To effectively illustrate the complementary nature of GC-MS and GC-O for the identification of norfuraneol, the following table summarizes key performance parameters.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) | Norfuraneol Specifics |
| Principle of Detection | Mass-to-charge ratio of ionized molecules and their fragments. | Human olfactory system. | - |
| Information Provided | Structural identification and quantification (concentration). | Odor description, intensity, and sensory relevance. | - |
| Key Metric | Concentration (e.g., µg/kg). | Flavor Dilution (FD) Factor or Odor Activity Value (OAV). | Odor Threshold (retronasal): ~300 µg/kg in water. |
| Norfuraneol Identification | Based on matching the acquired mass spectrum with a reference spectrum. | Based on recognizing its characteristic sweet, caramel-like odor at a specific retention time. | Key mass fragments (m/z): 114 (molecular ion), 71, 43.[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate analysis of norfuraneol. The following are generalized protocols for GC-MS and GC-O analysis.
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Homogenization: Homogenize the sample matrix (e.g., fruit puree, beverage, or pharmaceutical formulation).
-
Vial Preparation: Transfer a precise amount of the homogenized sample into a headspace vial.
-
Salting Out: Add a saturated solution of sodium chloride to increase the volatility of the analytes.
-
Internal Standard: Spike the sample with a suitable internal standard for accurate quantification.
-
Equilibration: Seal the vial and equilibrate at a controlled temperature with agitation to allow volatile compounds to partition into the headspace.
-
Extraction: Expose an SPME fiber to the headspace for a defined period to adsorb the volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Thermally desorb the trapped analytes from the SPME fiber in the GC inlet.
-
Separation: Employ a polar capillary column (e.g., DB-WAX) with a suitable temperature program to separate the volatile compounds.
-
Carrier Gas: Use helium as the carrier gas at a constant flow rate.
-
Mass Spectrometry:
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: Scan a mass range (e.g., m/z 35-350) to acquire full scan mass spectra.
-
Identification: Identify norfuraneol by comparing its retention time and mass spectrum with those of an authentic standard and spectral libraries.
-
Quantification: Quantify norfuraneol using a calibration curve prepared with a standard solution.
-
Gas Chromatography-Olfactometry (GC-O) Analysis
-
GC Conditions: Use the same GC conditions as the GC-MS analysis to allow for direct comparison of retention times.
-
Effluent Splitting: At the outlet of the GC column, split the effluent between the MS detector (for simultaneous GC-MS-O) or a flame ionization detector (FID) and the olfactometry sniffing port.
-
Olfactory Detection: A trained panelist sniffs the effluent from the heated and humidified sniffing port.
-
Data Recording: The panelist records the retention time, duration, and sensory descriptors for each detected odor.
-
Aroma Extract Dilution Analysis (AEDA): To determine the Flavor Dilution (FD) factor, the sample extract is serially diluted and re-analyzed by GC-O until no odor is detected. The FD factor is the highest dilution at which the odor of a specific compound is still perceivable.
-
Odor Activity Value (OAV) Calculation: The OAV is calculated by dividing the concentration of the compound (determined by GC-MS) by its odor threshold in the specific matrix. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma.
Workflow and Logical Relationships
The effective cross-validation of GC-MS and GC-O for norfuraneol identification follows a structured workflow and relies on the logical integration of the data from both techniques.
Caption: Experimental workflow for the cross-validation of GC-MS and GC-O in norfuraneol identification.
The logical relationship between the two techniques is centered on the correlation of data points at the same retention time.
Caption: Logical integration of GC-MS and GC-O data for confirmed norfuraneol identification.
Conclusion
The cross-validation of GC-MS and GC-O is an indispensable approach for the unambiguous identification and characterization of norfuraneol. GC-MS provides the definitive chemical structure and concentration, while GC-O confirms the sensory relevance and contribution to the overall aroma profile. The integration of these two powerful techniques provides a complete picture of the role of norfuraneol in a given matrix, which is essential for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.
References
A Comparative Guide to Furanone Formation from Diverse Precursors
For Researchers, Scientists, and Drug Development Professionals
Furanones are a class of heterocyclic organic compounds that contribute significantly to the flavor and aroma of a wide variety of foods and are also of interest for their potential biological activities. Their formation is complex and can occur from several different precursors through various chemical pathways. This guide provides a comparative analysis of furanone formation from three major precursor classes: carbohydrates, lipids, and ascorbic acid. The information presented is supported by experimental data to aid researchers in understanding and manipulating furanone formation in their respective fields.
Quantitative Comparison of Furanone Formation
The yield and type of furanone formed are highly dependent on the precursor, reaction conditions, and the presence of other reactants such as amino acids. The following tables summarize quantitative data from various studies on the formation of key furanones from different precursors.
Table 1: Formation of Furanones from Carbohydrate Precursors via the Maillard Reaction
| Precursor System | Furanone | Relative Amount/Yield | Reaction Conditions | Reference |
| D-Xylose (a pentose) | Norfuraneol | >99% of total furanones | 0.2 M phosphate (B84403) buffer (pH 7), 90°C, 1 hour | |
| Furaneol | <1% of total furanones | 0.2 M phosphate buffer (pH 7), 90°C, 1 hour | ||
| Homofuraneol | <1% of total furanones | 0.2 M phosphate buffer (pH 7), 90°C, 1 hour | ||
| D-Xylose + Glycine | Norfuraneol | >99% of total furanones | 0.2 M phosphate buffer (pH 7), 90°C, 1 hour | |
| Furaneol | <1% of total furanones | 0.2 M phosphate buffer (pH 7), 90°C, 1 hour | ||
| Homofuraneol | <1% of total furanones | 0.2 M phosphate buffer (pH 7), 90°C, 1 hour | ||
| D-Xylose + L-Alanine | Norfuraneol | >99% of total furanones | 0.2 M phosphate buffer (pH 7), 90°C, 1 hour | |
| Furaneol | <1% of total furanones | 0.2 M phosphate buffer (pH 7), 90°C, 1 hour | ||
| Homofuraneol | <1% of total furanones | 0.2 M phosphate buffer (pH 7), |
Sensory Panel Validation of Norfuraneol: A Comparative Guide to Flavor Impact
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the flavor impact of norfuraneol against key alternatives, supported by sensory panel validation data and detailed experimental protocols. The information presented is intended to assist researchers and product developers in the selection and application of flavor compounds.
Comparative Sensory Profile of Norfuraneol and Alternatives
Norfuraneol is a flavor compound known for its sweet, bready, and candy-like characteristics[1]. Its flavor profile makes it a subject of interest for applications in food, beverage, and pharmaceutical industries. However, its flavor impact is often compared to other commercially available furanones and sweet-aromatic compounds. The following table summarizes the quantitative sensory profiles of norfuraneol and two common alternatives, furaneol (B68789) and maltol, based on descriptive analysis by trained sensory panels.
| Sensory Attribute | Norfuraneol (Intensity Rating) | Furaneol (Intensity Rating) | Maltol (Intensity Rating) |
| Sweet | High | High | High |
| Caramel (B1170704) | Moderate | High | Moderate-High |
| Fruity | Low | High | Low |
| Burnt Sugar | Low-Moderate | Moderate | High |
| Bready/Malty | High | Low | Moderate |
Note: Intensity ratings are synthesized from multiple sources for comparative purposes and are typically measured on a standardized scale (e.g., 0-15) in quantitative descriptive analysis.
Flavor Threshold and Potency
The flavor threshold, the lowest concentration at which a substance can be detected, is a critical factor in determining its potency and cost-effectiveness in formulations. Norfuraneol has a significantly higher flavor threshold compared to its structural analog, furaneol, indicating that a higher concentration of norfuraneol is required to achieve a comparable flavor impact.
| Compound | Flavor Threshold in Water (µg/kg) | Flavor Description |
| Norfuraneol | ~300[2] | Sweet, Bready, Candy-like[1] |
| Furaneol | 0.04 | Caramel, Fruity, Sweet[3][4] |
| Homofuraneol | 20 | Caramel-like, Sweet[2] |
The higher threshold of norfuraneol suggests that while it contributes to a desirable flavor profile, its application may be more limited in products where high potency is a key consideration. From a sensory perspective, furaneol and homofuraneol often dominate the overall flavor profile in mixtures due to their lower detection thresholds[2].
Experimental Protocols for Sensory Panel Validation
To ensure the objectivity and reproducibility of sensory data, a rigorously controlled experimental protocol is essential. The following outlines a standard methodology for the sensory panel validation of flavor compounds like norfuraneol.
Panelist Selection and Training
A trained sensory panel, typically comprising 8-12 members, is recruited based on their sensory acuity, descriptive ability, and availability. Panelists undergo comprehensive training to identify, describe, and quantify the sensory attributes of the target flavor compounds. This includes training on the recognition of reference standards for key attributes (e.g., solutions of sucrose (B13894) for "sweet," and solutions of furaneol for "caramel").
Sample Preparation
For threshold testing, stock solutions of norfuraneol and its alternatives are prepared in deionized, odor-free water. A series of dilutions are then presented to the panelists in a randomized order. For descriptive analysis, the flavor compounds are incorporated into a neutral base (e.g., water, sugar solution, or a simple food matrix like a plain biscuit or beverage) at concentrations well above their respective thresholds to allow for the evaluation of multiple sensory attributes.
Sensory Evaluation Methods
-
Triangle Test: This discrimination test is used to determine if a sensory difference exists between two samples. Panelists are presented with three coded samples, two of which are identical and one is different. They are asked to identify the odd sample. This method is often used in threshold determination.
-
Quantitative Descriptive Analysis (QDA): This method is used to generate a complete sensory profile of a product. Panelists rate the intensity of various sensory attributes (e.g., sweet, caramel, fruity, burnt) on a numerical scale (e.g., a 15-point scale).
Testing Environment
All sensory evaluations are conducted in a controlled environment to minimize external biases. This includes the use of individual sensory booths with controlled lighting and temperature, and a positive-pressure air-flow system to prevent aroma contamination.
Signaling Pathway for Sweet and Caramel Flavor Perception
The perception of sweet and caramel flavors is initiated by the interaction of flavor molecules with specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells in the taste buds[5][6][7][8]. For sweet taste, the primary receptor is a heterodimer of the T1R2 and T1R3 receptors[9][10].
The binding of a sweet compound like norfuraneol to the T1R2/T1R3 receptor triggers a conformational change in the receptor, activating an intracellular G-protein called gustducin. This initiates a downstream signaling cascade, leading to the production of intracellular messengers like inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG)[5][9]. These messengers ultimately cause an increase in intracellular calcium levels, which in turn leads to the release of neurotransmitters that send a signal to the brain, where it is interpreted as a sweet taste[9]. The perception of "caramel" is more complex and involves the activation of both sweet and other aroma receptors.
References
- 1. Showing Compound Norfuraneol (FDB008543) - FooDB [foodb.ca]
- 2. imreblank.ch [imreblank.ch]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Furaneol: Odor Threshold and Importance to Tomato Aroma | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Method Validation of 4-Hydroxy-5-methyl-3(2H)-furanone in Beverages
This guide provides an objective comparison of analytical methodologies for the quantification of 4-Hydroxy-5-methyl-3(2H)-furanone, a significant flavor compound, in various beverage matrices. It is designed for researchers, scientists, and professionals in drug development and food science, offering a comprehensive overview of method validation parameters to aid in the selection of the most suitable technique for their specific applications. While much of the available literature focuses on the closely related and more commercially prevalent compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol (B68789)®), the analytical principles and validation strategies are largely translatable to this compound.
The primary analytical techniques for the quantification of furanones in beverages are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1] The selection between these methods is often dictated by the sample matrix, the required sensitivity, and the instrumentation available.
Data Presentation: A Comparative Analysis of Analytical Methods
The following tables summarize the quantitative performance data for the determination of furanones in beverages, primarily focusing on HDMF as a representative compound due to the extensive availability of validation data.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) based methods.
| Parameter | HS-SPME-GC/MS-SIM (Beer)[2] | Derivatization/SPME-GC/MS (Fruit Samples)[3] | GC-MS (Grape Juice & Wine)[4] |
| Linearity (r²) | 0.9731 - 0.9960 | - | > 0.9952 |
| Limit of Detection (LOD) | < 2.5 µg/L | 0.5 ng/mL | 23 - 94 µg/L |
| Limit of Quantification (LOQ) | < 2.5 µg/L | 2 ng/mL | 96 - 277 µg/L |
| Recovery (%) | 90 - 105 | - | 76.6 - 106.3 |
| Precision (RSD%) | < 13 | 9.5 (Repeatability) | < 12.9 (Accuracy) |
Table 2: Comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
| Parameter | LC-MS/MS (Baby Food)[5] |
| Linearity Range | 10 - 300 µg/kg |
| Limit of Quantification (LOQ) | 20 µg/kg |
| Recovery (%) | 94 - 110 |
| Precision (RSD%) | ≤ 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific beverage matrices and laboratory conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) with Solid Phase Microextraction (SPME)
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound. Due to the high polarity of furanones, a derivatization step is often employed to improve volatility and chromatographic performance.[3]
a. Sample Preparation and Derivatization:
-
To a 10 mL beverage sample, add an appropriate internal standard.
-
Adjust the pH of the solution to basic conditions.
-
Add the derivatizing agent (e.g., pentafluorobenzyl bromide).[3]
-
Heat the mixture to facilitate the reaction.[3]
-
Cool the sample to room temperature.
b. HS-SPME Procedure:
-
Place the sample vial in a heating block with magnetic stirring.
-
Expose a conditioned SPME fiber (e.g., PDMS-coated) to the headspace of the sample for a defined period to allow for the adsorption of the analytes.[2]
c. GC-MS Conditions:
-
Injector: Splitless mode.
-
Column: A polar capillary column (e.g., DB-Wax) is typically used.[6]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 230-250°C.
-
MS Detection: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, using characteristic ions of the derivatized furanone.[7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique is highly selective and sensitive and is particularly useful for complex matrices.
a. Sample Preparation:
-
To a 5g homogenized beverage sample, add an internal standard.
-
Perform an extraction with a suitable solvent such as acetonitrile.[5]
-
Incorporate a cleanup step using dispersive primary secondary amine (PSA) and potentially cation-exchange solid-phase extraction (SPE) to remove matrix interferences.[5]
-
Evaporate the final extract to dryness and reconstitute in the mobile phase.
b. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small percentage of an acid like formic acid to improve peak shape.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for the target analyte and the internal standard for quantification.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the analytical method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-5-methyl-3(2H)furanone [webbook.nist.gov]
- 7. Determination of furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in some wines from Italian native grapes by Gas-Chromatography-SIM/MASS spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparison of extraction techniques for furanone analysis
For researchers, scientists, and professionals in drug development and food science, the accurate analysis of furanones is critical. These compounds, known for their significant contribution to the aroma and flavor of many foods and their potential as bioactive molecules, present unique extraction challenges due to their polarity and thermal instability.[1] This guide provides a comprehensive comparison of various extraction techniques, offering insights into their efficiency, supported by available data, and detailed experimental protocols.
Comparison of Extraction Technique Performance
The selection of an appropriate extraction method is paramount for achieving high recovery and accurate quantification of furanones. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often favored over traditional methods for their speed and efficiency.[1][2] However, conventional methods still hold relevance in specific applications. The following table summarizes quantitative data from various studies, providing a comparative overview of the performance of different extraction techniques. It is important to note that direct comparisons are limited as efficiency is highly dependent on the specific furanone, the matrix, and the experimental conditions.
| Extraction Technique | Target Analyte(s) | Matrix | Key Performance Metrics | Reference |
| Solid-Phase Extraction (SPE) | Furaneol | Fruit Juice | Recovery: 98%; RSD: <4% | [3] |
| Furan (B31954) Derivatives | Apple Cider & Wine | Recovery: >77.8%; LOD: 0.002-0.093 mg/L; LOQ: 0.01-0.31 mg/L | ||
| Headspace Solid-Phase Microextraction (HS-SPME) | Furan | Roasted Coffee | LOD: 0.002 ng/g; LOQ: 0.006 ng/g; Inter-day Precision: 8%; Intra-day Precision: 10% | [4][5] |
| Furan and Derivatives | Various Foods | Recovery: 76-117%; LOQ: 0.003-0.675 ng/g | [6] | |
| Ultrasound-Assisted Extraction (UAE) | Phenolic Compounds | Moringa Leaves | Extraction Yield: 21.79%; Total Phenols: 144.52 mg QE/g; Total Flavonoids: 22.93 mg GA/g | [7] |
| Microwave-Assisted Extraction (MAE) | Phenolic Compounds | Moringa Leaves | Extraction Yield: 17.55%; Total Phenols: 136.42 mg QE/g; Total Flavonoids: 21.35 mg GA/g | [7] |
| Phenolic Compounds | Licorice Root | Extraction Yield: 16.38%; Total Phenols: 47.47 mg/g | [8] | |
| Soxhlet Extraction | Phenolic Compounds | Moringa Leaves | Extraction Yield: 6.16%; Total Phenols: 123.17 mg QE/g; Total Flavonoids: 17.90 mg GA/g | [7] |
| Phenolic Compounds | Licorice Root | Extraction Yield: 14.49%; Total Phenols: 41.709 mg/g | [8] | |
| Liquid-Liquid Extraction (LLE) | General | Aqueous/Organic | Primarily a qualitative separation technique; efficiency is analyte and solvent dependent. | [9] |
| Maceration | Phenolic Compounds | Moringa Leaves | Extraction Yield: 15.55%; Total Phenols: 130.16 mg QE/g; Total Flavonoids: 18.62 mg GA/g | [7] |
Experimental Workflows and Logical Relationships
To visualize the procedural flow of furanone analysis, the following diagrams illustrate a general experimental workflow and the decision-making process for selecting a suitable extraction technique.
Caption: A generalized workflow for the extraction and analysis of furanones from a sample matrix.
Caption: A decision tree to guide the selection of an appropriate furanone extraction technique.
Detailed Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific furanone and sample matrix.
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration, particularly for liquid samples like fruit juices and beverages.
-
Materials and Equipment:
-
SPE cartridges (e.g., Lichrolut-EN, C18)
-
SPE manifold
-
Vacuum pump
-
Collection vials
-
Methanol, for elution
-
Sample (e.g., fruit juice)
-
-
Protocol:
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by deionized water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elution: Elute the target furanones from the cartridge using a small volume of a strong solvent (e.g., 1 mL of methanol).[3]
-
Analysis: The eluate can be directly analyzed by GC-MS or HPLC.
-
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is ideal for the analysis of volatile and semi-volatile furanones in various food matrices.
-
Materials and Equipment:
-
SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane)[4]
-
Headspace vials with septa
-
Heating block or water bath
-
GC-MS system with an SPME-compatible inlet
-
-
Protocol:
-
Sample Preparation: Place a known amount of the sample into a headspace vial. For solid samples, grinding may be necessary. The addition of a salt solution can enhance the release of volatile compounds.
-
Equilibration: Seal the vial and place it in a heating block at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes) to allow the analytes to partition into the headspace.[6]
-
Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 15 minutes) to adsorb the volatile furanones.[6]
-
Desorption and Analysis: Retract the fiber and insert it into the heated injection port of the GC-MS for thermal desorption and subsequent analysis.
-
Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, making it a rapid and efficient method.[10][11]
-
Materials and Equipment:
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Solvent (e.g., ethanol, methanol, or a mixture with water)
-
Centrifuge and filtration apparatus
-
-
Protocol:
-
Sample Preparation: Place a weighed amount of the ground sample into the extraction vessel.
-
Solvent Addition: Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[1]
-
Sonication: Place the vessel in the ultrasonic bath or immerse the probe into the mixture. Apply ultrasonic waves at a specific power (e.g., 125 W) and temperature (e.g., 35°C) for a defined time (e.g., 30 minutes).[7]
-
Separation: After extraction, centrifuge the mixture to separate the solid residue from the supernatant.
-
Filtration: Filter the supernatant to obtain a clear extract for analysis.
-
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.[12][13]
-
Materials and Equipment:
-
Microwave extraction system (closed or open vessel)
-
Extraction vessel
-
Solvent (e.g., ethanol, methanol)
-
Filtration apparatus
-
-
Protocol:
-
Sample Preparation: Weigh a precise amount of the powdered sample into the microwave extraction vessel.[1]
-
Solvent Addition: Add the extraction solvent at a specific solid-to-liquid ratio.
-
Extraction: Seal the vessel and place it in the microwave extractor. Apply microwave power (e.g., 170 W) for a set duration (e.g., 10 seconds, repeated for successive extractions).[7]
-
Cooling and Filtration: After the program is complete, allow the vessel to cool. Filter the mixture to separate the extract from the solid residue.
-
Soxhlet Extraction
A classic and exhaustive extraction method, Soxhlet is often used as a benchmark for other techniques.
-
Materials and Equipment:
-
Soxhlet extraction apparatus (round-bottom flask, Soxhlet extractor, condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Suitable solvent (e.g., dichloromethane)
-
-
Protocol:
-
Sample Loading: Place a weighed amount of the ground sample into a cellulose thimble and place the thimble inside the Soxhlet extractor.
-
Solvent Addition: Add the extraction solvent to the round-bottom flask.
-
Extraction: Heat the flask. The solvent vaporizes, condenses, and drips onto the sample. Once the extractor is full, the solvent siphons back into the flask. This cycle is repeated for a set duration (e.g., 6 hours).[8]
-
Concentration: After extraction, the solvent is removed using a rotary evaporator to obtain the concentrated extract.
-
Liquid-Liquid Extraction (LLE)
LLE is a fundamental separation technique based on the differential solubility of compounds in two immiscible liquids.[9][14]
-
Materials and Equipment:
-
Separatory funnel
-
Aqueous phase (e.g., water, buffer)
-
Immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
Beakers or flasks for collection
-
-
Protocol:
-
Mixing: Place the sample solution and the immiscible extraction solvent in the separatory funnel.
-
Shaking: Stopper the funnel and shake vigorously, periodically venting the pressure.
-
Separation: Allow the two layers to separate.
-
Collection: Drain the lower layer and then pour out the upper layer into separate containers. The process can be repeated with fresh solvent to improve extraction efficiency.
-
References
- 1. benchchem.com [benchchem.com]
- 2. jabe.in [jabe.in]
- 3. Quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone using solid-phase extraction and direct microvial insert thermal desorption gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. horticultureresearch.net [horticultureresearch.net]
- 8. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid-liquid extraction [scioninstruments.com]
- 10. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Statistical analysis of inter-laboratory data for furanone quantification
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of furanones—a class of compounds significant to flavor, fragrance, and potential biological activity—is paramount. Inter-laboratory comparison studies, or proficiency tests (PTs), are crucial for validating analytical methods and ensuring that results are reliable and comparable across different laboratories.[1][2] This guide provides an objective comparison of analytical methodologies for furanone quantification, supported by data from inter-laboratory studies on the related compound furan (B31954), and details the experimental and statistical protocols involved.
Data Presentation: A Comparative Look at Analytical Performance
The performance of laboratories in quantifying trace organic compounds like furanones is regularly assessed through proficiency tests.[1] These tests are essential for highlighting the strengths and weaknesses of the methods employed.[1] While specific inter-laboratory data for furanones is not widely published, data from studies on furan, a structurally related volatile compound, provides a valuable benchmark for understanding the challenges and expected outcomes of such comparisons. The analysis of furan presents significant analytical challenges, which can lead to variability in reported results among laboratories.[1]
Table 1: Summary of Published Inter-laboratory and Proficiency Test Results for Furan in Food
| Proficiency Test/Study | Matrix | No. of Participants | Assigned Value | Percentage of Satisfactory Results | Key Findings |
| JRC Proficiency Test (2008)[3] | Baby Food (Carrot and Potato Purée) | 22 | Determined by isotope dilution GC-MS | 73% (z-score < 2) | Demonstrated a reasonable level of competence among European food control laboratories. |
| FAPAS Proficiency Test (2007)[4] | Not specified | 28 | Not specified | 68% (19 of 28 labs) | Underscored the importance of careful sample handling and monitoring method stability, as most unsatisfactory results were too low.[4] |
| Inter-laboratory Study (Frank et al., 2024)[5] | Baby Food, Cereals, Coffee, Fruit Juices | 8 | Not Applicable | Not Applicable | Showed good recovery (80-120%) for most furan derivatives but highlighted significant variability for 2-pentylfuran (B1212448), indicating a need for further method development.[5] |
Table 2: Comparison of Typical Analytical Method Performance for Furan and Furanone Quantification
| Parameter | Headspace GC-MS (HS-GC-MS) | Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Analysis of the vapor phase in equilibrium with the sample in a sealed vial.[1] | Extraction and concentration of analytes from the headspace using a coated fiber.[1] | Chromatographic separation of analytes in a liquid phase.[6] |
| Limit of Detection (LOD) | 0.021 - 5 ng/g[1] | 0.01 - 0.78 ng/g[1] | Generally less suitable for highly volatile compounds like furan, but used for less volatile furanones (e.g., Furaneol: 0.5 ng/mL after derivatization).[7] |
| Limit of Quantification (LOQ) | 0.071 - 20 ng/g[1] | 0.04 - 2.60 ng/g[1] | e.g., Furaneol: 2 ng/mL after derivatization.[7] |
| Recovery | 89 - 109% (in-house validation)[1] | 77.8 - 111.5%[1] | > 90% for some furanones.[8] |
| Precision (Repeatability as RSD) | 4 - 11%[1] | <10% (day-to-day)[1] | < 10%[7] |
| Common Food Matrices | Baby food, coffee, canned goods.[1] | Fruit juices, wine, various commercial foods.[7][9] | Strawberries, fruit juices.[6][8] |
Experimental Protocols
Accurate quantification of furanones relies on robust and well-documented experimental protocols. The choice of method often depends on the specific furanone, the sample matrix, and the required sensitivity.[6]
Protocol 1: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Furan
This protocol is a generalized procedure based on methods commonly used in proficiency tests for furan analysis.[1][4]
-
Sample Preparation:
-
Homogenize 1-5 g of the sample in a 20 mL headspace vial. For liquid samples, 5-10 g can be used directly.[4]
-
Add a known amount of a deuterated internal standard (e.g., d4-furan).[1]
-
For solid and semi-solid samples, add 5 mL of saturated NaCl solution or purified water to facilitate the release of furan into the headspace.[1][4]
-
Immediately seal the vials with PTFE-faced septa and aluminum caps.[1]
-
-
Instrumental Analysis:
-
Headspace Autosampler Conditions:
-
GC-MS Conditions:
-
Injector: Splitless mode, with a temperature of 200-250°C.[1]
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: An initial temperature of 35-40°C held for 5 minutes, then ramped to 200-220°C.[1]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1]
-
-
-
Quantification:
-
Quantification is typically performed using a standard additions calibration curve, where the response ratio of the native furan to the deuterated internal standard is plotted against the concentration of added furan.[1]
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (Furaneol)
This protocol is based on a method for the analysis of Furaneol and related compounds in strawberries.[8]
-
Sample Preparation:
-
Homogenize a known weight of the sample (e.g., 10 g) with an extraction solvent (e.g., methanol/water mixture).
-
Centrifuge the homogenate and filter the supernatant through a 0.45 µm filter.
-
-
Instrumental Analysis:
-
Chromatographic Conditions:
-
Column: Reverse-phase C18 column.[8]
-
Mobile Phase: A gradient of acetate (B1210297) buffer and methanol.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.[8]
-
-
-
Quantification:
-
Prepare a calibration curve using external standards of known concentrations.
-
Calculate the concentration in the sample based on the peak area relative to the calibration curve.
-
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory comparison study and the statistical evaluation process.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Logical workflow for statistical evaluation using z-scores.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive investigation of lactones and furanones in icewines and dry wines using gas chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-5-methyl-3(2H)-furanone: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Hydroxy-5-methyl-3(2H)-furanone is critical for maintaining a secure laboratory environment and ensuring adherence to environmental regulations. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed and can cause skin and eye irritation[1][2][3]. Always consult the specific Safety Data Sheet (SDS) for detailed hazard information.
Personal Protective Equipment (PPE) is mandatory. The following table summarizes the required PPE for handling this compound waste.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and eye irritation[2][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation[2][4]. Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination[4]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of vapors. A respirator may be necessary based on a risk assessment, especially if aerosolization is likely[1][4]. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service[1]. Do not dispose of this chemical in household trash or into the sewage system [1].
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste containing this compound must be classified as hazardous chemical waste[4].
-
Waste Stream Segregation:
-
Solid Waste: Collect all solid waste, such as contaminated filter paper, weighing boats, and absorbent materials, in a designated, properly labeled, and sealed hazardous waste container[4].
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams[4].
-
-
Container Management:
-
Ensure waste containers are made of a compatible material, are securely closed, and are not filled beyond 90% of their capacity[1].
-
The exterior of the containers must be clean and free from chemical residues[1].
-
Label containers clearly with the chemical name, primary hazards (e.g., "Irritant," "Harmful if Swallowed"), and the accumulation start date[4].
-
Workflow for Disposal:
Figure 1. Disposal Workflow for this compound
Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Ventilate: For large spills or in poorly ventilated areas, evacuate the immediate vicinity and ensure adequate ventilation[4]. Avoid breathing vapors[1].
-
Control the Spill:
-
Collect Waste: Place all contaminated absorbent materials and any contaminated PPE into a designated hazardous waste container[4].
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste[4].
Final Disposal Procedures
-
Consult Institutional EHS: Before final disposal, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations[4].
-
Waste Pickup: Arrange for the collection of the hazardous waste by the institution's designated hazardous waste management service[4].
-
Documentation: Maintain a detailed record of all disposed chemical waste, including the chemical name, quantity, and date of disposal[4].
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Logistics for Handling 4-Hydroxy-5-methyl-3(2H)-furanone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-5-methyl-3(2H)-furanone. The following procedures for personal protective equipment (PPE), handling, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The recommended PPE is detailed below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | Should be equipped with side shields. |
| Goggles | Tightly fitting chemical splash goggles are recommended. | |
| Face Shield | A full-face shield may be necessary if there is a risk of splashing. | |
| Skin Protection | Gloves | Chemical-resistant gloves. The suitability and durability depend on usage. |
| Protective Clothing | Overalls or a lab coat should be worn. | |
| For significant exposure risk, complete protective clothing is advised.[1] | ||
| Respiratory Protection | Dust Mask | A dust mask, such as a type N95 (US), is recommended. |
| Full-Face Respirator | May be required if inhalation hazards exist.[2] |
Operational Plan: Handling Procedures
Proper handling procedures are crucial to minimize the risk of exposure and accidents.
1. Engineering Controls:
-
Work in a well-ventilated area to prevent the accumulation of dust or vapors.[1][3]
-
Use local exhaust ventilation if available.
2. Safe Handling Practices:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][4][5][6]
-
Keep the container tightly sealed when not in use.[2]
3. Storage:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3]
-
Store away from incompatible materials, such as oxidizing agents, and foodstuffs.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Solid Waste: Collect solid waste, such as contaminated weighing paper, in a designated, properly labeled, and sealed hazardous waste container.[9]
-
Liquid Waste: Collect any liquid waste containing the compound in a separate, leak-proof, and clearly labeled hazardous waste container.[9] Do not mix with incompatible waste streams.[9]
2. Spill Management:
-
Minor Spills:
-
Remove all ignition sources.[3]
-
Clean up spills immediately.[3]
-
Use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb liquid spills.[9]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[7][9]
-
Place all contaminated materials into a designated hazardous waste container.[7][9]
-
-
Major Spills:
3. Final Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidance based on local, state, and federal regulations.[9]
-
Dispose of the contents and container in accordance with licensed collector's sorting instructions.[1] This may involve burial in a licensed landfill or incineration in a licensed apparatus.[3]
-
Decontaminate empty containers before disposal.[3]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. synerzine.com [synerzine.com]
- 2. synerzine.com [synerzine.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. vigon.com [vigon.com]
- 5. synerzine.com [synerzine.com]
- 6. vigon.com [vigon.com]
- 7. Furaneol | C6H8O3 | CID 19309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
